molecular formula C9H7NO3S B1609114 Quinoline-4-sulfonic Acid CAS No. 6046-42-0

Quinoline-4-sulfonic Acid

Cat. No.: B1609114
CAS No.: 6046-42-0
M. Wt: 209.22 g/mol
InChI Key: UJRYDUDEJGXDNA-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonic Acid is an organic sulfur compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . It is supplied with a high purity level of 95% and is characterized by its CAS registration number 6046-42-0 . This compound is a solid and its structure consists of a quinoline ring system functionalized with a sulfonic acid group at the 4-position . Researchers should note that this compound has been identified as a microbial volatile organic compound (mVOC) emitted by the prokaryote Myxobacterium Sp. . All products are intended for scientific research and development purposes only. They are strictly not for diagnostic, therapeutic, or personal use. Note on Research Applications: The search results obtained lack detailed information on the specific research applications, value, or mechanism of action for this compound. For a comprehensive data sheet, it is recommended to consult specialized chemical databases or scientific literature directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRYDUDEJGXDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403539
Record name Quinoline-4-sulfonic Acid
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Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-42-0
Record name 4-Quinolinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6046-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-4-sulfonic Acid
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Foundational & Exploratory

Quinoline-4-Sulfonic Acid: A Technical Guide to a Synthetically Challenging Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth exploration of quinoline-4-sulfonic acid, a compound whose history is defined as much by its synthetic challenges as by its chemical properties. Intended for researchers, chemists, and professionals in drug development, this document diverges from standard compound summaries. Instead, it provides a narrative grounded in the fundamental principles of heterocyclic chemistry to explain the compound's elusiveness, proposes logical synthetic strategies based on established reaction mechanisms, and details the characterization challenges.

Introduction: The Quinoline Scaffold and the C-4 Position Anomaly

The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal and materials chemistry.[1][2] First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its derivatives form the basis of countless natural products and pharmaceuticals, including the renowned antimalarial drug, quinine.[3] The reactivity of the quinoline ring is a study in contrasts: the electron-rich benzene moiety is susceptible to electrophilic substitution, while the electron-deficient pyridine moiety is prone to nucleophilic attack.[4][5]

This dichotomy is central to the story of quinoline's sulfonic acid derivatives. While sulfonation of the benzene ring at positions 5, 6, 7, and 8 has been documented for over a century, the synthesis of this compound presents a formidable challenge. This guide elucidates the chemical principles that render the C-4 position resistant to classical sulfonation and explores the strategic approaches required to access this rare isomer.

PART 1: A Historical Perspective on the Quinoline Sulfonic Acid Isomer Problem

The early history of quinoline chemistry was fraught with analytical challenges. In the late 19th century, chemists investigating the sulfonation of quinoline with fuming sulfuric acid discovered that substitution occurred on the benzene ring, yielding a mixture of isomers.[6] The primary products were identified as quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[5]

However, the precise identification and separation of these isomers proved to be a minor research project in itself.[6] The resulting sulfonic acids were crystalline solids that melted unsharply at high temperatures (often above 300°C), rendering melting point analysis unreliable for establishing identity or purity. Early researchers had to rely on laborious fractional crystallization of calcium salts and painstaking crystallographic examinations to differentiate the products.[6] This historical context underscores a critical point: if the easily formed isomers were so difficult to characterize, an isomer that was synthetically resistant to formation, such as this compound, would naturally remain in obscurity for much longer.

PART 2: The Synthetic Challenge: Electronic Properties of the Quinoline Ring

To understand why this compound is so difficult to prepare via direct sulfonation, one must examine the electronic distribution within the quinoline ring system. The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring, particularly from the α (C-2) and γ (C-4) positions. This effect is clearly visualized through the compound's resonance structures.

Caption: Resonance contributors of quinoline illustrating electron deficiency.

As the resonance structures show, the C-2 and C-4 positions bear a partial positive charge, making them highly deactivated towards attack by electrophiles like the sulfur trioxide (SO₃) species involved in sulfonation. Electrophilic substitution, therefore, occurs preferentially on the electron-rich carbocyclic (benzene) ring under vigorous conditions.[4][5] Consequently, a direct, one-step synthesis of this compound from quinoline is mechanistically implausible.

PART 3: Proposed Synthetic Strategies for this compound

Given the unsuitability of direct sulfonation, accessing the C-4 position requires a more nuanced synthetic strategy. As a Senior Application Scientist, I propose the following logical, multi-step pathways based on established principles of organic chemistry. The most viable approach involves introducing a different functional group at the C-4 position that can later be converted to a sulfonic acid.

Proposed Key Strategy: Oxidation of a Thiol Precursor

A robust and chemically sound approach is the synthesis and subsequent oxidation of quinoline-4-thiol. This strategy circumvents the problematic electrophilic substitution by first establishing a carbon-sulfur bond via a nucleophilic pathway, followed by a reliable oxidation to the desired sulfonic acid.

G cluster_0 Step 1: Synthesis of 4-Chloroquinoline cluster_1 Step 2: Nucleophilic Thiolation cluster_2 Step 3: Oxidation A Quinolin-4-one B 4-Chloroquinoline A->B  POCl₃ or SOCl₂   (Chlorinating Agent)   C Quinoline-4-thiol B->C  NaSH or Thiourea followed by Hydrolysis   (Nucleophilic Substitution)   D This compound C->D  H₂O₂ / Acetic Acid or KMnO₄   (Strong Oxidizing Agent)  

Caption: Proposed multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed, logical sequence for the synthesis of this compound. It must be validated and optimized under laboratory conditions.

Step 1: Synthesis of 4-Chloroquinoline from Quinolin-4-one

  • Rationale: Quinolin-4-one is readily prepared via the Conrad-Limpach synthesis.[4] It can be converted to the more reactive 4-chloroquinoline using standard chlorinating agents like phosphorus oxychloride (POCl₃).

  • Procedure:

    • To a round-bottom flask, add quinolin-4-one (1 equivalent).

    • Slowly add phosphorus oxychloride (3-5 equivalents) under a fume hood at 0 °C.

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 100-110 °C) for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is ~8.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloroquinoline. Purify by column chromatography or distillation.

Step 2: Synthesis of Quinoline-4-thiol

  • Rationale: The chlorine atom at the C-4 position is activated for nucleophilic aromatic substitution. A sulfur nucleophile, such as sodium hydrosulfide (NaSH), can displace the chloride to form the thiol.

  • Procedure:

    • Dissolve 4-chloroquinoline (1 equivalent) in a suitable solvent like ethanol or DMF.

    • Add a solution of sodium hydrosulfide (NaSH) (1.5-2 equivalents) in the same solvent.

    • Heat the mixture to 50-70 °C for several hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction, pour into water, and acidify with a dilute acid (e.g., acetic acid) to precipitate the thiol.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

Step 3: Oxidation to this compound

  • Rationale: The thiol group is readily oxidized to a sulfonic acid using a strong oxidizing agent. Hydrogen peroxide in an acidic medium is a common and effective choice.

  • Procedure:

    • Suspend quinoline-4-thiol (1 equivalent) in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide (H₂O₂) (at least 3 equivalents) dropwise, maintaining the temperature below 40 °C with an ice bath.

    • After the addition is complete, stir the mixture at room temperature for 12-24 hours.

    • The product, this compound, is a zwitterionic and often water-soluble solid. The isolation procedure may require careful removal of the solvent under reduced pressure and recrystallization from a suitable solvent system (e.g., water/ethanol).

PART 4: Physicochemical Properties and Characterization

Due to its rarity, a full set of experimentally verified spectroscopic data for this compound is not available in the public domain literature. Its existence is confirmed by its CAS registry number. The following data is compiled from computational sources and chemical principles.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 6046-42-0PubChem[7]
Molecular Formula C₉H₇NO₃SPubChem[7]
Molecular Weight 209.22 g/mol PubChem[7]
InChIKey UJRYDUDEJGXDNA-UHFFFAOYSA-NPubChem[7]
Predicted ¹H NMR Protons on the pyridine ring (H2, H3) would be significantly downfield (>8.5 ppm) due to the deshielding effects of the nitrogen atom and the electron-withdrawing sulfonic acid group. Protons on the benzene ring would appear in the typical aromatic region (7.5-8.2 ppm).Chemical Principles[8][9]
Predicted ¹³C NMR The carbon bearing the sulfonic acid group (C4) and the carbons adjacent to the nitrogen (C2, C8a) would be the most downfield signals in the spectrum.Chemical Principles[8][9]

Trustworthiness Note: The lack of published, peer-reviewed spectroscopic data is a strong indicator that this compound is not routinely synthesized or used. Any researcher preparing this compound would need to perform full structural elucidation (¹H NMR, ¹³C NMR, HRMS, IR) to unambiguously confirm its identity.

PART 5: Applications and Future Outlook

There are currently no well-documented industrial or pharmaceutical applications for this compound. Its significance is primarily academic, serving as an example of a synthetically challenging heterocyclic derivative.

This is in stark contrast to its isomers:

  • Quinoline-8-sulfonic acid is a crucial intermediate in the production of 8-hydroxyquinoline, a widely used chelating agent and precursor to fungicides.[10]

  • 8-Hydroxyquinoline-5-sulfonic acid is used as a colorimetric reagent and chelating agent.[11][12]

The lack of applications for the 4-sulfonic acid isomer is likely a direct consequence of the significant synthetic barriers to its production. Should a more efficient and scalable synthetic route be developed, its properties as a potential ligand, catalyst, or pharmaceutical intermediate could be explored. However, for now, it remains a challenging target for synthetic chemists rather than a tool for applied scientists.

Conclusion

This compound represents a fascinating case study in heterocyclic chemistry. Its history is one of absence, defined by the electronic properties that prevent its formation by common synthetic methods. This guide has illuminated the theoretical underpinnings of this challenge and proposed logical, multi-step pathways to achieve its synthesis. While lacking known applications, the pursuit of such elusive molecules drives innovation in synthetic methodology and deepens our understanding of chemical reactivity. The protocols and rationale presented here serve as a technical foundation for any researcher wishing to explore this rare and intriguing corner of quinoline chemistry.

References
  • Wikipedia. Quinoline. [URL: https://en.wikipedia.org/wiki/Quinoline]
  • Gong, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra03763j]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [URL: https://www.pharmaguideline.com/2011/03/synthesis-reactions-and-medicinal-uses-of-quinoline.html]
  • Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6257]
  • Kumar, A., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iippseries.com/index.php/FTCMN/article/view/106]
  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. [URL: https://www.tsijournals.
  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/25895/104/2]
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. [URL: https://www.benchchem.com/application-notes/1h-13c-nmr-spectroscopy-quinoline-compounds]
  • BenchChem. (n.d.). Exploring Applications of Quinoline Derivatives in Chemical Synthesis. [URL: https://www.benchchem.
  • Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). [URL: https://hmdb.ca/spectra/nmr_two_d/2500164]
  • Grier, N., & Casal, M. A. (1949). U.S. Patent No. 2,489,530. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
  • McCasland, G. E. (1946). THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01221a001]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4462285, this compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline-4-sulfonic-acid]
  • Wrzecion, I., et al. (2023). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [URL: https://www.mdpi.com/1420-3049/28/13/5000]
  • ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4, recorded in DMSO-d6 at 333 K. [URL: https://www.researchgate.net/figure/The-1-H-NMR-spectrum-corresponding-to-newly-synthesized-compound-4-recorded-in-DMSO-d6_fig2_334544778]
  • Sinocure Chemical Group. (n.d.). Quinoline: Synthesis, Applications, and Environmental Impact. [URL: https://www.sinocurechem.com/news/quinoline-synthesis-applications-and-environmental-impact-1402.html]
  • P&S Chemicals. (n.d.). Product information, 4-Hydroxyquinoline-5-sulfonic acid. [URL: https://ps-chemicals.com/product/84-88-8]
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of Quinoline-4-thiol Derivatives. [URL: https://www.benchchem.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [URL: https://www.researchgate.
  • Preparation and Properties of Quinoline. (n.d.). [URL: https://www.slideshare.net/GaneshPawane/quinoline-249692416]
  • NIST. (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C84888]
  • Stana, A., et al. (2021). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/10/5331]
  • Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. [URL: https://patents.google.
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  • Patsnap. (n.d.). Preparation method of 8-hydroxyquinoline. [URL: https://www.patsnap.
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Sources

Introduction: The Quinoline Scaffold and its Sulfonated Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Quinoline-4-sulfonic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide establishes a robust predictive framework by examining the well-documented properties of the parent quinoline scaffold and its closely related analogs, such as Quinoline-4-carboxylic acid and other quinoline sulfonic acid isomers. The guide covers predicted physical properties, a detailed exploration of chemical reactivity, proposed methodologies for spectroscopic characterization, and standardized experimental protocols for validation. Safety, handling, and the compound's potential as a synthetic intermediate are also discussed, providing a thorough resource for its application in a research and development context.

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Derivatives of this scaffold are integral to a wide array of pharmaceuticals, including antimalarials (e.g., quinine, chloroquine), antibacterials, and anticancer agents.[1][3] The electronic nature and structural rigidity of the quinoline core make it an ideal platform for designing molecules that can interact with biological targets with high specificity.

This compound is a derivative that incorporates a sulfonic acid moiety at the 4-position of the quinoline ring. This functional group is expected to dramatically influence the molecule's physicochemical properties, particularly its acidity and solubility, making it a potentially valuable building block for creating water-soluble drug candidates or specialized ligands.

Caption: Molecular structure of this compound.

Physical Properties: A Comparative and Predictive Analysis

Direct experimental data for this compound is scarce. However, by analyzing its constituent parts—the quinoline core and the sulfonic acid group—and comparing it to well-characterized analogs, we can establish a reliable set of predicted properties.

Table 1: Physical Properties of this compound and Relevant Analogs

PropertyQuinoline (Parent)Quinoline-4-carboxylic acidQuinoline-8-sulfonic acidThis compound (Predicted)
CAS Number 91-22-5[1]486-74-8[4]85-48-3[5]15468-63-0
Molecular Formula C₉H₇NC₁₀H₇NO₂C₉H₇NO₃SC₉H₇NO₃S
Molecular Weight 129.16 g/mol [1]173.17 g/mol [6]209.22 g/mol [5]209.22 g/mol
Appearance Colorless liquid[1]White to light yellow powder[4]Crystalline solidWhite to off-white crystalline solid
Melting Point -15 °C[1]254-255 °C[4]>300 °C[5]>300 °C (with decomposition)
Solubility Slightly soluble in cold water; soluble in hot water, organic solvents.[1]Soluble in DMSO.[4]Soluble in water.[7]High solubility in water, especially as a salt; soluble in polar protic solvents (e.g., methanol); poorly soluble in nonpolar organic solvents.
Acidity (pKa) 4.85 (for the conjugate acid)[1]~1.0 (predicted, carboxylic acid), ~4-5 (predicted, quinolinium ion)[4]~ -1.8 (predicted, sulfonic acid), ~4-5 (predicted, quinolinium ion)[5]< 0 (sulfonic acid), ~4-5 (quinolinium ion)
Expert Analysis of Physical Properties:
  • Solubility: The introduction of the sulfonic acid group, a highly polar and strong hydrogen-bonding moiety, is the single most significant factor determining the physical properties. Unlike the parent quinoline, which is only slightly water-soluble, this compound is predicted to be highly soluble in water and other polar solvents.[1][7] This property is critical in drug development for formulating intravenous administrations or improving the dissolution rate of oral dosage forms.

  • Acidity (pKa): Aromatic sulfonic acids are strong acids, comparable to sulfuric acid. Therefore, the pKa of the sulfonic acid proton is expected to be very low (pKa < 0). The second pKa, associated with the protonation of the quinoline nitrogen, will be similar to that of the parent compound, falling in the range of 4-5.[1] This dual acidic nature means the molecule's net charge is highly dependent on pH, which influences its interaction with biological membranes and protein binding sites.

  • Melting Point: The strong intermolecular forces, including ionic interactions and extensive hydrogen bonding afforded by the sulfonic acid group, predict a high melting point, likely above 300 °C, with decomposition occurring before a true liquid phase is reached.[5] This is characteristic of zwitterionic and salt-like organic compounds.

Chemical Properties and Reactivity

The chemical behavior of this compound is a composite of the reactivity of the quinoline ring system and the sulfonic acid functional group.

Reactivity of the Quinoline Nucleus

The quinoline ring exhibits a dual reactivity profile. The benzene ring portion is electron-rich and undergoes electrophilic substitution, while the pyridine ring is electron-deficient and is susceptible to nucleophilic attack.

  • Electrophilic Aromatic Substitution (EAS): The pyridine nitrogen deactivates the entire ring system towards electrophiles, particularly its own ring. Electrophilic attack (e.g., nitration, halogenation) therefore occurs preferentially on the benzene ring at positions C5 and C8.[2][8] The sulfonic acid group at C4 will further deactivate the pyridine ring but will have a lesser effect on the distant benzene ring.

  • Nucleophilic Aromatic Substitution (NAS): The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for attack by nucleophiles.[2] In this compound, the sulfonate group at C4 can potentially act as a leaving group, allowing for its displacement by strong nucleophiles under forcing conditions. This provides a synthetic route to other 4-substituted quinolines.

Caption: Preferred sites for electrophilic and nucleophilic attack on the quinoline ring.

Reactivity of the Sulfonic Acid Group

The sulfonic acid group offers several avenues for chemical transformation, which are of high importance for derivatization in drug discovery.

  • Salt Formation: As a strong acid, it readily reacts with bases to form stable sulfonate salts, a common strategy to improve the aqueous solubility and stability of drug candidates.

  • Conversion to Sulfonyl Chloride: The most synthetically useful reaction is its conversion to quinoline-4-sulfonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive intermediate.

  • Synthesis of Sulfonamides: Quinoline-4-sulfonyl chloride can react with a wide variety of primary and secondary amines to form the corresponding sulfonamides. The sulfonamide functional group is a prevalent pharmacophore found in numerous drugs, including antibiotics and diuretics.[9] This pathway represents a key application for this compound in medicinal chemistry.

Experimental Protocols for Characterization and Analysis

A self-validating system of protocols is essential for confirming the identity, purity, and properties of any newly synthesized or procured batch of this compound.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: This experiment provides fundamental physicochemical data. Determining the pKa values is crucial for predicting the ionization state of the molecule at physiological pH, which governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

  • Preparation: Accurately weigh approximately 21 mg (0.1 mmol) of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The titration curve will show two equivalence points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa (sulfonic acid) will be difficult to determine accurately due to its high acidity and may require specialized techniques or software for calculation. The second pKa (quinolinium ion) will be clearly visible.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol 2: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules in the pharmaceutical industry. This protocol establishes a reliable method to separate the target compound from potential impurities, starting materials, or degradation products.

Methodology:

  • System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to ensure sharp, symmetrical peaks for the acidic analyte.

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-15 min: 5% to 95% B (linear gradient)

    • Time 15-17 min: 95% B (hold)

    • Time 17-18 min: 95% to 5% B (return to initial)

    • Time 18-22 min: 5% B (re-equilibration)

  • Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy)

    • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in a 50:50 water/acetonitrile mixture. Dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis: Integrate the peak area of all detected peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.

hplc_workflow cluster_prep Sample & System Preparation cluster_run Analysis cluster_data Data Processing prep_sample Dissolve 0.1 mg of sample in 1 mL mobile phase prep_system Equilibrate C18 column with 5% Mobile Phase B inject Inject 10 µL of sample prep_system->inject run_gradient Run 22 min gradient elution inject->run_gradient detect Detect peaks at 254 nm run_gradient->detect integrate Integrate all peak areas detect->integrate calculate Calculate purity: (Area_main / Area_total) * 100 integrate->calculate report Generate Purity Report calculate->report

Caption: Standard workflow for purity determination by RP-HPLC.

Safety and Handling

Based on aggregated GHS data for sulfonic acids and quinoline derivatives, this compound must be handled as a hazardous substance.[10]

  • Hazards:

    • Skin Corrosion/Irritation: Predicted to cause severe skin burns and eye damage.[10]

    • Acute Toxicity: May be harmful if swallowed.[10]

    • Respiratory Irritation: May cause respiratory tract irritation.[10]

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[12][13]

    • Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][14]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

While direct experimental characterization of this compound is not widely published, a robust understanding of its properties can be achieved through the principles of physical organic chemistry and comparison with analogous structures. It is predicted to be a highly water-soluble, strongly acidic, high-melting crystalline solid. Its chemical reactivity is dominated by the acidic nature of the sulfonyl group and the dual electrophilic/nucleophilic character of the quinoline ring. The synthetic accessibility of its sulfonyl chloride and subsequent sulfonamide derivatives makes it a promising, albeit under-explored, intermediate for the synthesis of novel compounds in drug discovery and materials science. The experimental protocols outlined in this guide provide a clear pathway for the rigorous validation of these predicted properties.

References

  • Wikipedia. Quinoline . Wikipedia. [Link]

  • Barrow, J. C. Preparation and Properties of Quinoline . SlideShare. [Link]

  • Musiał, A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review . ResearchGate. [Link]

  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Quinoline . Pharmaguideline. [Link]

  • LookChem. QUINOLINE-8-SULFONIC ACID 85-48-3 wiki . LookChem. [Link]

  • PubChem. 8-Quinolinesulfonic acid | C9H7NO3S | CID 66561 . National Institutes of Health. [Link]

  • Career Henan Chemical Co. QUINOLINE-8-SULFONIC ACID . Career Henan Chemical Co., Ltd. [Link]

  • PubChem. This compound | C9H7NO3S | CID 4462285 . National Institutes of Health. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet . NJ.gov. [Link]

  • Google Patents. US5834485A - Quinoline sulfonamides and their therapeutic use.
  • ResearchGate. (A) infrared experimental spectra of 4‐(quinolin‐2‐ylmethylene)aminophenol (QMAP) . ResearchGate. [Link]

  • El-Gamal, M. I., et al. Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors . National Institutes of Health. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline . Chemos. [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the spectroscopic properties of quinoline-4-sulfonic acid, a significant heterocyclic compound. As a derivative of quinoline, it serves as a crucial building block in medicinal chemistry and materials science.[1][2] Understanding its structural and electronic characteristics through spectroscopic analysis is paramount for its application in research and development. This document offers field-proven insights and detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, designed for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound consists of a quinoline bicyclic system with a sulfonic acid group substituted at the C4 position.[3][4] This substitution profoundly influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures. Spectroscopic techniques provide a non-destructive means to elucidate this structure, confirm identity, and assess purity.

The numbering convention for the quinoline ring, essential for interpreting NMR data, is presented below.

Caption: Numbering of the this compound skeleton.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbons (¹³C).[1]

Experimental Protocol: NMR
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Given the acidic nature and potential for hydrogen exchange of the sulfonic acid proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) are appropriate solvents.

  • Internal Standard : Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O solutions, to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition : Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectroscopy: Interpretation and Predicted Data

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring. The sulfonic acid group at C4 is a potent electron-withdrawing group, which significantly deshields (shifts to a higher ppm value) the protons in its vicinity, particularly H-2, H-3, and H-5. The predicted chemical shifts and multiplicities are based on the known spectrum of unsubstituted quinoline and established substituent effects.[1][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H-29.0 - 9.2Doublet (d)J₂,₃ ≈ 5 Hz
H-37.8 - 8.0Doublet (d)J₃,₂ ≈ 5 Hz
H-58.2 - 8.4Doublet (d)J₅,₆ ≈ 8 Hz
H-67.7 - 7.9Triplet (t)J₆,₅ ≈ 8 Hz, J₆,₇ ≈ 7 Hz
H-77.9 - 8.1Triplet (t)J₇,₆ ≈ 7 Hz, J₇,₈ ≈ 8 Hz
H-88.1 - 8.3Doublet (d)J₈,₇ ≈ 8 Hz
SO₃H10 - 12 (in DMSO-d₆)Broad Singlet (br s)N/A

Causality: The strong deshielding of H-2 and H-3 is a direct consequence of the inductive electron withdrawal and anisotropy of the adjacent sulfonyl group. H-5 is similarly affected due to its peri-position relative to the substituent. Protons on the distal benzene ring (H-6, H-7, H-8) are less affected but still shifted downfield compared to unsubstituted quinoline. The sulfonic acid proton itself is expected to be a broad signal that may exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Interpretation and Predicted Data

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring. The C4 carbon, directly attached to the sulfonic acid group, will be the most significantly deshielded. Other carbons in the pyridine ring (C2, C3, C4a) will also experience a notable downfield shift.[6][7]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~123
C-4~145
C-4a~130
C-5~128
C-6~129
C-7~131
C-8~130
C-8a~149

Causality: The chemical shift of the ipso-carbon (C4) is dramatically increased due to the direct attachment of the electronegative sulfonyl group. The effect attenuates with distance, but the overall electron-poor nature of the substituted ring results in a general downfield shift for most carbons compared to the parent quinoline.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.[8] For this compound, IR analysis is particularly useful for confirming the presence of the sulfonic acid moiety.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for solid samples requiring minimal preparation.[8]

cluster_workflow ATR-FTIR Experimental Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E

Caption: A standard workflow for acquiring an ATR-FTIR spectrum.

  • Instrument Preparation : Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal.[8]

  • Sample Application : Place a small amount of solid this compound powder onto the crystal.

  • Pressure Application : Use the pressure clamp to ensure firm, even contact between the sample and the crystal.[8]

  • Spectrum Acquisition : Collect the IR spectrum, typically in the range of 4000–400 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum of this compound will be dominated by characteristic vibrations of the sulfonic acid group and the aromatic quinoline core.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Sulfonic Acid)3000 - 2500 (very broad)Strong, Broad
Aromatic C-H Stretch3100 - 3000Medium
C=C and C=N Ring Stretch1620 - 1450Medium to Strong
S=O Asymmetric Stretch1250 - 1160Strong
S=O Symmetric Stretch1080 - 1010Strong
S-O Stretch~700Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong

Causality: The sulfonic acid O-H stretch appears as a very broad band due to extensive hydrogen bonding. The S=O stretching vibrations are typically very strong and sharp, providing a definitive fingerprint for the sulfonic acid group.[9][10][11] The aromatic C=C and C=N stretching bands confirm the presence of the quinoline heterocyclic system.[12][13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for characterizing conjugated systems like quinoline.

Experimental Protocol: UV-Vis
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble, such as methanol, ethanol, or water.

  • Solution Preparation : Prepare a dilute stock solution of this compound of a known concentration. Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Spectrum Acquisition : Record the spectrum using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm, using the pure solvent as a blank.

Interpretation of UV-Vis Spectrum

The UV-Vis spectrum of quinoline derivatives is characterized by distinct absorption bands corresponding to π → π* electronic transitions within the aromatic system.[14][15]

cluster_transitions Electronic Transitions in Quinoline E0 Ground State (π) E1 Excited State (π*) E0->E1 Photon Absorption (hν)

Caption: Diagram of a π → π* electronic transition.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) for this compound

Transition TypeExpected λ_max (nm)Description
π → π~230High-energy transition within the benzenoid part of the ring.
π → π~280Lower-energy transition.
π → π*~315-325Lowest-energy transition, often showing vibrational fine structure.

Causality: Unsubstituted quinoline exhibits several absorption bands related to its π-conjugated system.[15][16][17] The introduction of the sulfonic acid group at the C4 position can cause a slight bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions depending on the solvent and pH, due to its influence on the energy levels of the molecular orbitals. The exact positions of the absorption maxima (λ_max) are sensitive to the solvent environment.[14]

References

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Carbon-13 and nitrogen-15 nuclear magnetic resonance spectroscopy: a fourier N.m.r. study of [15N]quinoline.
  • Benchchem. Application Notes and Protocols: Infrared Spectroscopy of the Sulfonic Acid Group in 3,5-Dimethylbenzenesulfonic Acid.
  • TSI Journals.
  • Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm)
  • UNCW Institutional Repository.
  • PubChem - NIH. This compound | C9H7NO3S | CID 4462285.
  • MDPI.
  • ResearchGate. UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • Electronic Supplementary Material (ESI) for Soft Matter.
  • PubChemLite. This compound (C9H7NO3S).
  • Smolecule. Buy 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid.
  • ResearchGate.
  • PubMed. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.
  • AIP Publishing. Sulfurous and sulfonic acids: Predicting the infrared spectrum and setting the surface straight.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar.
  • PubMed. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • ResearchGate. UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....

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Synthesis mechanism of Quinoline-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Quinoline Sulfonic Acids: A Focus on the Regioselectivity and Proposed Pathways to Quinoline-4-sulfonic Acid

Executive Summary

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a sulfonic acid moiety can significantly alter the physicochemical properties of the quinoline core, enhancing solubility and providing a handle for further functionalization. While the direct sulfonation of quinoline is a well-established industrial process, it exhibits strong regioselectivity for the 5- and 8-positions on the carbocyclic ring. The synthesis of this compound, however, presents a significant synthetic challenge due to the inherent electronic properties of the quinoline nucleus.

This guide provides a comprehensive analysis of the synthesis mechanisms for quinoline sulfonic acids. We begin by dissecting the principles of electrophilic substitution on the quinoline ring, explaining the causality behind the observed regioselectivity. We then present a detailed protocol for the direct sulfonation of quinoline, which primarily yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. Finally, acknowledging the difficulty in obtaining the 4-sulfonic acid isomer directly, we propose logical, multi-step synthetic strategies that researchers can employ to access this specific, less-common isomer. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of quinoline sulfonation chemistry.

The Chemical Rationale: Electrophilic Substitution on the Quinoline Ring

To understand the synthesis of any quinoline derivative, one must first appreciate the electronic landscape of the heterocyclic system. Quinoline consists of a benzene ring fused to a pyridine ring[1]. The nitrogen atom in the pyridine ring is electronegative and exerts a deactivating, electron-withdrawing effect on the entire ring system, particularly the heterocyclic portion.

Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the lone pair of electrons on the nitrogen atom is readily protonated. This forms the quinolinium cation, which is even more strongly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution (EAS) is energetically unfavorable on the pyridine ring and occurs preferentially on the more electron-rich carbocyclic (benzene) ring[2].

Within the carbocyclic ring, substitution occurs primarily at the C-5 and C-8 positions[1][2]. This preference can be explained by examining the stability of the Wheland intermediate (sigma complex) formed during the electrophilic attack. Attack at C-5 or C-8 allows for the positive charge to be delocalized across resonance structures without disrupting the aromaticity of the adjacent pyridine ring. Conversely, attack at C-6 or C-7 would lead to less stable intermediates. Therefore, direct sulfonation of quinoline predictably yields a mixture of 5- and 8-sulfonic acid isomers.

The Dominant Industrial Pathway: Direct Sulfonation of Quinoline

The most common method for synthesizing quinoline sulfonic acids is the direct reaction of quinoline with a potent sulfonating agent, typically fuming sulfuric acid (oleum)[1]. This process is robust but requires vigorous conditions and yields specific isomers as dictated by the electronics of the quinoline ring.

Mechanism of Action

The reaction proceeds via a classical electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile : In fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the active electrophile is sulfur trioxide (SO₃) or its protonated form.

  • Protonation of Quinoline : The quinoline nitrogen is protonated by the strong acid.

  • Electrophilic Attack : The SO₃ electrophile attacks the electron-rich carbocyclic ring of the quinolinium ion, primarily at the C-5 and C-8 positions, forming a resonance-stabilized sigma complex.

  • Rearomatization : A proton is abstracted from the sigma complex by a base (HSO₄⁻), restoring the aromaticity of the ring and yielding the final sulfonic acid product.

G cluster_0 Mechanism: Direct Sulfonation of Quinoline Quinoline Quinoline Quinolinium Quinolinium Ion Quinoline->Quinolinium + H₂SO₄ SigmaComplex Sigma Complex (Attack at C-8) Quinolinium->SigmaComplex Electrophilic Attack SO3 SO₃ (from Oleum) SO3->SigmaComplex Electrophilic Attack Product Quinoline-8-sulfonic acid SigmaComplex->Product - H⁺ (Rearomatization)

Caption: General mechanism of direct electrophilic sulfonation of quinoline.

Causality in Experimental Design

The choice of reaction parameters is critical for maximizing yield and minimizing side reactions.

  • Sulfonating Agent : Oleum (fuming sulfuric acid) with a high concentration of SO₃ (e.g., 50-65%) is used to provide a sufficiently powerful electrophile to react with the deactivated quinoline ring[3].

  • Temperature : The reaction temperature is maintained between 120°C and 180°C. Below 120°C, the reaction rate is impractically slow. Above 180°C, side reactions such as polysulfonation and carbonization become significant, reducing the overall process efficiency[3].

  • Reaction Time : A residence time of 1 to 6 hours is typical. At least one hour is needed for complete sulfonation, while excessively long times are not economically viable and can lead to degradation[3].

Experimental Protocol: Synthesis of Quinoline-8-sulfonic Acid

This protocol is adapted from established industrial processes and focuses on the isolation of the 8-sulfonic acid isomer, a valuable precursor for 8-hydroxyquinoline[3].

Step-by-Step Methodology:

  • Reaction Setup : In a suitable reactor equipped with a mechanical stirrer and temperature control, charge technical-grade quinoline.

  • Addition of Oleum : Slowly add oleum (65% SO₃) to the quinoline while maintaining vigorous stirring. The weight ratio of oleum to quinoline should be approximately 2:1 to 3:1[3]. An initial exothermic reaction forms quinoline sulfate.

  • Sulfonation : Heat the reaction mixture to the target temperature range of 120-180°C and maintain for 3-6 hours to complete the sulfonation[3].

  • Crystallization : Cool the resulting sulfonated mix. To isolate quinoline-8-sulfonic acid, divide the mix. To one portion, add at least an equal weight of water. Cool the diluted mixture to 20-30°C and allow it to crystallize for at least 2 hours[3].

  • Isolation : Separate the precipitated crystals of quinoline-8-sulfonic acid from the mother liquor via filtration or centrifugation[3].

  • Purification : The crystals can be washed with cold water to remove occluded sulfuric acid. The mother liquor, containing the remaining sulfonated quinolines (including the 5-isomer) and excess acid, can be processed separately.

Table 1: Key Parameters for Direct Sulfonation of Quinoline

Parameter Value/Range Rationale
Reactants Quinoline, Oleum (65% SO₃) High SO₃ concentration needed for the deactivated ring.
Oleum:Quinoline Ratio 2:1 to 3:1 (by weight) Ensures complete reaction without excessive acid waste[3].
Temperature 120 - 180 °C Balances reaction rate against side-product formation[3].
Residence Time 1 - 6 hours Sufficient time for completion without economic inefficiency[3].

| Crystallization Temp. | 20 - 30 °C | Promotes selective precipitation of the 8-sulfonic acid isomer[3]. |

G cluster_workflow Experimental Workflow: Sulfonation & Isolation Start Charge Quinoline & Oleum to Reactor React Heat to 120-180°C (1-6 hours) Start->React Cool Cool Sulfonated Mix React->Cool Dilute Dilute with Water (≥1:1 by weight) Cool->Dilute Crystallize Crystallize at 20-30°C (≥2 hours) Dilute->Crystallize Separate Separate via Centrifugation or Filtration Crystallize->Separate Product Quinoline-8-sulfonic Acid Crystals Separate->Product Liquor Mother Liquor (contains 5-isomer, H₂SO₄) Separate->Liquor

Caption: Experimental workflow for the synthesis and isolation of quinoline-8-sulfonic acid.

The Synthetic Challenge: Accessing this compound

Direct electrophilic sulfonation is not a viable method for producing this compound. The C-4 position is part of the electron-deficient pyridine ring. Furthermore, this position is alpha to the protonated nitrogen atom, making it exceptionally resistant to attack by an electrophile like SO₃. The C-2 and C-4 positions of quinoline are, in fact, susceptible to nucleophilic substitution, not electrophilic substitution[1].

Therefore, to synthesize this compound, a researcher must employ an indirect strategy, typically by building the quinoline ring with a pre-installed functional group at the 4-position or by converting a different substituent at the 4-position into a sulfonic acid.

Proposed Synthetic Strategies for this compound

As a Senior Application Scientist, when a direct route is unavailable, we turn to established, multi-step transformations. Below are two logical and scientifically grounded strategies for the synthesis of this compound.

Strategy A: Pfitzinger Reaction followed by Functional Group Interconversion

The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids[2]. This provides a direct entry point to a 4-substituted quinoline, which can then be further modified.

Conceptual Pathway:

  • Pfitzinger Reaction : React isatin with a suitable α-methylene ketone in the presence of a base. This reaction opens the isatin ring and subsequently cyclizes to form a quinoline-4-carboxylic acid derivative.

  • Functional Group Conversion : The carboxylic acid at C-4 is a stable handle. It can be converted to an amino group via a Curtius or Schmidt rearrangement.

  • Sandmeyer-type Reaction : The resulting 4-aminoquinoline can be converted to the corresponding diazonium salt. Treatment of this salt with sulfur dioxide in the presence of a copper(I) catalyst can then install the sulfonic acid group at the 4-position.

G cluster_pfitzinger Proposed Synthesis via Pfitzinger Reaction Isatin Isatin + Ketone Pfitzinger Pfitzinger Reaction (Base catalysis) Isatin->Pfitzinger CarboxylicAcid Quinoline-4-carboxylic Acid Pfitzinger->CarboxylicAcid Curtius Curtius/Schmidt Rearrangement CarboxylicAcid->Curtius AminoQuinoline 4-Aminoquinoline Curtius->AminoQuinoline Diazotization Diazotization (NaNO₂, HCl) AminoQuinoline->Diazotization Diazonium Quinoline-4-diazonium salt Diazotization->Diazonium Sandmeyer Reaction with SO₂/Cu⁺ Diazonium->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct

Caption: Proposed multi-step synthesis of this compound using the Pfitzinger reaction.

This strategy is robust because each step involves a well-documented and reliable class of organic reactions. The Pfitzinger synthesis offers broad substrate scope for the ketone component, allowing for the synthesis of various substituted quinoline-4-sulfonic acids.

Strategy B: Nucleophilic Aromatic Substitution on a 4-Haloquinoline

An alternative approach begins with a quinoline that has a leaving group at the C-4 position, such as a chlorine atom. 4-Chloroquinoline can be synthesized from quinolin-4-one.

Conceptual Pathway:

  • Synthesis of 4-Chloroquinoline : This can be achieved from quinolin-4-one (a tautomer of 4-hydroxyquinoline) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution with Sulfite : The chlorine atom at the C-4 position is activated towards nucleophilic aromatic substitution. Reaction with a sulfite salt, such as sodium sulfite (Na₂SO₃), can displace the chloride and introduce the sulfonate group directly. This reaction may require a catalyst or elevated temperatures to proceed efficiently.

This method is more direct than Strategy A but is contingent on the successful nucleophilic substitution, which can sometimes be challenging.

Conclusion

The synthesis of this compound is a non-trivial task that highlights the importance of understanding fundamental principles of chemical reactivity. While direct electrophilic sulfonation of quinoline is a commercially important process, it reliably yields only the 5- and 8-sulfonic acid isomers due to the inherent electronic properties of the quinolinium ion. To access the 4-sulfonic acid isomer, researchers must employ more sophisticated, multi-step strategies. The pathways proposed in this guide, utilizing either the Pfitzinger reaction to build the ring with a C-4 handle or leveraging nucleophilic substitution on a pre-functionalized 4-haloquinoline, represent logical and field-proven approaches to overcoming this synthetic challenge. These methods provide a rational foundation for the development of novel quinoline-based compounds for pharmaceutical and industrial applications.

References

  • Brochta, J. O. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Washington, DC: U.S.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Anonymous. Preparation and Properties of Quinoline. [Link]

  • Patel, V. M., Bhatt, N. D., & Bhatt, P. V. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology. IIP Series.
  • MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

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Quinoline-4-sulfonic acid CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Quinoline-4-sulfonic Acid

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. As a functionalized quinoline, it serves as a critical intermediate and building block in synthetic organic chemistry. The strategic placement of the sulfonic acid group at the 4-position of the quinoline scaffold imparts unique chemical properties, making it a valuable precursor for a range of more complex molecules. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights grounded in authoritative sources.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula.

CAS Number: 6046-42-0[1][2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

Molecular Structure

This compound consists of a quinoline bicyclic system, where a benzene ring is fused to a pyridine ring. A sulfonic acid (-SO₃H) group is attached at the C4 position of the quinoline ring.[2][3]

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of key physicochemical data is essential for experimental design, providing insights into the compound's behavior in various solvents and thermal conditions.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₃S[1][2][3]
Molecular Weight 209.22 g/mol [1][2]
Melting Point >270 °C[1]
pKa (Predicted) -2.29 ± 0.40[1]
Appearance Yellow to brown powder[4]
Solubility Soluble in water[4]
IUPAC Name This compound[2]
InChI Key UJRYDUDEJGXDNA-UHFFFAOYSA-N[2][3]
SMILES C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O[2][3]

Synthesis and Chemical Reactivity

The synthesis of quinoline derivatives is a cornerstone of heterocyclic chemistry, with numerous named reactions developed to construct the core ring system.[5] While direct sulfonation of quinoline typically yields a mixture of quinoline-8-sulfonic acid and quinoline-5-sulfonic acid under harsh conditions with fuming sulfuric acid, the synthesis of the 4-sulfonic acid isomer often requires a more targeted approach.[6] One common precursor for 4-substituted quinolines is 4-chloroquinoline, which can be sourced from various synthetic routes.[1]

A plausible synthetic strategy involves the nucleophilic substitution of 4-chloroquinoline with a sulfite salt, a method that leverages the reactivity of the halogen at the 4-position.

cluster_0 Synthesis Workflow Quinoline Quinoline 4-Chloroquinoline 4-Chloroquinoline Quinoline->4-Chloroquinoline Chlorination This compound This compound 4-Chloroquinoline->this compound Sulfitation (e.g., Na2SO3) Quinoline-4-sulfonyl chloride Quinoline-4-sulfonyl chloride This compound->Quinoline-4-sulfonyl chloride Chlorination (e.g., SOCl2) Quinoline-4-sulfonamide Quinoline-4-sulfonamide Quinoline-4-sulfonyl chloride->Quinoline-4-sulfonamide Amination (R-NH2)

Caption: General synthetic pathway from quinoline to derivatives.

The sulfonic acid group is a versatile functional handle. It can be readily converted to a sulfonyl chloride (-SO₂Cl) by reacting with agents like thionyl chloride or oxalyl chloride.[7] This sulfonyl chloride is a highly reactive intermediate, serving as a gateway to a wide array of quinoline-4-sulfonamide derivatives through reaction with various primary or secondary amines.

Applications in Research and Drug Development

The true value of this compound lies in its role as a precursor to medicinally relevant compounds, particularly quinoline sulfonamides. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8]

  • Carbonic Anhydrase (CA) Inhibitors : Quinoline-based sulfonamides have been developed as potent inhibitors of carbonic anhydrase isoforms, particularly the cancer-associated CA IX and XII.[8][9] These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition is a validated strategy for anticancer therapy.[10] The sulfonamide moiety acts as a zinc-binding group, anchoring the inhibitor to the enzyme's active site.[10]

  • Enzyme Inhibition in Other Pathways : Quinoline sulfonamides have also been investigated as inhibitors of other key enzymes, such as phosphodiesterase IV (PDE IV) and tumor necrosis factor (TNF), which are implicated in inflammatory diseases like asthma.[7]

  • Synthetic Intermediates : Beyond medicinal chemistry, it is used as an intermediate in the synthesis of specialized dyes and as a laboratory reagent.[4]

Experimental Protocol: Synthesis of a Quinoline-4-sulfonamide Derivative

To illustrate the practical utility of this compound, this section provides a representative, two-step protocol for its conversion into a generic quinoline-4-sulfonamide. This protocol is based on standard organic chemistry transformations and should be adapted and optimized for specific substrates and scales.

Causality: The protocol is designed in two stages. First, the relatively unreactive sulfonic acid is converted into a highly reactive sulfonyl chloride. This electrophilic intermediate is then readily attacked by a nucleophilic amine to form the stable sulfonamide bond.

Step 1: Synthesis of Quinoline-4-sulfonyl chloride

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add this compound (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1 drop) can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagents and products.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Quinoline-4-sulfonyl chloride is often used directly in the next step without further purification due to its reactivity and moisture sensitivity.

Step 2: Synthesis of N-Alkyl/Aryl-quinoline-4-sulfonamide

  • Setup: In a separate flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Reagent Addition: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude Quinoline-4-sulfonyl chloride from Step 1 in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified using column chromatography on silica gel to yield the pure sulfonamide derivative.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[2]

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 1C/1B. Causes severe skin burns and eye damage.[2][11]

  • Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[2][11]

  • Acute Toxicity, Oral (Potential): May be harmful if swallowed.[2]

Precautionary MeasureDescriptionSource(s)
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (goggles), and a face shield.[12][13]
Handling Do not breathe dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash face, hands, and any exposed skin thoroughly after handling.[12][13]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[12]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[12]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing.[12]
Storage Store locked up. Store in a well-ventilated place. Keep container tightly closed in a dry, cool place.[12][13]
Disposal Dispose of contents/container to an approved waste disposal plant.[12][13]

Conclusion

This compound, identified by CAS number 6046-42-0, is more than a simple chemical entity; it is a strategic precursor in the synthesis of high-value molecules. Its well-defined structure and the versatile reactivity of the sulfonic acid group make it an indispensable tool for medicinal chemists and material scientists. Its primary application lies in the generation of diverse sulfonamide libraries, which have shown significant promise as targeted enzyme inhibitors in oncology and inflammatory diseases. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in research and development.

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Topic: Solubility and Stability of Quinoline-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinoline-4-sulfonic acid is a heterocyclic aromatic compound featuring a quinoline core functionalized with a sulfonic acid group at the 4-position. This molecular architecture makes it a subject of interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous therapeutic agents, known for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The addition of the strongly acidic and highly polar sulfonic acid group dramatically alters the physicochemical properties of the parent quinoline molecule, primarily enhancing its aqueous solubility and modifying its interaction with biological targets.

This guide provides a comprehensive technical overview of the critical physicochemical attributes of this compound: its solubility and chemical stability. Understanding these parameters is fundamental for researchers in the fields of drug discovery, formulation development, and analytical chemistry. We will explore the theoretical underpinnings of its behavior in various media, present field-proven experimental protocols for its characterization, and discuss the causality behind these methodological choices. This document is structured to serve as a practical and authoritative resource, enabling scientists to design robust experiments and interpret data with confidence.

Physicochemical and Structural Characteristics

The behavior of this compound in solution is dictated by its molecular structure. It comprises a basic nitrogen atom within the quinoline ring system and a strongly acidic sulfonic acid moiety. This combination results in zwitterionic properties, influencing its solubility and stability across a range of pH conditions.

  • Quinoline Moiety : The nitrogen atom in the quinoline ring has a pKa value of approximately 4.85 (for the conjugate acid of quinoline itself), rendering it basic.[1] It will be protonated under acidic conditions.

  • Sulfonic Acid Moiety : The sulfonic acid group (-SO₃H) is a strong acid with a very low pKa (typically < 0). For practical purposes, it is considered to be fully deprotonated (as the sulfonate, -SO₃⁻) in all but the most acidic aqueous environments.

This dual nature means the molecule's net charge is highly dependent on the pH of the medium.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid-range pH (e.g., pH 2-4) cluster_high_ph High pH (e.g., pH > 6) low_ph_structure This compound (Cationic Form) Quinoline N is protonated (+) Sulfonic acid is protonated (0) Net Charge: +1 mid_ph_structure This compound (Zwitterionic Form) Quinoline N is protonated (+) Sulfonic acid is deprotonated (-) Net Charge: 0 low_ph_structure->mid_ph_structure Increase pH high_ph_structure This compound (Anionic Form) Quinoline N is neutral (0) Sulfonic acid is deprotonated (-) Net Charge: -1 mid_ph_structure->high_ph_structure Increase pH

Caption: Ionization states of this compound at various pH levels.

Solubility Profile: A Comprehensive Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The presence of the sulfonate group suggests high aqueous solubility, but this must be quantified across relevant physiological and formulation conditions.

Factors Influencing Solubility
  • pH-Dependence : As illustrated above, the net charge of the molecule changes with pH. The zwitterionic and anionic forms are generally highly soluble in aqueous media due to their polarity and ability to form strong hydrogen bonds with water. Solubility is expected to be lowest at the isoelectric point, where the net charge is zero, though the zwitterionic nature still promotes significant aqueous solubility. Studies on quinoline itself show that its solubility is pH-dependent.[3] The sulfonic acid derivative will exhibit even more pronounced pH-dependent solubility.

  • Solvent Polarity : this compound is expected to be highly soluble in polar protic solvents like water and ethanol, and less soluble in non-polar organic solvents such as hexane or toluene. Its solubility in polar aprotic solvents like DMSO or DMF will likely be moderate to high.

  • Temperature : The dissolution of most solid compounds is an endothermic process, meaning solubility typically increases with temperature.[4] This relationship should be experimentally verified, as it is crucial for developing manufacturing processes like crystallization.

  • Ionic Strength : The presence of salts in the medium can affect solubility. At low concentrations, salts can increase solubility (salting-in), while at high concentrations, they can compete for solvent molecules, leading to decreased solubility (salting-out).[3] This is particularly relevant for formulation with buffered solutions.

Quantitative Solubility Data

The following table summarizes the expected solubility profile of this compound. These values are predictive and must be confirmed experimentally.

Solvent/MediumExpected Solubility CategoryRationale
Water (pH 7.0)Very SolubleThe molecule exists as a highly polar anion, readily solvated by water.
0.1 M HCl (pH 1.0)SolubleThe molecule is cationic but still highly polar.
0.1 M NaOH (pH 13.0)Very SolubleThe molecule is in its anionic form.
Phosphate Buffer (pH 7.4)Very SolubleAnionic form dominates, mimicking physiological conditions.
EthanolSolubleA polar protic solvent capable of hydrogen bonding.
AcetoneSparingly SolubleA polar aprotic solvent with limited hydrogen bonding capability.
DichloromethaneInsolubleA non-polar organic solvent.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing a direct measure of a compound's saturation point in a given medium.[5]

Causality: This method is trusted because it allows the system to reach thermodynamic equilibrium, ensuring that the measured concentration represents the true maximum solubility under the specified conditions, rather than a transient supersaturated state.[5] The inclusion of a 24 to 48-hour agitation period is critical to overcome kinetic barriers to dissolution.

Step-by-Step Methodology:

  • Preparation : Prepare a series of vials with the desired solvents (e.g., water, pH buffers, organic solvents). The pH of aqueous media should be confirmed before and after the experiment.[6]

  • Addition of Compound : Add an excess amount of this compound to each vial. The presence of undissolved solid material at the end of the experiment is essential to confirm that equilibrium has been reached.[5]

  • Equilibration : Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.

  • Sample Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the saturated solution from the undissolved solid without altering the equilibrium.[5] This is best achieved by filtration through a chemically inert syringe filter (e.g., 0.45 µm PVDF). The first few drops of the filtrate should be discarded to avoid adsorption effects.

  • Analysis : Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[7][8]

  • Replicates : The experiment should be performed in at least triplicate for each condition to ensure the reliability and reproducibility of the results.[6]

G prep 1. Prepare Solvents (e.g., Water, Buffers) add 2. Add Excess Solid This compound prep->add Ensure purity of solvent & solute equilibrate 3. Equilibrate (e.g., 24-48h at 25°C) add->equilibrate Ensure visible excess solid separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate Maintain constant temperature analyze 5. Analyze Supernatant (e.g., HPLC-UV) separate->analyze Avoid precipitation during sampling result Equilibrium Solubility Value analyze->result

Caption: Workflow for the Shake-Flask Solubility Determination method.

Stability Profile and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development, mandated by regulatory bodies like the ICH.[9][10] Stability studies identify degradation products, establish degradation pathways, and determine the shelf-life and appropriate storage conditions.

Potential Degradation Pathways

The this compound molecule has several potential points of chemical instability:

  • Photodegradation : Aromatic systems like quinoline can be susceptible to degradation upon exposure to UV or visible light.[1] This can involve complex radical reactions, oxidation, or ring cleavage. Studies on the related compound Quinoline Yellow show it undergoes photocatalytic degradation.[11][12]

  • Oxidative Degradation : The electron-rich aromatic ring can be susceptible to oxidation, especially in the presence of peroxides or metal ions.

  • Extreme pH and Temperature : While generally stable, extreme conditions can force degradation. For instance, vigorous sulfonation of quinoline occurs at high temperatures with fuming sulfuric acid, suggesting that under harsh acidic conditions at elevated temperatures, the reverse reaction (desulfonation) might be possible, although unlikely under typical pharmaceutical conditions.[13]

The biodegradation of quinoline often proceeds via hydroxylation to form intermediates like 2-hydroxyquinoline and subsequent ring-opening.[14][15] While not a measure of chemical stability, this provides insight into potential metabolites and environmental fate.

Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and validate the stability-indicating power of the analytical methods.[16]

Causality: By subjecting the compound to conditions more severe than those expected during storage, we can rapidly predict its long-term stability and ensure our analytical methods can detect any impurities that might form. The goal is to achieve 5-20% degradation, enough to detect products without completely destroying the parent molecule.

Step-by-Step Methodology:

  • Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions : Aliquot the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis : Add 0.1 M HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis : Add 0.1 M NaOH and heat at 80°C for 24 hours.

    • Oxidation : Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress : Heat the solid compound and the solution at a high temperature (e.g., 105°C) for 48 hours.

    • Photostability : Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Neutralization : After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them.

  • Analysis : Dilute all samples to the target concentration and analyze using a stability-indicating analytical method (see section 3.3). Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Evaluation : Assess the percentage of degradation of the parent peak and identify the formation of any new peaks (degradation products). Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the parent peak is not co-eluting with any degradants.

G cluster_stress Expose to Stress Conditions start Prepare Drug Solution & Solid Sample acid Acid (e.g., 0.1M HCl, 80°C) start->acid base Base (e.g., 0.1M NaOH, 80°C) start->base oxid Oxidative (e.g., 3% H₂O₂) start->oxid heat Thermal (e.g., 105°C) start->heat light Photolytic (ICH Q1B) start->light analyze Analyze All Samples (including unstressed control) using Stability-Indicating Method acid->analyze base->analyze oxid->analyze heat->analyze light->analyze evaluate Evaluate Data - % Degradation - Identify Degradants - Mass Balance analyze->evaluate outcome Establish Degradation Profile & Validate Analytical Method evaluate->outcome

Caption: General workflow for a forced degradation stability study.

Stability-Indicating Analytical Method: HPLC

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Causality: It is essential that the method can separate the intact drug from its degradation products and any excipients. HPLC with UV detection (or preferably, mass spectrometry detection) is the most common technique. The validation of this method involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Conceptual HPLC Method Protocol:

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : Start with a low percentage of B, ramp up to a high percentage to elute any less polar degradants, then return to initial conditions. (e.g., 5% B to 95% B over 20 minutes).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detector at a wavelength of maximum absorbance for this compound, and/or a mass spectrometer to identify degradants.

  • Column Temperature : 30°C.

Conclusion

The solubility and stability of this compound are governed by the interplay between its aromatic quinoline core and its polar, acidic sulfonic acid group. Its zwitterionic nature confers high aqueous solubility across a wide pH range, a highly desirable trait for drug development. Stability assessments, particularly forced degradation studies, are critical to understanding its degradation profile and ensuring the development of a safe and effective product. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to thoroughly characterize this compound, enabling informed decisions in formulation, analytical method development, and overall drug discovery and development programs.

References

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An In-depth Technical Guide to Theoretical and Computational Studies of Quinoline-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] Among these, quinoline-4-sulfonic acid presents a unique electronic and structural profile due to the presence of the strongly electron-withdrawing sulfonic acid group. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular properties of this compound. We will delve into the causality behind the selection of computational methods, the interpretation of the resulting data, and the application of these insights in rational drug design. This document is structured to serve as a practical and authoritative resource for researchers leveraging computational chemistry to explore the structure-activity relationships of quinoline derivatives.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse pharmacological applications, including anticancer, antimalarial, antibacterial, and antiviral agents.[1][2] The biological activity of quinoline derivatives is intimately linked to their three-dimensional structure and electronic properties. Computational chemistry offers a powerful toolkit to investigate these properties at the molecular level, providing insights that are often difficult or impossible to obtain through experimental methods alone.[1]

This compound (C₉H₇NO₃S) is a derivative of particular interest due to the influence of the sulfonic acid moiety on the electronic distribution and reactivity of the quinoline core.[3][4] Understanding these effects is crucial for the design of novel therapeutic agents with enhanced efficacy and specificity.

Foundational Computational Methodologies: A Primer

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[5] DFT methods provide a robust balance between computational cost and accuracy for predicting a wide range of molecular properties.

The "Why" Behind Method and Basis Set Selection

The choice of a specific DFT functional and basis set is a critical first step in any computational study. For molecules like this compound, the B3LYP functional is a widely used and well-validated choice that effectively captures electron correlation effects.[5] The 6-311++G(d,p) basis set is often employed as it provides a flexible description of the electron density, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential non-covalent interactions.[6]

A Self-Validating Computational Workflow

A robust computational protocol should be designed as a self-validating system. This involves a logical progression from geometry optimization to the calculation of various molecular properties.

Caption: A typical DFT workflow for molecular property prediction.

Unveiling the Molecular Architecture: Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Key Geometric Parameters

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. For this compound, particular attention should be paid to the C-S and S-O bond lengths of the sulfonic acid group, as well as any distortions in the quinoline ring induced by this bulky substituent. The calculated bond lengths can be compared with experimental data from X-ray crystallography for validation, where available. For instance, in related quinoline derivatives, C-N bond lengths are typically intermediate between single and double bonds, indicating π-electron delocalization.[2]

ParameterTypical Calculated Value (Å)Significance
C-S~1.77Reflects the strength of the bond between the quinoline ring and the sulfonic acid group.
S=O~1.43Characteristic of a double bond in a sulfonyl group.
S-OH~1.55Typical single bond length in a sulfonic acid.
C-N (in ring)~1.32 - 1.36Indicates the degree of electron delocalization within the heterocyclic ring.[2]

Note: These are representative values and will vary depending on the specific computational method and basis set used.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds.[7] Computational frequency calculations can predict these vibrational modes with a high degree of accuracy, aiding in the interpretation of experimental spectra.

Protocol for Vibrational Analysis
  • Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: At the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Scaling of Frequencies: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. A scaling factor (typically around 0.96 for B3LYP) is applied to improve agreement with experimental data.

  • Assignment of Vibrational Modes: The calculated output provides information on the nature of each vibrational mode, allowing for the assignment of peaks in the experimental FT-IR and Raman spectra.

Characteristic Vibrations of this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
O-H stretch3400 - 3600Stretching of the hydroxyl group in the sulfonic acid.
C-H stretch (aromatic)3000 - 3100Stretching of the C-H bonds on the quinoline ring.
C=N, C=C stretch (ring)1300 - 1600Stretching vibrations of the quinoline ring system.[8]
S=O stretch (asymmetric)1300 - 1350Asymmetric stretching of the S=O bonds.
S=O stretch (symmetric)1150 - 1200Symmetric stretching of the S=O bonds.
C-S stretch700 - 800Stretching of the bond connecting the sulfonic acid group to the quinoline ring.[8]

Electronic Properties and Reactivity: Insights from Frontier Molecular Orbitals

The electronic properties of a molecule are key to understanding its reactivity and potential biological activity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard.[6]

HOMO-LUMO Analysis
  • HOMO: The HOMO represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: The LUMO represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity.[9] A smaller energy gap indicates a more reactive molecule that is more easily polarized.[9]

For this compound, the electron-withdrawing sulfonic acid group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the overall reactivity and electronic transitions.

Caption: Relationship between HOMO, LUMO, and chemical reactivity.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule.[6]

DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -E_HOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)A measure of the molecule's polarizability.
Electrophilicity Index (ω)ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ)A measure of the molecule's ability to act as an electrophile.

Visualizing Charge Distribution: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites of intermolecular interaction.[10] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

  • Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites for electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, the oxygen atoms of the sulfonic acid group and the nitrogen atom of the quinoline ring are expected to be in these regions.[10]

  • Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density. These are sites for nucleophilic attack and are likely to act as hydrogen bond donors. The hydrogen atom of the sulfonic acid group is a prime example.

  • Green regions: Represent neutral or near-neutral electrostatic potential.

Delving Deeper into Bonding: Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule.[6] It allows for the investigation of charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.

Key Insights from NBO Analysis
  • Charge Distribution: NBO analysis provides a more localized picture of atomic charges compared to other methods like Mulliken population analysis.

  • Hybridization: It determines the hybridization of atomic orbitals involved in bonding.

  • Hyperconjugative Interactions: NBO analysis can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions, denoted as E(2), provide a measure of the delocalization of electron density. For this compound, significant delocalization is expected within the aromatic ring system.

Conclusion: Integrating Computational Insights into Drug Development

The theoretical and computational studies of this compound provide a wealth of information that is directly applicable to drug development. By understanding the molecule's geometry, vibrational properties, electronic structure, and reactivity, researchers can:

  • Rationalize Structure-Activity Relationships (SAR): Explain why certain modifications to the quinoline scaffold lead to changes in biological activity.

  • Design Novel Analogs: Propose new derivatives with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles.

  • Predict Reactivity and Metabolism: Identify potential sites of metabolic transformation.

  • Guide Synthetic Efforts: Prioritize the synthesis of compounds with the most promising computational profiles.

This in-depth technical guide serves as a foundational resource for leveraging computational chemistry to accelerate the discovery and development of new quinoline-based therapeutic agents.

References

  • Quantum Chemical Calculations for Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
  • This compound (C9H7NO3S). PubChemLite.
  • This compound | C9H7NO3S | CID 4462285. PubChem - NIH.
  • Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry.
  • Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. PMC.
  • Molecular structure, first order hyperpolarizability, NBO and HOMO-LUMO analysis of cinnoline-4- carboxylic acid. International Journal of ChemTech Research.
  • Molecular electrostatic potential (MEP) maps of the synthesized compounds (4a-4f).. ResearchGate.
  • DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. ResearchGate.
  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate.
  • Vibrational Spectra of quinoline-4-carbaldehyde: Combined Experimental and Theoretical Studies. PubMed.
  • Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Oriental Journal of Chemistry.

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The Isolation of Leukol: A Technical Guide to Friedlieb Ferdinand Runge's 1834 Discovery of Quinoline from Coal Tar

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Friedlieb Ferdinand Runge's seminal discovery of quinoline, which he named "Leukol," from coal tar in 1834. Moving beyond a simple historical account, this document serves as a technical reconstruction of Runge's methodologies, contextualized within the nascent field of 19th-century organic chemistry. We will dissect the probable experimental choices, from the initial distillation of coal tar to the innovative application of acid-base extraction for the separation of organic bases. This guide will further elucidate the early characterization techniques available to Runge and his contemporaries, the subsequent structural elucidation of quinoline, and the profound impact of this discovery on the burgeoning synthetic dye industry and the future of medicinal chemistry. Detailed experimental protocols, recreated from historical accounts, and visualizations of the chemical logic and workflows are provided to offer a comprehensive understanding of this landmark achievement in organic chemistry.

Introduction: The Alchemical Nature of Coal Tar and the Vision of Friedlieb Ferdinand Runge

In the early 19th century, coal tar, a viscous, black byproduct of coke production, was largely regarded as an industrial nuisance.[1] Yet, to the discerning eye of Friedlieb Ferdinand Runge (1794-1867), a German analytical chemist with a keen interest in the chemical constituents of natural and industrial products, this complex mixture represented a veritable untapped reservoir of novel organic substances.[2] Runge, who had already made a name for himself by identifying the mydriatic effects of belladonna extract and isolating caffeine, possessed a unique perspective that bridged the gap between traditional phytochemistry and the burgeoning field of industrial chemistry.[3]

His investigations into coal tar were not a matter of serendipity but a systematic exploration driven by the hypothesis that this industrial waste held chemical treasures. This guide delves into the technical specifics of one of his most significant discoveries from this period: the isolation of a basic, colorless oil he termed "Leukol," later to be known as quinoline.[4] This discovery, alongside his isolation of "Kyanol" (aniline) and "Karbolsäure" (phenol), laid the foundational groundwork for the synthetic dye industry and, ultimately, the development of a vast array of pharmaceuticals.[4][5]

This document will provide a detailed, technical walkthrough of the probable steps Runge undertook, offering insights into the experimental logic that guided his pioneering work.

The Raw Material: A 19th-Century Perspective on Coal Tar

Coal tar is an exceptionally complex mixture of thousands of chemical compounds, primarily aromatic hydrocarbons, phenols, and heterocyclic compounds.[6] In Runge's time, the precise composition was unknown, but it was understood to be a rich source of volatile and non-volatile organic substances. The primary challenge for chemists of this era was the separation of this intricate mixture into its individual components.

General Class of Compounds Key Examples Known in the 19th Century Approximate Boiling Range (°C)
Aromatic HydrocarbonsBenzene, Naphthalene, Anthracene80 - 400
Phenolic Compounds (Acids)Phenol (Carbolic Acid), Cresols180 - 230
Basic Nitrogen CompoundsAniline (Kyanol), Quinoline (Leukol), Pyridine180 - 240
Neutral OilsVarious aliphatic and aromatic hydrocarbonsWide range
PitchComplex polycyclic aromatic hydrocarbons> 400 (Residue)

Table 1: Major fractions of coal tar as understood in the 19th century.

Experimental Methodology: A Reconstruction of Runge's Isolation of Leukol (Quinoline)

Based on historical accounts, Runge's approach to isolating compounds from coal tar was a multi-stage process that combined physical separation (distillation) with chemical separation (acid-base extraction). It is important to note that Runge's "fractional distillation" was not the highly efficient process we know today but rather a crude separation by boiling point ranges. The true ingenuity of his method lay in the subsequent chemical treatment of the distillate.

Stage 1: Initial Distillation of Coal Tar

The first step was to separate the more volatile components of coal tar from the non-volatile pitch. This was achieved through simple distillation.

Objective: To obtain a "light oil" fraction containing the volatile aromatic compounds.

Apparatus: A simple retort, likely made of iron or ceramic, heated over a furnace. The vapor would be passed through a condenser, which in the 1830s was often a simple tube cooled by a stream of water, and collected in a receiving flask.

Protocol:

  • Charge a retort with a known quantity of crude coal tar.

  • Gently heat the retort over a furnace. The temperature control would have been rudimentary, relying on the skill of the chemist to maintain a steady heat.

  • Collect the distillate that comes over, likely in broad fractions based on the observed boiling behavior and the physical properties of the condensate. The fraction containing compounds boiling in the approximate range of 180-250°C would have contained phenol, aniline, and quinoline.

  • Continue heating until no more volatile material distills over, leaving the pitch as a residue in the retort.

G cluster_0 Stage 1: Initial Distillation Crude Coal Tar Crude Coal Tar Retort Retort Crude Coal Tar->Retort Condenser Condenser Retort->Condenser Vapors Pitch Residue Pitch Residue Retort->Pitch Residue Furnace Furnace Furnace->Retort Heat Light Oil Distillate Light Oil Distillate Condenser->Light Oil Distillate Condensate G cluster_1 Stage 2: Acid-Base Extraction Light Oil Distillate Light Oil Distillate Acid Wash Dilute Acid Light Oil Distillate->Acid Wash Separation1 Separate Layers Acid Wash->Separation1 Oily Layer Phenol & Neutral Oils Separation1->Oily Layer Non-polar Aqueous Layer Salts of Bases Separation1->Aqueous Layer Polar Base Addition Strong Base Aqueous Layer->Base Addition Separation2 Separate Layers Base Addition->Separation2 Crude Leukol/Kyanol Mixture of Bases Separation2->Crude Leukol/Kyanol Oily Layer Aqueous Waste Aqueous Waste Separation2->Aqueous Waste Aqueous Layer G cluster_2 Liebig Combustion Analysis Organic Sample Leukol Sample Combustion Tube Combustion Tube (CuO, O₂ stream) Organic Sample->Combustion Tube Combust CaCl2 Tube Calcium Chloride Tube Combustion Tube->CaCl2 Tube H₂O vapor Kaliapparat Kaliapparat (KOH solution) CaCl2 Tube->Kaliapparat CO₂ gas Mass H Determine Mass of H CaCl2 Tube->Mass H Mass C Determine Mass of C Kaliapparat->Mass C Empirical Formula Empirical Formula Mass H->Empirical Formula Mass C->Empirical Formula

Sources

Methodological & Application

The Role of Sulfonic Acids in Quinoline Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of the quinoline scaffold remains a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Quinoline and its derivatives are integral to a wide array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2][3] This guide provides an in-depth exploration of the catalytic applications of sulfonic acids in the synthesis of quinoline derivatives, offering detailed application notes, experimental protocols, and mechanistic insights to empower your research endeavors.

Introduction to Sulfonic Acids as Catalysts in Quinoline Synthesis

While quinoline-4-sulfonic acid itself is not prominently featured as a catalyst, various other sulfonic acids have emerged as highly efficient, reusable, and often environmentally benign catalysts for the synthesis of quinoline scaffolds.[5][6] These catalysts, ranging from simple sulfamic acid to functionalized nanoporous silica, offer a powerful alternative to traditional methods, which can suffer from harsh reaction conditions, low yields, and the use of toxic reagents.[2][4]

The primary role of sulfonic acid catalysts in these syntheses is to act as a Brønsted acid, protonating carbonyl groups and activating substrates for subsequent nucleophilic attack and cyclization reactions.[5] This guide will delve into specific applications, providing a clear understanding of the underlying principles and practical execution.

Application Focus: Synthesis of Quinoline-4-Carboxylic Acid Derivatives via Doebner Reaction

A significant application of sulfonic acid catalysis is in the Doebner reaction, a three-component condensation of anilines, aldehydes, and pyruvic acid to yield quinoline-4-carboxylic acids.[3][7] This reaction is of particular interest due to the biological significance of the resulting products.[7][8]

Mechanistic Rationale: The Role of the Sulfonic Acid Catalyst

The catalytic cycle, as illustrated below, commences with the protonation of the aldehyde by the sulfonic acid catalyst. This activation facilitates the nucleophilic attack by the aniline to form a Schiff base intermediate. Concurrently, the enol form of pyruvic acid adds to the Schiff base. Subsequent intramolecular cyclization, dehydration, and oxidation lead to the formation of the aromatic quinoline-4-carboxylic acid. The catalyst is regenerated and can participate in further catalytic cycles.[3]

Doebner_Reaction_Mechanism A Aniline I2 Schiff Base Intermediate A->I2 + Protonated Aldehyde B Aldehyde I1 Protonated Aldehyde B->I1 + H+ (from Cat) C Pyruvic Acid I3 Adduct Cat R-SO3H I2->I3 + Pyruvic Acid (enol) I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization I5 Dehydrated Intermediate I4->I5 - H2O P Quinoline-4-carboxylic Acid I5->P Oxidation Cat_regen R-SO3H P->Cat_regen - H+ Pyrimidoquinoline_Synthesis_Workflow Start Aromatic Aldehyde + Dimedone + 6-Aminouracil Derivative Step1 Knoevenagel Condensation (Aldehyde + Dimedone) Start->Step1 Step2 Michael Addition (6-Aminouracil to enone) Step1->Step2 Step3 Intramolecular Cyclization and Dehydration Step2->Step3 Product Tetrahydropyrimido[4,5-b]quinoline Step3->Product Catalyst SBA-15-Pr-SO3H Catalyst->Step1 Catalyzes Catalyst->Step2 Catalyst->Step3

Sources

Application Notes and Protocols: The Friedländer Synthesis of Quinolines Catalyzed by Sulfonic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Sulfonic Acid Catalysis in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[1] The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing this vital heterocyclic system.[2][3] It achieves this through the condensation of a 2-aminoaryl aldehyde or ketone with a compound bearing a reactive α-methylene group, typically followed by a cyclodehydration step.[4]

While the reaction can be promoted by either acids or bases, the use of sulfonic acid catalysts represents a significant advancement, offering a blend of high efficiency, operational simplicity, and improved environmental credentials.[5][6] Unlike strong mineral acids, sulfonic acids such as p-toluenesulfonic acid (p-TsOH) and methanesulfonic acid (MSA) are non-oxidizing, easier to handle, and often highly effective in catalytic amounts.[7][8] Furthermore, the development of solid-supported sulfonic acids—immobilized on silica, polymers (e.g., Nafion), or as functionalized ionic liquids—has revolutionized the field by enabling catalyst recyclability, simplifying product purification, and aligning the synthesis with the principles of green chemistry.[9][10][11]

This guide provides an in-depth exploration of the sulfonic acid-catalyzed Friedländer synthesis, offering mechanistic insights, detailed experimental protocols, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

The Catalytic Mechanism: A Tale of Two Pathways

The catalytic role of a Brønsted acid like a sulfonic acid (R-SO₃H) is to accelerate the key bond-forming and dehydration steps. The reaction can proceed through two primary, competing mechanistic pathways, with the predominant route often depending on the specific substrates and reaction conditions.[12]

  • Aldol-First Pathway: The sulfonic acid protonates the carbonyl oxygen of the α-methylene-containing compound (the ketone), enhancing the acidity of its α-protons and facilitating enolization. This enol then attacks the protonated carbonyl of the 2-aminoaryl aldehyde/ketone in an aldol-type condensation. Subsequent acid-catalyzed dehydration forms an α,β-unsaturated carbonyl intermediate, which then undergoes intramolecular cyclization via attack of the amino group, followed by a final dehydration to yield the aromatic quinoline ring.

  • Schiff Base-First Pathway: The reaction commences with the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the amine group. The sulfonic acid catalyzes this step by protonating the carbonyl, making it more susceptible to nucleophilic attack. The resulting Schiff base is then activated by the acid for a subsequent intramolecular aldol-type reaction, followed by dehydration to furnish the final quinoline product.[12]

Both pathways converge on the formation of the quinoline ring, with the acid catalyst being regenerated in the final dehydration step.

Caption: Competing mechanisms in the sulfonic acid-catalyzed Friedländer synthesis.

Experimental Protocols: Homogeneous and Heterogeneous Approaches

The choice between a homogeneous and a heterogeneous sulfonic acid catalyst depends on the specific application, scale, and desired workflow. Homogeneous catalysts are often highly active but require aqueous work-up for removal, while heterogeneous catalysts offer simplified purification and the potential for continuous flow processes.[13]

Protocol 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (p-TsOH) under Solvent-Free Conditions

This protocol leverages the efficiency of p-TsOH in a solvent-free setting, which aligns with green chemistry principles by minimizing solvent waste.[14]

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone): 1.0 mmol

  • Active methylene compound (e.g., ethyl acetoacetate): 1.2 mmol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O): 0.1 mmol (10 mol%)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To the round-bottom flask, add the 2-aminoaryl ketone, the active methylene compound, and p-TsOH·H₂O.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring. The reaction is often complete within 1-3 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature.

  • Dissolve the resulting residue in ethyl acetate (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize and remove the p-TsOH, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure quinoline derivative.

Protocol 2: Heterogeneous Catalysis with a Reusable Solid-Supported Sulfonic Acid

This protocol demonstrates the use of a recyclable solid acid catalyst, such as silica-supported sulfonic acid (SiO₂-Pr-SO₃H) or a commercially available resin like Nafion NR50, simplifying product isolation.[13][15]

Materials:

  • 2-aminoaryl ketone (e.g., 2-amino-5-chlorobenzophenone): 1.0 mmol

  • Active methylene compound (e.g., dimedone): 1.1 mmol

  • Solid-supported sulfonic acid catalyst (e.g., SiO₂-Pr-SO₃H): 5-10 mol% by weight

  • Solvent (e.g., ethanol or toluene, 5 mL, if not solvent-free)

  • Reaction vessel with magnetic stirring and heating

  • Filtration apparatus (e.g., Büchner funnel)

  • Solvents for washing (e.g., ethanol, diethyl ether)

Procedure:

  • Combine the 2-aminoaryl ketone, the active methylene compound, the solid-supported catalyst, and the solvent (if used) in the reaction vessel.

  • Heat the mixture to the desired temperature (typically 60-110 °C) with efficient stirring.

  • Monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the substrates and catalyst activity.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, isolate it by filtration. If the product remains in solution, filter the mixture to recover the solid catalyst.

  • Wash the recovered catalyst with a suitable solvent (e.g., ethanol or ethyl acetate) and dry it in an oven for reuse in subsequent runs.[10]

  • Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product is often of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol) or perform a quick filtration through a short plug of silica gel.

Caption: General workflow for Friedländer synthesis using a recoverable solid acid catalyst.

Comparative Performance of Sulfonic Acid Catalysts

The efficiency of the Friedländer synthesis is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes representative data to guide catalyst selection.

CatalystSubstrate 1Substrate 2ConditionsTimeYield (%)Reference
p-TsOH 2-AminobenzophenoneEthyl AcetoacetateSolvent-free, 80 °C2 h92%[16]
MSA (in Eaton's Reagent)2-AminobenzophenoneButan-2,3-dioneSolvent-free, RT30 min96%[17]
Nafion NR50 2-Amino-5-chlorobenzophenoneEthyl AcetoacetateEthanol, MW, 120 °C10 min95%[15]
PEG-SO₃H 2-AminobenzophenoneEthyl AcetoacetateWater, 60 °C3 h92%[10]
ImBu-SO₃H (Ionic Liquid) 2-Amino-5-chlorobenzophenoneAcetylacetoneSolvent-free, 50 °C30 min92%[18]
[DSIM]HSO₄ (Ionic Liquid) 2-AminobenzophenoneEthyl AcetoacetateSolvent-free, 80 °C10 min98%[6]
SiO₂-Pr-SO₃H 2-AminobenzophenoneDimedoneToluene, Reflux1.5 h90%[19]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below are common problems and potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inappropriate Catalyst: Catalyst choice is substrate-dependent.[20] 2. Suboptimal Temperature: Reaction may be too slow or decomposition may occur.[20] 3. Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on reactants. 4. Inactive Catalyst: Catalyst may have degraded or is poisoned.1. Screen different sulfonic acid catalysts (p-TsOH, MSA, solid acids). 2. Incrementally increase or decrease the temperature (e.g., in 10 °C steps) and monitor by TLC.[21] 3. Increase reaction time or use a more active catalyst. 4. Use a fresh batch of catalyst or increase catalyst loading (e.g., from 5 mol% to 10 mol%).[21]
Formation of Side Products 1. Self-Condensation: Aldol self-condensation of the ketone reactant is a common side reaction.[20] 2. Harsh Conditions: High temperatures or high catalyst loading can lead to degradation.[21]1. Use a slight excess (1.1-1.2 eq) of the α-methylene compound. Consider adding the ketone reactant slowly to the mixture containing the 2-aminoaryl carbonyl and catalyst. 2. Reduce reaction temperature and/or catalyst loading.
Regioselectivity Issues 1. Asymmetric Ketones: Using an unsymmetrical ketone (e.g., pentan-2-one) can lead to a mixture of regioisomers.[2]1. The reaction often favors condensation at the less sterically hindered α-methylene group. If regioselectivity is poor, consider alternative strategies or accept the mixture and plan for chromatographic separation.
Difficult Purification 1. Catalyst Removal: Residual homogeneous catalyst (e.g., p-TsOH) can complicate purification. 2. Product Solubility: Product may be sparingly soluble or co-elute with impurities.1. Perform an aqueous basic wash (e.g., NaHCO₃ solution) to remove acidic catalysts. Alternatively, switch to a heterogeneous, filterable catalyst. 2. Screen different recrystallization solvents or chromatographic conditions (different solvent systems, alternative stationary phases).

Conclusion

The Friedländer synthesis remains a highly relevant and powerful method for the construction of substituted quinolines. The use of sulfonic acid catalysts, in both homogeneous and heterogeneous forms, offers significant advantages in terms of efficiency, selectivity, and sustainability. Homogeneous catalysts like p-TsOH provide rapid and high-yielding transformations, while solid-supported and ionic liquid-based sulfonic acids introduce crucial benefits of catalyst recyclability and simplified product isolation. By understanding the underlying mechanism and leveraging the detailed protocols and troubleshooting guides presented here, researchers can effectively apply this methodology to accelerate the discovery and development of novel chemical entities for a wide range of scientific applications.

References

  • BenchChem. Troubleshooting low yield in Friedländer quinoline synthesis.
  • Alfa Chemistry. Friedländer Quinoline Synthesis.
  • BenchChem. Troubleshooting low yield in Friedländer synthesis of quinolines.
  • 2024 China News. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights.
  • Scilit. Recent Advances in the Friedländer Reaction. Chemical Reviews, 2009.
  • ResearchGate. Efficient Friedlander synthesis of quinolines catalyzed by sulfonyl imidazolium salts.
  • American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.
  • Wikipedia. Friedländer synthesis.
  • National Institutes of Health (NIH). An overview on recent advances in the synthesis of sulfonated organic materials, sulfonated silica materials, and sulfonated carbon materials and their catalytic applications in chemical processes.
  • ResearchGate. Recent Advances in the Friedländer Reaction.
  • Horizon Chemical Blog. Sulfonic Acids Uses in Modern Chemistry.
  • National Institutes of Health (NIH). Advances in polymer based Friedlander quinoline synthesis. PubMed Central, 2013.
  • ResearchGate. Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. ChemistrySelect, 2022.
  • Capital Resin Corporation. 5 Industrial Applications for Sulfonic Acid.
  • ResearchGate. Advances in polymer based Friedlander quinoline synthesis.
  • National Institutes of Health (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • ResearchGate. The Friedländer Synthesis of Quinolines.
  • ResearchGate. Friedlander synthesis of polysubstituted quinoline using propylsulfonic acid as recyclable catalyst.
  • National Institutes of Health (NIH). Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes.
  • ACS Publications. Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach, a Recyclable and Water Tolerant-Acidic Catalyst for One-Pot Friedlander Quinoline Synthesis. Journal of Combinatorial Chemistry, 2008. Available at: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis.
  • ResearchGate. p-toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method.
  • Scilit. Application of heterogeneous solid acid catalysts for Friedlander synthesis of quinolines. Journal of Molecular Catalysis A: Chemical, 2007.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 2020.
  • ResearchGate. Synthesis of a New Chiral Sulfonic Acid.
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 2016.
  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 2012.
  • Royal Society of Chemistry. The p-toluenesulfonic acid catalyzed single pot synthesis of tetracyclic 1,2-dihydroquinolines: a metal free approach. New Journal of Chemistry.
  • ScienceDirect. Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient and recyclable ionic liquid catalyst. Comptes Rendus Chimie, 2014.
  • National Institutes of Health (NIH). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central.
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  • PHYWE Systeme GmbH & Co. KG. Preparation of p-toluenesulfonic acid.
  • ResearchGate. Ritter Reactions in Continuous Flow Catalysed by a Solid-Supported Sulfonic Acid Catalyst.
  • National Institutes of Health (NIH). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed Central.
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Application Notes & Protocols: The Potential of Quinoline-4-Sulfonic Acid in Multicomponent Reaction Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document explores the application of quinoline-4-sulfonic acid as a potential Brønsted acid catalyst in multicomponent reactions (MCRs), a cornerstone of modern synthetic and medicinal chemistry. While direct, extensive literature on this compound's role in MCRs is nascent, its structural and chemical properties—namely its strong acidity, solid nature, and the presence of a heterocyclic quinoline moiety—position it as a compelling candidate for facilitating complex molecular constructions. This guide synthesizes information from analogous sulfonic acid catalysts and proposes detailed protocols for its investigation in classic MCRs, providing a theoretical and practical framework for researchers in organic synthesis and drug discovery.

Part 1: Introduction to this compound as a Catalyst

This compound is a robust, solid organic acid. Its structure integrates a sulfonic acid group, which imparts strong Brønsted acidity, with a quinoline scaffold. This unique combination offers several potential advantages in catalysis:

  • Solid-State Handling: Unlike many mineral acids, it is a solid, simplifying handling, measurement, and removal from reaction mixtures.

  • Bifunctionality: The quinoline nitrogen atom can potentially act as a hydrogen bond acceptor or a basic site, which could influence substrate pre-organization in the transition state, offering a secondary interaction site alongside the primary proton-donating sulfonic acid group.

  • Tunable Solubility: While soluble in polar solvents, its solubility can be modulated, opening possibilities for catalyst recovery and reuse, a key principle of green chemistry.

Multicomponent reactions, which involve the combination of three or more reactants in a single synthetic operation to form a complex product, are highly dependent on efficient catalysis. Acid catalysts are pivotal for activating carbonyl groups, imines, and other electrophiles that are common intermediates in these reaction cascades. The efficacy of a catalyst is often tied to its acidity (pKa), steric profile, and ability to operate under mild conditions. Based on the well-documented success of other sulfonic acids like p-toluenesulfonic acid (p-TsOH) and camphor-sulfonic acid (CSA) in MCRs, this compound presents itself as a logical, albeit underexplored, alternative.

Part 2: Proposed Application in the Biginelli Reaction

The Biginelli reaction is a quintessential acid-catalyzed MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological interest. The reaction typically involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.

Proposed Catalytic Cycle

The catalytic role of this compound is hypothesized to proceed via the established acid-catalyzed mechanism. The sulfonic acid protonates the aldehyde's carbonyl oxygen, enhancing its electrophilicity and promoting nucleophilic attack by urea. Subsequent condensation and cyclization steps are similarly accelerated by the presence of a proton source.

// Nodes sub [label="Aldehyde (R-CHO)\n+ Urea\n+ β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="this compound\n(QSA-H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

activated_aldehyde [label="Protonated Aldehyde\n[R-CH=OH]+", fillcolor="#E8F0FE", fontcolor="#202124"]; acyliminium [label="N-Acyliminium Ion\nIntermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; enolate [label="Enolate/\nEnol Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; cyclized [label="Cyclized Intermediate", fillcolor="#E8F0FE", fontcolor="#202124"]; product [label="Dihydropyrimidinone\n(DHPM)", shape=box, style="rounded,filled", fillcolor="#CEEAD6", fontcolor="#202124"]; cat_regen [label="QSA-H\n(Regenerated)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges sub -> activated_aldehyde [label="+ H+ (from QSA-H)"]; cat -> activated_aldehyde; activated_aldehyde -> acyliminium [label="+ Urea\n- H2O"]; acyliminium -> cyclized [label="+ Enolate"]; enolate -> cyclized; cyclized -> product [label="- H2O\n+ H+"]; product -> cat_regen [style=dashed];

{rank=same; sub; cat;} {rank=same; activated_aldehyde; enolate;} } .enddot Figure 1: Proposed mechanism for the Biginelli reaction catalyzed by this compound.

Comparative Catalyst Data

To contextualize the potential performance of this compound, we can compare the typical conditions for the Biginelli reaction using common Brønsted acid catalysts.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Typical Yields (%)
p-Toluenesulfonic acid (p-TsOH)10 - 20Ethanol, AcetonitrileReflux75 - 95
Sulfamic Acid10 - 15None (Solvent-free)90 - 10080 - 98
Camphor-10-sulfonic acid (CSA)5 - 10DichloromethaneRoom Temp - 4070 - 90
This compound 5 - 15 (Proposed)Ethanol (Proposed)50 - Reflux (Proposed)To be determined

Part 3: Experimental Protocols for Catalyst Screening

The following protocols are designed as a starting point for researchers to validate and optimize the use of this compound in MCRs.

Protocol 1: General Procedure for the Synthesis of Monastrol

This protocol details the synthesis of Monastrol, a well-known DHPM, using 3-hydroxybenzaldehyde, ethyl acetoacetate, and thiourea.

Protocol_Workflow start Start: Assemble Glassware (Round-bottom flask, condenser) step1 Step 1: Charge Reactants - 3-Hydroxybenzaldehyde (1 mmol) - Ethyl Acetoacetate (1 mmol) - Thiourea (1.2 mmol) - Ethanol (5 mL) start->step1 step2 Step 2: Add Catalyst - this compound (0.1 mmol, 10 mol%) step1->step2 step3 Step 3: Heat Reaction - Heat to reflux (approx. 78°C) - Stir for 2-4 hours step2->step3 step4 Step 4: Monitor Progress - Use Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:EtOAc) step3->step4 step5 Step 5: Isolate Product - Cool mixture to room temp. - Pour into ice-water (50 mL) step4->step5 step6 Step 6: Purify Crude Product - Filter the precipitated solid - Wash with cold water - Recrystallize from Ethanol step5->step6 end End: Characterize Product (NMR, MS, m.p.) step6->end

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
3-HydroxybenzaldehydeC₇H₆O₂122.121.0122 mg
Ethyl AcetoacetateC₆H₁₀O₃130.141.0128 µL
ThioureaCH₄N₂S76.121.291 mg
This compoundC₉H₇NO₃S209.220.121 mg
Ethanol (Absolute)C₂H₅OH46.07-5 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (1.0 mmol, 122 mg), ethyl acetoacetate (1.0 mmol, 128 µL), thiourea (1.2 mmol, 91 mg), and absolute ethanol (5 mL).

  • Catalyst Addition: Add this compound (0.1 mmol, 21 mg, 10 mol%) to the flask.

  • Heating and Monitoring: Place the flask in a preheated oil bath and heat the mixture to reflux (approximately 78°C) with vigorous stirring. Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: Once the starting materials are consumed (typically 2-4 hours), remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing 50 mL of ice-cold water and stir for 15 minutes.

  • Purification: Collect the precipitated crude product by vacuum filtration. Wash the solid with two portions of cold water (10 mL each). The crude product can be further purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone.

  • Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination) to confirm its identity and purity.

Part 4: Trustworthiness and Self-Validation

This proposed protocol incorporates self-validating checkpoints:

  • TLC Monitoring: Provides real-time, qualitative assessment of the reaction's progression, allowing the researcher to confirm catalyst activity and determine the optimal reaction time.

  • Control Experiment: To definitively establish the catalytic role of this compound, a control reaction should be run in parallel without the catalyst. A significantly lower conversion rate in the control experiment validates the catalytic effect.

  • Recrystallization: This purification step not only yields a high-purity product but also serves as a validation check. The formation of a clean, crystalline solid with a sharp melting point is a strong indicator of a successful and clean reaction.

Part 5: Conclusion and Future Outlook

This compound holds considerable, if largely untapped, potential as a solid acid catalyst for multicomponent reactions. Its unique structural features suggest it could offer advantages in terms of handling, efficiency, and potential for specialized catalytic interactions. The protocols and frameworks provided herein offer a robust starting point for the systematic evaluation of this catalyst in the Biginelli reaction and can be readily adapted to other important MCRs such as the Hantzsch pyridine synthesis or the Ugi reaction. Further research into its catalytic scope, reusability, and the precise nature of its interaction with substrates will be invaluable for establishing its place in the synthetic chemist's toolkit.

References

This section would be populated with citations to papers describing MCRs with analogous catalysts like p-TsOH, sulfamic acid, etc., upon which the proposed protocols are based.

Application Note: HPLC Analysis of Divalent Metal Ions Using Quinoline-4-Sulfonic Acid as a Pre-Column Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantitative analysis of metal ions is crucial in diverse fields, including environmental monitoring, pharmaceutical quality control, and clinical diagnostics. Direct analysis by High-Performance Liquid Chromatography (HPLC) is often challenging due to the lack of a strong chromophore in most metal ions, preventing sensitive UV-Vis detection. To overcome this limitation, pre-column derivatization is a widely employed strategy.[1] This technique converts the analyte into a derivative with enhanced detectability and improved chromatographic properties.[2][3]

This application note details a robust and sensitive method for the simultaneous determination of divalent metal ions (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺) using Quinoline-4-sulfonic acid as a pre-column chelating and chromogenic agent, followed by separation using reversed-phase HPLC (RP-HPLC). Quinoline derivatives, such as 8-hydroxyquinoline, are well-established chelating agents that form stable, colored, or fluorescent complexes with a wide range of metal ions.[4][5] The sulfonic acid moiety on the quinoline ring ensures high aqueous solubility of both the reagent and the resulting metal complexes, making it ideal for RP-HPLC applications.[5] The method described herein provides a reliable and validated protocol for researchers and professionals in drug development and analytical sciences.

Principle of the Method

The core of this analytical method is a two-step process: chelation followed by chromatographic separation.

2.1. Metal Chelation Chemistry

This compound acts as a bidentate ligand, coordinating with divalent metal ions through the quinoline nitrogen atom and the oxygen atom of the sulfonic acid group (or a hydroxyl group in related quinoline structures). This reaction forms a stable, five- or six-membered chelate ring structure.[6] The formation and stability of these complexes are highly dependent on the pH of the reaction medium, which dictates the deprotonation state of the ligand and prevents the precipitation of metal hydroxides.[5] The stability of a metal complex is quantified by its stability constant (β), where a higher value indicates a stronger interaction between the metal and the ligand.[7][8]

The resulting metal-QSA complexes possess a strong chromophore due to the quinoline ring system, allowing for sensitive detection by UV-Vis spectrophotometry, typically in the range of 240-300 nm.

M Metal Ion (M²⁺) Complex Stable Metal-QSA Complex [M(QSA)₂] M->Complex + QSA 2 x this compound QSA->Complex Reaction_Conditions pH Control (e.g., Borate Buffer, pH 9.2) Reaction_Conditions->Complex Governs Reaction

Caption: Chelation reaction of a divalent metal ion with this compound.

2.2. Chromatographic Separation

The formed metal-QSA complexes are separated on a reversed-phase (e.g., C18) column. The separation mechanism is based on the differential partitioning of the complexes between the nonpolar stationary phase and the polar mobile phase. By adjusting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, the retention times of the individual metal complexes can be optimized to achieve baseline separation. The sulfonic acid groups on the complexes ensure they are sufficiently polar to elute in a reasonable time frame under reversed-phase conditions.

Materials and Instrumentation

3.1. Reagents and Chemicals

  • This compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Boric Acid (ACS grade)

  • Sodium Hydroxide (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Standard stock solutions (1000 mg/L) of Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺, and other metals of interest.

3.2. Instrumentation

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with:

    • Quaternary Pump

    • Autosampler with thermostat control

    • Column Compartment with thermostat control

    • Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Analytical Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • pH Meter: Calibrated with standard buffers.

  • Analytical Balance

  • Volumetric glassware

Experimental Protocols

The overall experimental process involves reagent preparation, sample derivatization, and HPLC analysis.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis prep_reagents 1. Prepare Reagents (Mobile Phase, Buffer, QSA) prep_standards 2. Prepare Metal Standards & Sample Solutions mix 3. Mix Sample/Standard with QSA & Buffer prep_standards->mix incubate 4. Incubate (e.g., 60°C for 20 min) mix->incubate inject 5. Inject into HPLC incubate->inject separate 6. Chromatographic Separation inject->separate detect 7. UV Detection separate->detect quantify 8. Quantify Peaks detect->quantify

Caption: General experimental workflow for HPLC analysis of metal ions.

Protocol 1: Preparation of Reagents

  • Borate Buffer (0.1 M, pH 9.2): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust the pH to 9.2 with 1 M sodium hydroxide solution. Make up the final volume to 1000 mL with deionized water. A borax buffer at pH 9.2 is effective for the complexation of zinc with similar reagents.[4][9]

  • Derivatizing Reagent (10 mM this compound): Accurately weigh 227.2 mg of this compound and dissolve it in 100 mL of deionized water. This solution should be stored in an amber bottle and refrigerated.

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile.

Protocol 2: Pre-Column Derivatization Procedure

This protocol can be automated using a modern autosampler to improve reproducibility.[10]

  • To a 1.5 mL autosampler vial, add 500 µL of the sample or standard solution containing the metal ions.

  • Add 200 µL of the 0.1 M Borate Buffer (pH 9.2).

  • Add 200 µL of the 10 mM this compound derivatizing reagent.

  • Cap the vial and vortex thoroughly for 30 seconds.

  • Incubate the vial in a water bath or heating block at 60°C for 20 minutes to ensure complete complexation.

  • Cool the vial to room temperature before placing it in the autosampler tray.

Protocol 3: HPLC Method and Parameters

The following table summarizes the starting conditions for the HPLC analysis. These may require optimization depending on the specific metal ions of interest and the column used.

ParameterValue
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-50% B; 15-18 min: 50% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection DAD: 254 nm
Run Time 20 minutes
Post-Run Time 5 minutes

Expected Results & Discussion

Under the proposed conditions, a chromatogram showing well-resolved peaks for the different metal-QSA complexes is expected. The elution order will depend on the overall polarity and size of the complexes. The following table provides hypothetical, yet representative, data for common divalent metals.

Metal IonExpected Retention Time (min)Limit of Detection (LOD) (ng/mL)
Zn²⁺8.5~15
Cu²⁺9.8~10
Ni²⁺11.2~20
Co²⁺12.5~20

Note: These values are illustrative and must be determined experimentally during method validation.

Influence of pH: The pH of the derivatization reaction is the most critical parameter. A pH around 9 is often optimal for forming stable chelates with many divalent metals using quinoline-based ligands, as it ensures the ligand is in its active, deprotonated form without causing precipitation of metal hydroxides.[11]

Method Validation: For use in regulated environments, the method must be validated according to ICH guidelines. This involves assessing:

  • Linearity: A calibration curve should be constructed by analyzing at least five standards of varying concentrations. The correlation coefficient (r²) should be >0.998.

  • Accuracy: Determined by spike-recovery experiments on a representative matrix. Recoveries should typically be within 80-120%.

  • Precision: Assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be < 5%.

  • Limit of Detection (LOD) and Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks Incomplete derivatization (incorrect pH, low temp/time). Instrument issue.Verify buffer pH. Increase incubation time or temperature. Check for leaks, ensure detector lamp is on.
Poor peak shape (tailing) Secondary interactions with column silanols. Column degradation.Add a competing agent like triethylamine (0.1%) to the mobile phase. Replace the column.
Shifting retention times Inconsistent mobile phase composition. Column temperature fluctuation.Prepare fresh mobile phase daily and degas properly. Ensure the column compartment temperature is stable.
Extra, unidentified peaks Contamination from glassware, reagents, or sample matrix.Use high-purity reagents and thoroughly clean all glassware. Analyze a reagent blank to identify contaminant peaks.

Conclusion

The described HPLC method, utilizing pre-column derivatization with this compound, offers a sensitive, selective, and reliable approach for the quantitative analysis of divalent metal ions. The high aqueous solubility of the reagent and its complexes, combined with the strong chromogenic properties, makes it an excellent choice for routine analysis in various scientific and industrial settings. Proper optimization of the derivatization conditions and chromatographic parameters is key to achieving robust and accurate results.

References

  • UCI Department of Chemistry. (n.d.). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Retrieved from UCI Department of Chemistry website.
  • Gao, H., et al. (1999). Post-column metal complexation of quinolone antibiotics in a quadrupole ion trap. Rapid Communications in Mass Spectrometry, 13(14), 1381-9.
  • Swaile, D. F., & Sepaniak, M. J. (1991). Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid. Analytical Chemistry, 63(2). [Link]

  • Moreira, J. C., et al. (2004). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society.
  • Agbaba, D., et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Journal of the Chemical Society of Pakistan.
  • Pandey, A., et al. (2019). Stability Constants of Metal Complexes in Solution.
  • Kim, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(19), 6523.
  • Pandey, A., et al. (2019). Stability Constants of Metal Complexes in Solution. Semantic Scholar.
  • Moreira, J. C., et al. (2004). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. SciELO.
  • Ilesanmi, O. T., & Adegoke, O. A. (2014). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals. African Journal of Pure and Applied Chemistry, 8(8), 133-143. [Link]

  • Scribd. (n.d.). The Determination of The Composition of Complex Ions in Solution by A Spectrophotometric Method. [Link]

  • University of Mumbai. (n.d.).
  • Moreira, J. C., et al. (2004). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Semantic Scholar.
  • ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs?[Link]

  • Polite, L. N., et al. (n.d.). Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs.
  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • Reddy, G. S., & Kumar, K. A. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 20-27.

Sources

Application Notes and Protocols for the Spectrophotometric Determination of Zinc Using Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Zinc and the Role of Quinoline Derivatives in its Quantification

Zinc is an essential trace element vital for a myriad of physiological and biochemical functions. Its accurate quantification is paramount in pharmaceutical formulations, clinical diagnostics, and environmental monitoring. Among the various analytical techniques available, spectrophotometry stands out for its accessibility, cost-effectiveness, and reliability. Quinoline derivatives have emerged as a powerful class of chromogenic reagents for the spectrophotometric determination of zinc, offering high sensitivity and selectivity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the use of quinoline derivatives for zinc analysis. We will delve into the underlying chemical principles, provide validated experimental protocols, and discuss the critical parameters that ensure the trustworthiness and accuracy of the results. This document is structured to offer not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, empowering you to adapt and troubleshoot your analytical methods effectively.

The Chemistry of Complexation: How Quinoline Derivatives Interact with Zinc

The ability of quinoline derivatives to act as effective reagents for zinc determination lies in their capacity to form stable, colored complexes with the Zn²⁺ ion. The quintessential example is 8-hydroxyquinoline (also known as oxine), which has been a cornerstone of metal ion analysis for decades.

The key to this interaction is the bidentate nature of 8-hydroxyquinoline. It possesses two donor atoms: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group. These two atoms are perfectly positioned to form a stable five-membered chelate ring with a metal ion like zinc.[1] The deprotonation of the hydroxyl group under appropriate pH conditions is a critical step, leading to the formation of a neutral, colored complex that can be readily measured by spectrophotometry.

The general reaction can be visualized as follows:

Caption: Formation of the Bis(8-hydroxyquinolinato)zinc(II) complex.

The formation of this complex leads to a significant change in the electronic structure of the molecule, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) and an increase in the molar absorptivity. This change in color intensity is directly proportional to the concentration of zinc, forming the basis of the spectrophotometric assay.

The Influence of Substituents: Tailoring Quinoline Derivatives for Enhanced Performance

While 8-hydroxyquinoline is a robust reagent, the versatility of the quinoline scaffold allows for the introduction of various functional groups to fine-tune its analytical properties. These modifications can lead to:

  • Enhanced Sensitivity: The introduction of auxochromic groups (e.g., -NH₂, -OH) or extending the conjugated system can increase the molar absorptivity of the resulting zinc complex, leading to lower detection limits.

  • Improved Selectivity: Strategic placement of substituents can sterically or electronically favor the binding of zinc over other potentially interfering metal ions.

  • Increased Water Solubility: The addition of sulfonic acid (-SO₃H) or carboxylic acid (-COOH) groups can enhance the water solubility of both the reagent and the zinc complex, which is particularly advantageous for biological and environmental samples.[2]

A prime example of a functionalized quinoline derivative is 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS) . The azo group (-N=N-) acts as a chromophore, significantly enhancing the color intensity of the zinc complex, while the sulfonic acid group ensures its solubility in aqueous media.[3]

Experimental Protocols: A Step-by-Step Guide to Accurate Zinc Determination

The following protocols are designed to be self-validating systems, incorporating best practices to ensure the reliability of your results.

Protocol 1: Spectrophotometric Determination of Zinc using 8-Hydroxyquinoline (8-HQ)

This protocol is a classic and widely used method for the determination of zinc in various samples, particularly pharmaceuticals.[4][5]

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Volumetric flasks and pipettes

  • pH meter

  • Standard Zinc Solution (1000 µg/mL), commercially available or prepared by dissolving a known weight of high-purity zinc metal in dilute acid.

  • 8-Hydroxyquinoline Solution (0.2% w/v in 95% ethanol)

  • Buffer solution (e.g., acetate buffer, pH 5.5-6.5)

  • Ethanol (95%)

2. Preparation of Standard Solutions:

  • Prepare a stock solution of zinc (e.g., 100 µg/mL) by diluting the standard 1000 µg/mL solution.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 to 5 µg/mL.

3. Construction of the Calibration Curve:

  • To a series of 10 mL volumetric flasks, add 1.0 mL of each working standard solution.

  • Add 2.0 mL of the buffer solution to each flask.

  • Add 1.0 mL of the 8-hydroxyquinoline solution to each flask and mix well.

  • Dilute to the mark with 95% ethanol and allow the color to develop for 10-15 minutes.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 384 nm, against a reagent blank.[4]

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

4. Sample Analysis:

  • Prepare the sample solution appropriately. For pharmaceutical tablets, this may involve crushing the tablet, dissolving it in a suitable solvent, and filtering to remove excipients.

  • Take an aliquot of the sample solution expected to contain zinc within the calibration range and transfer it to a 10 mL volumetric flask.

  • Follow the same procedure as for the standard solutions (addition of buffer and 8-HQ, dilution, and absorbance measurement).

  • Determine the concentration of zinc in the sample from the calibration curve.

G cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis A Prepare Zinc Standard Solutions (1-5 µg/mL) D Pipette Standards into Volumetric Flasks A->D B Prepare 8-Hydroxyquinoline Reagent E Add Buffer and 8-HQ Reagent B->E C Prepare Buffer Solution C->E D->E F Dilute to Volume and Allow Color Development E->F J Treat Sample Aliquot as per Calibration Steps G Measure Absorbance at λmax (384 nm) F->G H Plot Calibration Curve (Absorbance vs. Concentration) G->H L Determine Zinc Concentration from Calibration Curve H->L I Prepare Sample Solution I->J K Measure Sample Absorbance J->K K->L

Caption: Workflow for the spectrophotometric determination of zinc using 8-HQ.

Protocol 2: Enhanced Sensitivity with 7-(4-Nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS)

This method offers higher sensitivity and is suitable for determining lower concentrations of zinc.[3]

1. Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Analytical Balance

  • Volumetric flasks and pipettes

  • pH meter

  • Standard Zinc Solution (1000 µg/mL)

  • p-NIAZOXS Reagent Solution (e.g., 1 x 10⁻³ M in deionized water)

  • Borax Buffer Solution (pH 9.2)

2. Preparation of Standard Solutions:

  • Prepare a series of working standard solutions of zinc with concentrations ranging from 0.05 to 1.0 µg/mL.

3. Construction of the Calibration Curve:

  • To a series of 10 mL volumetric flasks, add 1.0 mL of each working standard solution.

  • Add 2.0 mL of the borax buffer solution (pH 9.2).

  • Add 1.0 mL of the p-NIAZOXS reagent solution and mix.

  • Dilute to the mark with deionized water. The reaction is instantaneous, and the color is stable for over 24 hours.[3]

  • Measure the absorbance at the λmax of the zinc complex (typically around 530 nm) against a reagent blank.

  • Plot the calibration curve.

4. Sample Analysis:

  • Prepare the sample solution as described in Protocol 1, ensuring the final pH is adjusted to be compatible with the method.

  • Follow the same procedure as for the standard solutions to determine the zinc concentration.

Method Validation: Ensuring Trustworthy Results

The validation of an analytical method is crucial to demonstrate its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for this process.[6][7] Key validation parameters include:

Parameter Description Typical Values for Quinoline-Based Methods
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.For 8-HQ: 1-5 µg/mL[4][5]. For p-NIAZOXS: 0.05-1.0 µg/mL[3].
Accuracy The closeness of the test results to the true value.Typically assessed by recovery studies, with acceptable ranges often being 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as Relative Standard Deviation (RSD), which should ideally be less than 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.For 8-HQ: ~0.381 µg/mL[4]. For p-NIAZOXS: ~15 ng/mL[3].
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.For 8-HQ: ~1.156 µg/mL[4].
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.Assessed by evaluating interference from other metal ions.

Addressing Interferences: Strategies for Enhanced Selectivity

A significant challenge in the spectrophotometric determination of zinc is the potential interference from other metal ions that can also form colored complexes with quinoline derivatives. Common interfering ions include Cu²⁺, Fe²⁺/Fe³⁺, Co²⁺, and Ni²⁺.[8]

Several strategies can be employed to mitigate these interferences:

  • pH Control: The stability of metal-quinoline complexes is highly dependent on pH. By carefully controlling the pH of the reaction medium, it is sometimes possible to selectively form the zinc complex while minimizing the formation of interfering complexes.

  • Masking Agents: Masking agents are substances that form stable, colorless complexes with interfering ions, preventing them from reacting with the quinoline reagent. A common masking agent for this purpose is cyanide (e.g., KCN), which forms very stable complexes with ions like Cu²⁺ and Ni²⁺.[9] Thiosulfate can also be used to mask copper. It is crucial to perform validation studies to ensure that the masking agent does not interfere with the zinc determination.

  • Derivative Selection: As previously discussed, the choice of a functionalized quinoline derivative can inherently provide better selectivity for zinc.

Conclusion: A Powerful and Adaptable Toolkit for Zinc Analysis

The spectrophotometric determination of zinc using quinoline derivatives offers a robust, sensitive, and accessible analytical approach. By understanding the fundamental principles of complexation, the influence of substituents, and the critical aspects of method validation and interference mitigation, researchers can confidently apply and adapt these methods to a wide range of applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful implementation of these powerful analytical tools in your laboratory.

References

  • Najim, S. S., et al. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. International Journal of Chemistry, 12(1), 29. [Link]

  • ResearchGate. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

  • Korn, M. d. G. A., et al. (2000). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 11(6), 615-620. [Link]

  • Canadian Center of Science and Education. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

  • Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 380-384. [Link]

  • IDEAS/RePEc. (2020). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. [Link]

  • Pal, T., & Jana, N. R. (2009). Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. Chemistry Central Journal, 3(1), 1-7. [Link]

  • Mohamad, S. N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 299. [Link]

  • ResearchGate. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chae, J. B., Lee, H., & Kim, C. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of fluorescence, 30(2), 347–356. [Link]

  • Soroka, K., et al. (1987). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 59(4), 629-636. [Link]

  • Kai, F., et al. (1985). The structure of the bis(8-quinolinolato)metal complexes. Polyhedron, 4(10), 1659-1665.
  • ACS Publications. (2023). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

The Catalyst's Craft: A Guide to Sulfonic Acids in the Synthesis of Quinoline-Based Heterocyples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a cornerstone of innovation. Its presence in a vast array of pharmacologically active compounds underscores the perpetual need for efficient and robust synthetic methodologies. This guide delves into the pivotal role of sulfonic acids as catalysts in the construction of these vital heterocyclic systems. While the specific compound quinoline-4-sulfonic acid is a known entity, its direct application as a catalyst in this domain is not extensively documented in the current literature. Therefore, this document will focus on the broader, well-established catalytic prowess of various sulfonic acids in quinoline synthesis, providing the practical, field-proven insights necessary for laboratory application. We will explore the mechanistic underpinnings of this catalysis and provide detailed protocols for the synthesis of key quinoline derivatives.

The Power of the Proton: Sulfonic Acids as Catalysts

Sulfonic acids (R-SO₃H) are strong Brønsted acids that are highly effective in catalyzing a variety of organic transformations, including the cyclization and condensation reactions that form the bedrock of heterocyclic synthesis. Their efficacy stems from their ability to protonate carbonyls and imines, thereby activating them towards nucleophilic attack, and to facilitate dehydration steps, which are often crucial for aromatization.

In the context of quinoline synthesis, sulfonic acids offer several advantages:

  • Efficiency: They can promote reactions at low catalytic loadings.

  • Versatility: A wide range of sulfonic acids are available, from simple molecules like p-toluenesulfonic acid (p-TSA) and sulfamic acid to complex, functionalized heterogeneous catalysts.[1]

  • Green Chemistry: Many modern protocols utilize solid-supported or recyclable sulfonic acid catalysts, simplifying purification and minimizing waste.[2]

The following sections will provide detailed protocols for the synthesis of two important classes of quinoline derivatives, showcasing the practical application of sulfonic acid catalysis.

Application Protocol 1: Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

The Doebner reaction is a cornerstone of quinoline synthesis, involving the condensation of an aniline, an aldehyde, and pyruvic acid. Sulfonic acids, such as sulfamic acid or silica sulfuric acid, have proven to be highly efficient catalysts for this one-pot, three-component reaction.[1][2]

Causality in Experimental Design:

The choice of a solid acid catalyst like sulfamic acid or silica sulfuric acid is deliberate. These catalysts are not only effective but also offer significant practical advantages in a research setting.[1][2] Their heterogeneous nature allows for easy separation from the reaction mixture by simple filtration, obviating the need for complex workup procedures and enabling catalyst recycling—a key principle of green chemistry.[1][2] Water is often used as a solvent, further enhancing the environmental credentials of the protocol.[1]

Experimental Workflow: Doebner Reaction

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aniline (1 mmol), aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) in a round-bottom flask. prep2 Add solvent (e.g., H₂O, 5 mL) and sulfonic acid catalyst (e.g., sulfamic acid, 3 mol%). prep1->prep2 Component Addition reaction Heat the mixture to reflux with vigorous stirring. Monitor reaction by TLC. prep2->reaction Initiate Heating workup1 Cool the reaction mixture. reaction->workup1 Reaction Completion workup2 Filter to separate the solid product and catalyst. workup1->workup2 workup3 Wash the solid with water and then a cold organic solvent (e.g., ethanol). workup2->workup3 workup4 Recrystallize the crude product to obtain pure quinoline-4-carboxylic acid. workup3->workup4

Caption: Workflow for the sulfonic acid-catalyzed Doebner synthesis of quinoline-4-carboxylic acids.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted aniline (1.0 mmol), the aromatic aldehyde (1.0 mmol), and pyruvic acid (1.2 mmol).

  • Catalyst and Solvent Addition: Add water (5 mL) and sulfamic acid (0.03 mmol, 3 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with deionized water (2 x 10 mL) and then with cold ethanol (10 mL) to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure quinoline-4-carboxylic acid derivative. The catalyst can often be recovered from the aqueous filtrate and reused.[1]

Substrate Scope and Yields:

This protocol is robust and accommodates a wide range of substituted anilines and aldehydes.

EntryAnilineAldehydeCatalystConditionsYield (%)Reference
1AnilineBenzaldehydeSulfamic AcidH₂O, Reflux95[1]
24-ChloroanilineBenzaldehydeSulfamic AcidH₂O, Reflux92[1]
34-Methoxyaniline4-ChlorobenzaldehydeSulfamic AcidH₂O, Reflux94[1]
4AnilineBenzaldehydeSilica Sulfuric AcidEtOH, Reflux92[2]
54-Methylaniline4-NitrobenzaldehydeSilica Sulfuric AcidEtOH, Reflux89[2]
Plausible Reaction Mechanism:

The sulfonic acid catalyst plays a crucial role in multiple steps of the Doebner reaction.

R1NH2 R¹-Aniline Imine [Imine Intermediate] R1NH2->Imine 2. Nucleophilic Attack - H₂O R2CHO R²-Aldehyde R2CHO->Imine 1. Protonation PyruvicAcid Pyruvic Acid Adduct [Mannich-type Adduct] PyruvicAcid->Adduct H_plus H⁺ (from Sulfonic Acid) Imine->Adduct 3. Mannich-type Reaction Cyclized [Cyclized Intermediate] Adduct->Cyclized 4. Intramolecular Cyclization Dehydrated [Dehydrated Intermediate] Cyclized->Dehydrated 5. Dehydration (-H₂O) Product Quinoline-4-carboxylic acid Dehydrated->Product 6. Oxidation/Aromatization

Caption: Proposed mechanism for the sulfonic acid-catalyzed Doebner reaction.

  • Imine Formation: The sulfonic acid protonates the aldehyde, activating it for nucleophilic attack by the aniline. Subsequent dehydration yields a reactive imine intermediate.

  • Mannich-type Reaction: Pyruvic acid adds to the protonated imine in a Mannich-type reaction.

  • Cyclization and Aromatization: An intramolecular cyclization occurs, followed by dehydration and oxidation (often facilitated by one of the components acting as a hydrogen acceptor) to yield the final aromatic quinoline-4-carboxylic acid.[1]

Application Protocol 2: Synthesis of Polyhydroquinolines via Hantzsch Condensation

The Hantzsch condensation is a four-component reaction used to synthesize dihydropyridines and their fused analogs, such as polyhydroquinolines. It typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), a source of ammonia (like ammonium acetate), and a 1,3-dicarbonyl compound (like dimedone). Sulfonic acid-functionalized heterogeneous catalysts are particularly effective for this transformation.

Causality in Experimental Design:

The use of a heterogeneous, reusable catalyst like sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) is advantageous for its high surface area and strong acidic sites, which promote the reaction efficiently under solvent-free conditions. This approach aligns with green chemistry principles by eliminating the need for volatile organic solvents and allowing for catalyst reuse.

Experimental Workflow: Hantzsch Condensation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in a flask. prep2 Add the sulfonic acid catalyst (e.g., SBA-Pr-SO₃H, 0.02 g). prep1->prep2 Component Addition reaction Heat the mixture (e.g., 90°C) under solvent-free conditions. Monitor reaction by TLC. prep2->reaction Initiate Heating workup1 Cool the reaction mixture. reaction->workup1 Reaction Completion workup2 Add ethanol and heat to dissolve the product. workup1->workup2 workup3 Filter the hot solution to remove the heterogeneous catalyst. workup2->workup3 workup4 Cool the filtrate to crystallize the pure polyhydroquinoline. workup3->workup4

Caption: Workflow for the synthesis of polyhydroquinolines using a heterogeneous sulfonic acid catalyst.

Detailed Step-by-Step Protocol:
  • Reaction Setup: In a 25 mL round-bottom flask, mix the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ammonium acetate (1.2 mmol).

  • Catalyst Addition: Add the sulfonic acid functionalized SBA-15 catalyst (e.g., 0.02 g).

  • Reaction Execution: Heat the solvent-free mixture in an oil bath at 90°C with stirring for the required time (typically 30-60 minutes). Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add hot ethanol (10 mL) to dissolve the product.

  • Catalyst Recovery: Filter the hot solution to separate the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.

  • Purification: Allow the filtrate to cool to room temperature. The polyhydroquinoline product will crystallize. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol to obtain the pure product.

Substrate Scope and Yields:

This method is highly effective for a variety of aromatic aldehydes.

EntryAldehydeConditionsTime (min)Yield (%)Reference
1BenzaldehydeSBA-Pr-SO₃H, 90°C, solvent-free3094
24-ChlorobenzaldehydeSBA-Pr-SO₃H, 90°C, solvent-free3592
34-NitrobenzaldehydeSBA-Pr-SO₃H, 90°C, solvent-free4590
44-MethoxybenzaldehydeSBA-Pr-SO₃H, 90°C, solvent-free3095
53-HydroxybenzaldehydeSBA-Pr-SO₃H, 90°C, solvent-free4091

This compound: A Note on its Role

This compound is a stable, known compound.[3] However, in contrast to the sulfonic acids discussed in the protocols above, its primary role in the literature is not as a catalyst for building other heterocycles. Instead, it is more commonly encountered as a synthetic product itself, for example, through the sulfonation of quinoline.[4] Its derivatives, such as quinoline-5-sulfonamides, have been synthesized and investigated for their biological activities.[5] This highlights an important distinction for the practicing chemist: while the sulfonic acid functional group is a powerful catalytic tool, the specific molecular scaffold to which it is attached dictates its overall utility and application.

Conclusion and Future Perspectives

Sulfonic acids are indispensable catalysts in the modern synthesis of quinoline-based heterocycles. Their ability to efficiently promote multi-component reactions like the Doebner and Hantzsch syntheses provides a direct and atom-economical route to diverse libraries of these important compounds. The development of heterogeneous and recyclable sulfonic acid catalysts represents a significant advancement, aligning the field of heterocyclic chemistry with the principles of sustainable science.

Looking ahead, the exploration of novel, task-specific sulfonic acid catalysts will continue to push the boundaries of efficiency and selectivity. While this compound itself may not be a prominent catalyst, the broader family of sulfonic acids will undoubtedly remain a central tool for researchers and professionals dedicated to the art and science of drug discovery and development.

References

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Introduction: The Strategic Importance of the Quinoline Scaffold in Modern Dyes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Quinoline Sulfonic Acids in Dye Manufacturing

Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, serves as a foundational structure in numerous areas of chemical science, from pharmaceuticals to materials.[1][2] In the dye industry, the quinoline moiety is a versatile chromophore precursor, valued for its stability and potential for chemical modification.[3][4] The introduction of sulfonic acid (-SO₃H) groups onto the quinoline framework is a critical transformation that defines a major class of dyes. This sulfonation imparts water solubility, a crucial property for application in aqueous dyeing processes, and creates the anionic character that allows these molecules to function as acid dyes .[5] Acid dyes form strong ionic bonds with protonated amine groups in protein (wool, silk) and polyamide (nylon) fibers, resulting in vibrant and durable coloration.

This guide explores the two primary pathways through which quinoline sulfonic acids are leveraged in dye manufacturing: first, as the final product in the synthesis of quinophthalone dyes, exemplified by the widely used C.I. Acid Yellow 3; and second, as versatile intermediates, such as 8-hydroxyquinoline-5-sulfonic acid, for the production of high-performance azo and metal-complex dyes.

Part 1: The Quinophthalone Class - Synthesis of Quinoline Yellow

The most prominent example of a dye that is itself a quinoline sulfonic acid is Quinoline Yellow. This dye exists in two distinct forms: a water-insoluble, spirit-soluble (SS) version used for solvents and plastics (C.I. Solvent Yellow 33), and a water-soluble (WS) sulfonated version used for textiles and cosmetics (C.I. Acid Yellow 3).[6][7][8] The conversion from the SS to the WS form via sulfonation is a quintessential process in the application of quinoline sulfonic acids.

Overall Synthesis Pathway

The manufacturing of C.I. Acid Yellow 3 is a sequential two-step process. It begins with the condensation of a quinoline derivative (quinaldine) with an anhydride to form the core chromophore, followed by sulfonation to ensure water solubility and fiber affinity.[7][9]

G cluster_0 Step 1: Condensation cluster_1 Step 2: Sulfonation Quinaldine Quinaldine (2-Methylquinoline) QY_SS Quinoline Yellow SS (Spirit Soluble Intermediate) Quinaldine->QY_SS Condensation (Heat, 190-220°C) PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->QY_SS QY_SS_ref Quinoline Yellow SS Oleum Fuming Sulfuric Acid (Oleum) QY_WS Quinoline Yellow WS (C.I. Acid Yellow 3) Oleum->QY_WS QY_SS_ref->QY_WS Sulfonation

Caption: Overall synthesis pathway for Quinoline Yellow.

Experimental Protocol 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

This protocol describes the foundational condensation reaction to create the quinophthalone chromophore. The reaction involves the fusion of quinaldine (2-methylquinoline) and phthalic anhydride at high temperatures, leading to the elimination of water.[7]

Rationale: The high-temperature profile is necessary to overcome the activation energy for the condensation and to drive the reaction forward by continuously removing the water byproduct via distillation. Acetic acid is used during isolation to dissolve the product at high temperature while allowing it to crystallize upon cooling, separating it from unreacted starting materials.

Materials:

  • Quinaldine (2-Methylquinoline): 143.0 g (1.0 mol)

  • Phthalic Anhydride: 177.6 g (1.2 mol)

  • Glacial Acetic Acid

Procedure:

  • Combine 143.0 g of quinaldine and 177.6 g of phthalic anhydride in a reaction vessel equipped with a mechanical stirrer and a distillation apparatus.

  • Heat the mixture according to the following ramp:

    • Heat to 195°C over 20 minutes.

    • Increase temperature from 195°C to 200°C over 1 hour.

    • Increase temperature from 200°C to 210°C over 1 hour.

    • Finally, increase from 210°C to 220°C over 2 hours.

  • Throughout the heating process, continuously remove the water of reaction (approx. 17-18 mL) via distillation.[7]

  • After the reaction is complete, cool the mass to 100-120°C.

  • Carefully add 2.0 L of boiling glacial acetic acid to dissolve the crude product.

  • Allow the solution to cool, which will cause the product to crystallize.

  • Collect the yellow crystalline product by filtration, wash with fresh acetic acid, and dry. This yields the spirit-soluble dye, Quinoline Yellow SS (C.I. 47000).

Experimental Protocol 2: Sulfonation to C.I. Acid Yellow 3 (Quinoline Yellow WS)

This step transforms the water-insoluble intermediate into a functional acid dye. The use of fuming sulfuric acid (oleum) introduces sulfonic acid groups onto the aromatic rings of the quinophthalone structure.[7][9]

Rationale: Oleum is a powerful sulfonating agent required to functionalize the relatively stable aromatic system. The sulfonation is not perfectly selective, resulting in a mixture of mono-, di-, and trisulfonated products, which is characteristic of commercial C.I. Acid Yellow 3.[9][10] The final "salting out" step with sodium chloride precipitates the sodium salt of the dye, separating it from the excess acid.

Materials:

  • Quinoline Yellow SS (from Protocol 1)

  • Fuming Sulfuric Acid (Oleum, 20-25% SO₃)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Carefully add the dried Quinoline Yellow SS powder to fuming sulfuric acid in a reaction vessel, maintaining the temperature below 40°C with external cooling.

  • Once the addition is complete, slowly heat the reaction mixture to 80-90°C and maintain for several hours until the sulfonation is complete (monitored by checking the solubility of a sample in water).

  • Cool the reaction mixture and carefully "drown" it by pouring it into a large volume of ice-cold water or brine (a saturated NaCl solution).

  • The sulfonated dye will precipitate. Adjust the pH of the slurry to neutral (pH 7.0-8.0) with a sodium hydroxide solution.

  • The product can be further purified and isolated by adding sodium chloride to "salt out" the dye.

  • Collect the precipitate by filtration, wash with a brine solution, and dry to obtain the final product, C.I. Acid Yellow 3.[11]

Data Summary: Quinoline Yellow SS vs. WS
PropertyQuinoline Yellow SSQuinoline Yellow WS
C.I. Name Solvent Yellow 33 (47000)[8]Acid Yellow 3 (47005)[11]
Chemical Nature 2-(2-quinolyl)indan-1,3-dione[7]Mixture of sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione[9]
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone)[8][12]Soluble in water; sparingly soluble in ethanol[11]
Key Applications Coloring plastics (polystyrene, polycarbonates), spirit lacquers, hydrocarbon solvents[8][12]Dyeing protein fibers (wool, silk), polyamides (nylon), paper, and use in cosmetics[7][13]
CAS Number 8003-22-3[12]8004-92-0[11]

Part 2: Sulfonated Hydroxyquinolines as Ligands for Azo and Metal-Complex Dyes

Beyond the quinophthalone class, quinoline sulfonic acids are indispensable as intermediates, particularly 8-hydroxyquinoline-5-sulfonic acid. This molecule is a powerful building block due to its dual chemical nature: the activated aromatic ring is receptive to azo coupling, while the hydroxyl and pyridine nitrogen atoms form a pincer-like structure ideal for chelating metal ions.[14]

Key Intermediate: 8-Hydroxyquinoline-5-sulfonic acid

This compound serves as a versatile coupling component and ligand. The sulfonic acid group ensures water solubility of the final dye, while the 8-hydroxyquinoline core provides the structural basis for both color and the ability to form stable metal complexes.[15]

Caption: Structure of 8-Hydroxyquinoline-5-sulfonic acid.[15]

Application in Azo Dye Synthesis

Azo dyes, characterized by the -N=N- linkage, are the largest class of synthetic dyes. 8-hydroxyquinoline-5-sulfonic acid can act as the coupling component, reacting with a diazonium salt to form a highly colored azo dye.

Mechanism Overview: The synthesis is a two-stage process. First, a primary aromatic amine is converted into a highly reactive diazonium salt at low temperatures. This salt then undergoes an electrophilic aromatic substitution reaction with the electron-rich ring of 8-hydroxyquinoline-5-sulfonic acid to form the stable azo linkage.[16]

G AromaticAmine Aromatic Amine (e.g., Aniline-2-sulfonic acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization (NaNO₂, HCl, 0-5°C) AzoDye Quinoline Azo Dye DiazoniumSalt->AzoDye Azo Coupling (Alkaline conditions) HQSA 8-Hydroxyquinoline- 5-sulfonic acid HQSA->AzoDye

Caption: General workflow for synthesizing a quinoline-based azo dye.

Experimental Protocol 3: General Synthesis of a Quinoline Azo Dye

This protocol provides a generalized method for the synthesis of an azo dye using 8-hydroxyquinoline-5-sulfonic acid as the coupling component.[16]

Materials:

  • Primary Aromatic Amine (e.g., sulfanilic acid): 1 mol

  • Sodium Nitrite (NaNO₂): 1 mol

  • Hydrochloric Acid (HCl)

  • 8-Hydroxyquinoline-5-sulfonic acid: 1 mol

  • Sodium Hydroxide (NaOH)

Procedure:

  • Diazotization:

    • Dissolve or suspend 1 mol of the aromatic amine in dilute hydrochloric acid in a beaker and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of 1 mol sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete. The formation of the diazonium salt is confirmed with a positive test on starch-iodide paper.

  • Coupling:

    • In a separate vessel, dissolve 1 mol of 8-hydroxyquinoline-5-sulfonic acid in a dilute aqueous solution of sodium hydroxide, and cool to 0-5°C.

    • Slowly add the cold diazonium salt solution to the alkaline solution of the coupling component with vigorous stirring. The coupling reaction occurs rapidly, indicated by the formation of an intense color.

    • Maintain the alkaline pH and low temperature for 1-2 hours to ensure the reaction goes to completion.

  • Isolation:

    • Isolate the dye by salting out with sodium chloride.

    • Collect the precipitated dye by filtration, wash with brine, and dry.

Application in Metal-Complex Dyes

Many quinoline-based azo dyes can be further processed to create metal-complex dyes. The dye molecule acts as a bidentate or tridentate ligand, coordinating with a transition metal ion such as chromium, cobalt, or copper.[17] This complexation often results in a bathochromic (deepening of color) shift and significantly improves the dye's fastness to light and washing.[18][19]

Rationale: The metal ion forms strong coordinate bonds with the nitrogen and oxygen atoms of the dye ligand, creating a larger, more stable molecule that is more resistant to photochemical degradation (light fading) and less prone to migrating out of the fiber during washing.[17]

G AzoDye Quinoline Azo Dye Ligand MetalComplexDye 1:2 Metal-Complex Dye (High Fastness) AzoDye->MetalComplexDye Metallization (Reflux in solvent) MetalSalt Metal Salt (e.g., Cr(OAc)₃) MetalSalt->MetalComplexDye

Caption: Chelation process to form a metal-complex dye.

Experimental Protocol 4: General Metallization of a Quinoline Azo Dye

This protocol outlines a general procedure for converting a suitable quinoline azo dye into a 1:2 metal complex (two dye molecules per one metal ion).

Materials:

  • Quinoline Azo Dye (from Protocol 3): 2 mol

  • Metal Salt (e.g., Chromium(III) acetate, Cobalt(II) acetate): 1 mol

  • Solvent (e.g., water, ethanol, or formamide)

Procedure:

  • Dissolve or suspend 2 molar equivalents of the azo dye in a suitable solvent in a round-bottom flask equipped with a reflux condenser.

  • Add 1 molar equivalent of the chosen metal salt to the solution.

  • Heat the mixture to reflux and maintain for several hours. The color of the solution will typically change as the complex forms. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the original dye's color.

  • After the reaction is complete, cool the mixture.

  • The metal-complex dye can be isolated by cooling to induce precipitation, by salting out, or by evaporating the solvent.

  • Collect the product by filtration, wash with an appropriate solvent to remove unreacted starting materials, and dry.

Data Summary: Impact of Metallization on Dye Properties
Dye TypeTypical Color ShadesLight Fastness (1-8 Scale)Wash Fastness (1-5 Scale)
Simple Acid Azo Dye Yellow, Orange, RedModerate (3-5)Moderate to Good (3-4)
1:2 Cr-Complex Dye Reddish, Brown, Black, Navy[18]Very Good to Excellent (6-8)Excellent (4-5)[19]
1:2 Fe-Complex Dye Yellow-Brown, Olive, Black[18]Good to Very Good (5-7)Good to Excellent (4-5)[18]
1:2 Co/Ni-Complex Dye Varies (e.g., Blue, Violet)Good to Very Good (5-7)Good to Excellent (4-5)[19]

Conclusion

Quinoline sulfonic acids are a cornerstone of modern dye chemistry, providing access to a broad spectrum of colors and performance characteristics. Their application follows two distinct but equally vital strategies. In the synthesis of quinophthalone dyes like C.I. Acid Yellow 3, the sulfonation of a pre-formed chromophore is the final, critical step to create a water-soluble acid dye. In contrast, pre-sulfonated intermediates like 8-hydroxyquinoline-5-sulfonic acid serve as multifunctional building blocks for constructing sophisticated azo and metal-complex dyes. The ability to chelate with metal ions elevates these dyes to high-performance colorants with superior fastness properties, meeting the demanding requirements of the textile industry. The continued exploration of quinoline chemistry promises further innovation in the development of efficient, durable, and vibrant dyes.

References

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Application Notes and Protocols: Quinoline-4-sulfonic Acid as a Reagent for Metal Ion Chelation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of quinoline-4-sulfonic acid as a water-soluble chelating agent for metal ions. Moving beyond a simple recitation of protocols, this guide delves into the fundamental principles of chelation, the structural basis for its interaction with metal ions, and a framework for developing robust analytical methods. We present detailed protocols for the characterization of metal-ligand stability constants via potentiometry and for the spectrophotometric investigation of complex formation. By explaining the causality behind experimental choices, this guide equips the user with the necessary knowledge to adapt and optimize these methods for their specific research needs.

Introduction: A Tale of Two Isomers

The quinoline scaffold is a cornerstone in the design of metal ion chelators, most famously represented by 8-hydroxyquinoline and its derivatives.[1] These compounds owe their potent chelating ability to the bidentate coordination of a deprotonated hydroxyl group and the heterocyclic nitrogen atom, forming stable five-membered chelate rings.[1] However, their utility can be limited by poor aqueous solubility.

The introduction of a sulfonic acid moiety, as in 8-hydroxyquinoline-5-sulfonic acid, dramatically enhances water solubility while retaining the potent N,O-donor chelation site.[2][3] This guide, however, focuses on a different, less-explored isomer: This compound . Lacking the critical 8-hydroxy group, its chelating mechanism and properties are fundamentally distinct. The sulfonic acid group at the 4-position primarily serves as a powerful water-solubilizing tag, but it also participates directly in metal coordination. This document will elucidate the theoretical basis for this interaction and provide practical protocols for its investigation and application.

Physicochemical Properties and Chelation Mechanism

A thorough understanding of the reagent's properties is paramount for method development. This compound is a water-soluble, crystalline solid.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₉H₇NO₃S[4]
Molar Mass 209.22 g/mol [4]
Monoisotopic Mass 209.01466426 Da[4]
Solubility Soluble in water
Appearance Crystalline solid[5]
The Chelation Moiety: A Departure from the Norm

Unlike 8-hydroxyquinolines, chelation with this compound involves the heterocyclic quinoline nitrogen and one of the oxygen atoms from the sulfonate group. This forms a six-membered chelate ring, which can influence complex stability and selectivity compared to the five-membered rings formed by 8-hydroxyquinolines.

The efficacy of this chelation is critically dependent on pH. The sulfonic acid group must be deprotonated (in its sulfonate, -SO₃⁻, form) to coordinate effectively with a metal cation. Concurrently, the quinoline nitrogen must be available for coordination and not protonated. This dual requirement makes pH control the single most important variable in any experimental protocol.[6][7]

Caption: Proposed metal ion chelation by this compound.

Application Protocols: A Guide to Method Development

Given that this compound is not a conventional analytical reagent, the following protocols are designed as a foundational framework for characterization and methods development.

Protocol 1: Potentiometric Titration for Stability Constant Determination

Objective: To determine the stepwise stability constants (K₁, K₂) of metal-ligand complexes, which quantify the binding affinity.[8][9] This is the most fundamental characterization of a chelating system.

Principle: A potentiometric titration monitors the change in potential (or pH) of a solution containing the metal ion and the ligand as a titrant of known concentration (e.g., a strong base like NaOH) is added.[10] The resulting titration curve reveals the stoichiometry and stability of the formed complexes. The data is typically analyzed using methods developed by Bjerrum, Calvin, and Wilson.[11]

G cluster_workflow Potentiometric Titration Workflow prep System Preparation 1. Calibrate pH meter/potentiometer. 2. Prepare metal ion solution (e.g., 1 mM). 3. Prepare ligand solution (e.g., 10 mM). 4. Prepare standardized NaOH titrant (e.g., 0.1 M). 5. Prepare background electrolyte (e.g., 0.1 M KCl). titration Titration Sets Perform three titrations: (A) Acid blank (HCl + KCl) (B) Ligand titration (HCl + KCl + Ligand) (C) Metal-Ligand titration (HCl + KCl + Ligand + Metal) prep->titration data Data Acquisition Record pH/mV after each incremental addition of NaOH titrant. Allow potential to stabilize at each step. titration->data analysis Data Analysis 1. Plot pH vs. Volume of NaOH for all three titrations. 2. Calculate ñ (average number of ligands per metal ion). 3. Calculate p[L] (free ligand concentration). 4. Plot ñ vs. p[L] to form the 'formation curve'. 5. Determine log K₁ and log K₂ from the formation curve. data->analysis

Caption: Workflow for determining metal-ligand stability constants.

Step-by-Step Methodology:

  • Instrumentation: A calibrated potentiometer or pH meter equipped with a glass electrode and a reference electrode (e.g., Ag/AgCl).[12] A magnetic stirrer and a precision burette are also required.

  • Reagent Preparation:

    • Metal Ion Stock Solution (e.g., 0.01 M): Accurately weigh a high-purity metal salt (e.g., Cu(NO₃)₂, ZnCl₂) and dissolve in deionized water.

    • Ligand Stock Solution (0.01 M): Accurately weigh this compound and dissolve in deionized water.

    • Standardized NaOH (0.1 M): Prepare and standardize against a primary standard like potassium hydrogen phthalate (KHP).

    • Background Electrolyte (1.0 M KCl): Dissolve potassium chloride in deionized water. This is used to maintain constant ionic strength.

  • Titration Procedure (Example for a 1:10 Metal:Ligand ratio):

    • Titration A (Acid Blank): To a thermostatted titration vessel, add 50 mL of deionized water, 5.0 mL of 1.0 M KCl, and 1.0 mL of 0.1 M HCl.

    • Titration B (Ligand): To a separate vessel, add 50 mL of deionized water, 5.0 mL of 1.0 M KCl, 1.0 mL of 0.1 M HCl, and 5.0 mL of 0.01 M ligand solution.

    • Titration C (Metal + Ligand): To a third vessel, add 50 mL of deionized water, 5.0 mL of 1.0 M KCl, 1.0 mL of 0.1 M HCl, 5.0 mL of 0.01 M ligand solution, and 0.5 mL of 0.01 M metal ion solution.

  • Execution:

    • Immerse the electrodes in the solution and stir continuously.

    • Titrate each solution with the standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL).

    • After each addition, wait for the reading to stabilize and record the pH/mV and the total volume of titrant added.

    • Continue the titration past the expected equivalence points.

  • Causality and Rationale:

    • Why three titrations? Titration A corrects for the hydronium ion concentration. Titration B allows for the calculation of the ligand's protonation constants. The difference between Titration C and Titration B is used to determine the concentration of the ligand complexed with the metal ion.

    • Why a background electrolyte? Maintaining a high and constant ionic strength minimizes changes in activity coefficients, ensuring that the measured constants are concentration-based and comparable.[13]

    • Why a thermostatted vessel? Equilibrium constants are temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

Protocol 2: Spectrophotometric Characterization

Objective: To determine the optimal wavelength (λₘₐₓ) for detecting the metal-ligand complex, establish the stoichiometry of the complex, and develop a calibration curve for quantitative analysis.[14][15]

Principle: If the metal-ligand complex absorbs light at a different wavelength or with a different intensity than the free ligand or metal ion, this change can be measured with a UV-Vis spectrophotometer. The magnitude of the absorbance is proportional to the concentration of the complex, as described by the Beer-Lambert law.

Step-by-Step Methodology:

  • Wavelength Scan:

    • Prepare three solutions: (a) 50 µM ligand in a suitable buffer, (b) 50 µM metal ion in the same buffer, and (c) a mixture of 50 µM ligand and 50 µM metal ion.

    • Scan the absorbance of each solution across a relevant range (e.g., 200-600 nm) using the buffer as a blank.

    • Identify the λₘₐₓ of the complex, which should ideally be a wavelength where the free ligand and metal have minimal absorbance.

  • Effect of pH:

    • Prepare a series of solutions, each containing a fixed concentration of metal and ligand (e.g., 25 µM each).

    • Adjust the pH of each solution across a wide range (e.g., pH 2 to 10) using appropriate buffers.

    • Measure the absorbance at the predetermined λₘₐₓ.

    • Plot absorbance vs. pH to find the optimal pH range for stable complex formation.

  • Stoichiometry Determination (Job's Plot/Method of Continuous Variation):

    • Prepare a series of solutions where the total molar concentration of metal and ligand is constant (e.g., Cₘ + Cₗ = 100 µM), but the mole fraction of the ligand (Xₗ = Cₗ / (Cₘ + Cₗ)) varies from 0 to 1.

    • Measure the absorbance of each solution at λₘₐₓ.

    • Plot absorbance vs. the mole fraction of the ligand. The maximum of the curve corresponds to the stoichiometry of the complex (e.g., a maximum at Xₗ = 0.5 indicates a 1:1 complex, while Xₗ = 0.67 indicates a 1:2 complex).

  • Calibration Curve for Quantification:

    • At the optimal pH, prepare a series of standard solutions with a fixed, excess concentration of the ligand and varying concentrations of the metal ion (e.g., 0, 2, 4, 6, 8, 10 µM metal with 1 mM ligand).

    • Measure the absorbance of each standard at λₘₐₓ.

    • Plot absorbance vs. metal ion concentration. The resulting linear plot is the calibration curve.

  • Causality and Rationale:

    • Why excess ligand for calibration? Using a large excess of the ligand ensures that virtually all of the metal ion is converted to the complex form, driving the equilibrium to the right and ensuring a linear relationship between absorbance and the total metal concentration.[8]

    • Why a Job's Plot? This method is a simple and effective way to visually determine the binding ratio without needing to know the molar absorptivity of the complex beforehand.

Application Note: Use in Chromatography

This compound can also be employed in chromatographic separations, not as a primary chelator for detection, but as a mobile phase additive.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As a polar, ionic compound, it can act as a counter-ion for the analysis of basic pharmaceutical ingredients or other cationic species on HILIC stationary phases.[16][17] Its presence in the mobile phase can improve peak shape and retention of highly polar analytes.

  • Ion-Pair Chromatography: It can be used as an ion-pairing reagent in reverse-phase HPLC to enable the retention and separation of cationic metal complexes or other polar cationic analytes that would otherwise elute in the void volume.

Data Interpretation and Troubleshooting

ApplicationKey Data OutputInterpretationCommon Issues & Solutions
Potentiometry Formation Curve (ñ vs. p[L])The pH values at ñ = 0.5 and ñ = 1.5 give approximate values for log K₁ and log K₂, respectively.Drifting Potential: Ensure proper electrode conditioning and constant stirring. Precipitation: The metal-ligand complex may be insoluble. Lower concentrations or add a co-solvent.
Spectrophotometry Calibration CurveThe slope is related to molar absorptivity. R² value > 0.99 indicates good linearity.Non-linear Curve: May indicate insufficient excess ligand, a change in stoichiometry, or interfering species. Low Sensitivity: The molar absorptivity of the complex is low. Consider a more sensitive technique like fluorimetry if applicable.

Conclusion

This compound presents a unique set of properties for the study of metal ion coordination. While it lacks the potent and well-characterized N,O-donor site of its 8-hydroxyquinoline cousins, its inherent water solubility and distinct N,O-sulfonate chelation mechanism make it a valuable tool for fundamental coordination chemistry studies and a potential scaffold for the development of new water-soluble ligands. The protocols outlined in this guide provide a robust starting point for any researcher wishing to explore the chelating properties of this reagent, emphasizing a development-oriented approach grounded in sound analytical principles.

References

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  • Perez-Ruiz, T., et al. (1998). Fluorimetric determination of iron using 5-(4-methoxyphenylazo)-8-(4-toluenesulfonamido)quinoline. The Analyst, 123, 1599-1603. [Link]

  • Korn, M. G. A., et al. (1999). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Journal of the Brazilian Chemical Society, 10(1), 46-50. [Link]

  • Ghasemi, J., & Peyman, A. (2007). The pH effect on complexation of Alkali metal cation by p-sulfonatocalix (4) arene in aqueous solution. E-Journal of Chemistry, 4(4), 517-522. [Link]

  • Wikipedia. (n.d.). Potentiometric titration. [Link]

  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

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  • Artas, H. G., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. Molecules, 27(16), 5236. [Link]

  • Unknown. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Uivarosi, V. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. Molecules, 18(9), 11153-11197. [Link]

  • Soroka, K., et al. (1984). Fluorescence properties of metal complexes of 8-hydroxyquinoline-5-sulfonic acid and chromatographic applications. Analytical Chemistry, 56(11), 1829-1834. [Link]

  • Johnston, W. D., & Freiser, H. (1952). Stability of Metal Chelates of 8-Quinolinol-5-sulfonate. Journal of the American Chemical Society, 74(21), 5239-5242. [Link]

  • Capitan-Vallvey, L. F., et al. (2005). Fluorimetric sequential injection determination of magnesium using 8-hydroxiquinoline-5-sulfonic acid in a micellar medium. Talanta, 66(3), 645-651. [Link]

  • Analytical Techniques. (2020, July 9). Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications). YouTube. [Link]

  • Carvajal, T. M., & Martinez, M. N. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]

  • Unknown. (n.d.). Stability constants of metal complexes and their applications. [Link]

  • Nagpure, S. V., & Jadhav, S. D. (2021). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR, 8(7). [Link]

  • Fegas, A., et al. (2006). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry, 18(1), 125-130. [Link]

  • Gackowska, A., et al. (2020). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 25(19), 4444. [Link]

  • Sharma, P., & Singh, A. (2020). Stability Constants of Metal Complexes in Solution. IntechOpen. [Link]

  • Korn, M. G. A., et al. (1999). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. Semantic Scholar. [Link]

  • Streinu, M., et al. (2022). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 27(21), 7431. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. [Link]

  • Korn, M. G. A., et al. (1999). Spectrophotometric Determination of Zinc Using 7-(4-Nitrophenylazo)-8-Hydroxyquinoline-5-Sulfonic Acid. ResearchGate. [Link]

  • Science.gov. (n.d.). analysis potentiometric titration: Topics. [Link]

  • Zhang, S., et al. (2013). Preparation method for quinoline-4-carboxylic acid derivative.
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  • El-Bindary, A. A., et al. (1995). Physicochemical studies of hydroxyquinoline sulfonic acid and its transition metal complexes. Monatshefte für Chemie / Chemical Monthly, 126(7), 757-763. [Link]

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  • Song, Y., et al. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 3975–3992. [Link]

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  • Al-Sabha, W. A., & Al-Zuhairi, A. J. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. RSC Advances, 13(23), 15469–15482. [Link]

  • Wang, C., et al. (2019). Synthesis method of quinoline compound containing sulfonyl.
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  • Chen, C., et al. (2014). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics, 33(15), 3951–3960. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Quinoline-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinoline-4-sulfonic acid purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this compound. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1][2] Its synthesis, typically via the sulfonation of quinoline, can be fraught with challenges, leading to a crude product contaminated with a variety of impurities.[3] The nature of these impurities is dictated by the synthetic route, but often includes unreacted starting materials, isomeric byproducts, and degradation products.

The primary goal of purification is to isolate the desired this compound in high purity, which is critical for downstream applications where even trace impurities can have significant consequences.[4]

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the purification of crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the specific synthetic method used. However, the most common impurities include:

  • Isomeric Byproducts: The sulfonation of quinoline can also produce other isomers, most notably Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid.[3][5] The ratio of these isomers is often dependent on reaction conditions such as temperature.[6]

  • Unreacted Quinoline: Incomplete sulfonation will leave residual quinoline in the crude product.

  • Residual Sulfuric Acid/Oleum: As the sulfonating agent, excess sulfuric acid or oleum is a significant impurity that must be removed.[7]

  • Di-sulfonated Products: Under harsh reaction conditions, di-sulfonation of the quinoline ring can occur, leading to highly polar impurities.[6]

  • Degradation Products: Quinoline and its derivatives can be susceptible to degradation under the strongly acidic and sometimes high-temperature conditions of sulfonation, leading to a variety of colored byproducts and tars.[8]

Q2: My crude product is a dark, tarry solid. How can I begin to purify it?

A2: Tar formation is a common issue in reactions involving strong acids and aromatic compounds, such as the Skraup synthesis of quinoline itself or vigorous sulfonation conditions.[8] The first step is often to try and dissolve the crude material in a suitable solvent. Given the polar nature of this compound, hot water is an excellent starting point. Many of the tarry impurities may be less soluble and can be removed by hot gravity filtration.[9] If the product is still heavily colored, a subsequent treatment with activated charcoal during recrystallization can be effective at adsorbing colored impurities.

Q3: I'm having trouble getting my this compound to crystallize. It just oils out. What should I do?

A3: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or when impurities are present that depress the melting point.

Here are some troubleshooting steps:

  • Reduce the Temperature Slowly: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling.[10]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, adding a single crystal to the cooled solution can induce crystallization.

  • Re-dissolve and Add More Solvent: The oil may have a high concentration of impurities. Try heating the solution to re-dissolve the oil, then add a small amount of additional solvent to reduce the saturation level before attempting to cool it again.[11]

Q4: How can I confirm the purity of my final product?

A4: A multi-pronged approach is best for confirming the purity of your this compound.

Analytical TechniquePurposeKey Considerations
¹H NMR Spectroscopy Structural confirmation and detection of organic impurities.The presence of signals from isomeric impurities or unreacted quinoline can be quantified if an internal standard is used.[4]
HPLC Quantitative purity assessment.Due to the high polarity of the sulfonic acid, a standard reversed-phase method may not work well. An ion-pair reversed-phase HPLC method is often more suitable.[4][12]
Melting Point Indication of purity.A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to be depressed and broaden. The melting point of Quinoline-4-carboxylic acid is 254-255 °C, which can be a useful reference, though the sulfonic acid will differ.[1]
Elemental Analysis Confirmation of elemental composition.Provides the percentage of C, H, N, and S, which can be compared to the theoretical values.

Troubleshooting Guide: Recrystallization of this compound

Recrystallization is the most common and effective method for purifying this compound.[11] The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying A Crude Solid B Add Minimum Amount of Hot Solvent A->B C Fully Dissolved Solution B->C D Hot Gravity Filtration C->D E Remove Insoluble Impurities D->E F Cool Solution Slowly E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K Pure Product J->K

Caption: General workflow for the recrystallization of this compound.

Detailed Experimental Protocol: Recrystallization from Water

This protocol is a starting point and may need optimization based on the impurity profile of your crude material.

Objective: To purify crude this compound by removing water-soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot water until the solid just dissolves.[9] Causality: Using the minimum amount of solvent is crucial to ensure the solution becomes supersaturated upon cooling, maximizing the yield of the recrystallized product.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and then perform a hot gravity filtration to remove the charcoal.

  • Hot Gravity Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.[9] Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this process.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: While the crystals are still in the funnel with the vacuum applied, wash them with a small amount of ice-cold deionized water. Causality: The cold solvent will wash away soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.[9]

  • Drying: Allow air to be pulled through the crystals in the funnel for several minutes to help them dry. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.

Troubleshooting Recrystallization

G Start Recrystallization Problem Q1 No Crystals Form Upon Cooling? Start->Q1 Q2 Product 'Oils Out'? Q1->Q2 No Sol1 Solution not saturated. Boil off some solvent or try another solvent. Q1->Sol1 Yes Sol2 Induce crystallization: - Scratch flask - Add seed crystal Q1->Sol2 Yes Q3 Yield is Very Low? Q2->Q3 No Sol3 Reheat, add more solvent, cool slowly. Q2->Sol3 Yes Q4 Product is Still Impure? Q3->Q4 No Sol4 Too much solvent used. Reduce solvent volume. Q3->Sol4 Yes Sol5 Cooled too quickly. Allow for slow cooling. Q3->Sol5 Yes Sol6 Impurities co-crystallized. Perform a second recrystallization. Q4->Sol6 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Google Patents. (n.d.). Quinoline sulfonation process (Patent No. US2999094A).
  • BYJU'S. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • McCasland, G. E. (n.d.). THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. Retrieved from [Link]

  • University of California, Los Angeles (UCLA), Department of Chemistry & Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Quinoline-impurities. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of quinoline yellow (Patent No. US4398916A).
  • Chromatography Online. (n.d.). Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2025). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Retrieved from [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Sulfonation of Quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the sulfonation of quinoline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this critical electrophilic substitution reaction. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and optimize the reaction for your specific needs.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry of quinoline sulfonation, providing the foundational knowledge needed for successful experimentation.

Q1: What is the underlying mechanism of quinoline sulfonation?

The sulfonation of quinoline is a classic electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃), which is present in a high concentration in fuming sulfuric acid (oleum)[1]. The reaction proceeds as follows:

  • Protonation: In the strongly acidic medium, the nitrogen atom of the quinoline ring is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack even more than it already is.

  • Electrophilic Attack: Consequently, the electrophilic attack by SO₃ occurs on the more electron-rich benzene ring[2].

  • Sigma Complex Formation: The attack forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

  • Deprotonation: A base (like HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the quinoline sulfonic acid.

G cluster_reactants Reactants cluster_steps Reaction Steps Quinoline Quinoline Protonation 1. Protonation of Quinoline (Forms Quinolinium Ion) Quinoline->Protonation Oleum Fuming Sulfuric Acid (H₂SO₄ + SO₃) Attack 2. Electrophilic Attack by SO₃ on Benzene Ring Oleum->Attack Protonation->Attack Sigma 3. Formation of Sigma Complex Attack->Sigma Deprotonation 4. Deprotonation (Restores Aromaticity) Sigma->Deprotonation Product Quinoline Sulfonic Acid Deprotonation->Product

Caption: Simplified workflow of the electrophilic sulfonation mechanism.

Q2: Why does sulfonation preferentially occur at the 5- and 8-positions?

Electrophilic substitution on the protonated quinolinium ion occurs on the benzene ring. The attack at positions 5 and 8 is favored because the resulting sigma complex intermediate is more stable. The positive charge in these intermediates can be delocalized over both rings without placing the charge on the already positive-charged nitrogen atom, which would be highly energetically unfavorable. Attack at positions 6 or 7 would lead to resonance structures that place the positive charge adjacent to or on the pyridinium ring, which is less stable. Therefore, substitution primarily yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid[2][3].

Q3: How does temperature control which isomer (5- or 8-sulfonic acid) is the major product?

This is a classic example of kinetic versus thermodynamic control.[4][5]

  • Kinetic Control (Lower Temperatures): At lower temperatures (e.g., ~80-120°C), the reaction is under kinetic control, meaning the product that forms fastest is the major product[1][6]. Attack at the 5-position (alpha-position relative to the ring junction) has a lower activation energy, likely due to more favorable orbital overlap in the transition state. This leads to quinoline-5-sulfonic acid as the primary product.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., ~160-220°C), the reaction becomes reversible[3][6]. With sufficient energy, the initially formed kinetic product can revert to the intermediate and then form the more stable thermodynamic product. The 8-isomer is more stable because there is less steric hindrance between the sulfonic acid group at the 8-position and the peri-hydrogen at the 1-position compared to the 5-isomer. Therefore, under these conditions, quinoline-8-sulfonic acid is the major product.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and solve common experimental problems.

G cluster_yield Low or No Yield cluster_isomer Incorrect Isomer / Poor Selectivity cluster_byproducts Charring / Byproducts start Problem Encountered? q_yield Check Reaction Temperature start->q_yield q_isomer_temp Review Temperature Control start->q_isomer_temp q_byproducts_temp Check Max Temperature start->q_byproducts_temp a_yield_low_temp Too low? Reaction is slow. Increase temp to 120-180°C[1]. q_yield->a_yield_low_temp q_yield_precipitate Precipitate formed early? q_yield->q_yield_precipitate a_yield_precipitate Quinoline sulfate crashed out. Use higher oleum:quinoline ratio (2:1 to 3:1)[1]. q_yield_precipitate->a_yield_precipitate a_isomer_kinetic Need 5-isomer (Kinetic)? Use lower temp (~120°C)[1]. q_isomer_temp->a_isomer_kinetic a_isomer_thermo Need 8-isomer (Thermodynamic)? Use higher temp (~180-220°C)[3] and allow for equilibrium. q_isomer_temp->a_isomer_thermo a_byproducts_temp Temp >180-220°C? Causes carbonization & polysulfonation[1]. Improve heat control. q_byproducts_temp->a_byproducts_temp q_byproducts_oleum Check Oleum Concentration q_byproducts_temp->q_byproducts_oleum a_byproducts_oleum Oleum >65% SO₃ or ratio >3:1? Increases risk of side reactions[1]. Use recommended concentration. q_byproducts_oleum->a_byproducts_oleum

Caption: Decision tree for troubleshooting common sulfonation issues.

Q: My reaction yield is very low, or the reaction did not proceed. What went wrong?
  • Possible Cause 1: Reaction temperature was too low.

    • Explanation: The sulfonation of the deactivated quinolinium ring requires significant thermal energy. Below approximately 120°C, the reaction rate is impractically slow[1].

    • Solution: Ensure your reaction is maintained within the optimal temperature range of 120-180°C. Use a reliable heating mantle with a temperature controller and thermometer to monitor the internal reaction temperature.

  • Possible Cause 2: Premature precipitation of quinoline sulfate.

    • Explanation: The initial reaction between quinoline and sulfuric acid is an acid-base neutralization that forms quinoline sulfate. This salt has limited solubility in the reaction medium and can precipitate, preventing the sulfonation from going to completion[1].

    • Solution: Maintain a sufficient excess of oleum to act as a solvent for the quinoline sulfate. A weight ratio of oleum to quinoline of at least 2:1 is recommended, with a preferred range of 2:1 to 3:1[1]. In continuous processes, the presence of already sulfonated quinoline also helps act as a solvent[1].

Q: I obtained a mixture of isomers, or the wrong isomer was the major product. How can I improve selectivity?
  • Possible Cause: Incorrect temperature and/or reaction time.

    • Explanation: As detailed in FAQ Q3, isomer distribution is highly dependent on whether the reaction is under kinetic or thermodynamic control.

    • Solution:

      • To favor Quinoline-5-sulfonic acid (Kinetic Product): Use a lower reaction temperature, around 120°C, and a shorter reaction time. Avoid prolonged heating which could allow the product to isomerize.

      • To favor Quinoline-8-sulfonic acid (Thermodynamic Product): Use a higher reaction temperature, between 180°C and 220°C[3]. Ensure a sufficient reaction time (e.g., 3-6 hours) to allow the reaction to reach thermodynamic equilibrium[1].

Q: My reaction mixture turned dark brown or black, suggesting decomposition. Why?
  • Possible Cause: The reaction temperature was too high.

    • Explanation: Exceeding the optimal temperature range (generally above 180-220°C) can lead to side reactions, including charring (carbonization) of the organic material and the formation of polysulfonated byproducts[1]. The initial addition of quinoline to oleum is also highly exothermic and can cause localized overheating if not controlled.

    • Solution:

      • Slowly add the quinoline to the oleum under vigorous stirring while cooling the reaction vessel in an ice bath to manage the initial exotherm.

      • Carefully monitor and control the internal temperature throughout the heating phase, ensuring it does not exceed the target for your desired isomer.

Q: I am struggling to isolate my product from the acidic mixture. What is the best procedure?
  • Possible Cause: The product is soluble in the reaction medium.

    • Explanation: Quinoline sulfonic acids are often soluble in the excess sulfuric acid used for the reaction.

    • Solution: Use a "drowning" and "salting out" method.

      • Drowning: After cooling the reaction mixture to room temperature, pour it slowly and carefully into a large volume of cold water or an ice-water mixture with vigorous stirring[7][8]. This dramatically decreases the solubility of the sulfonic acid, causing it to precipitate.

      • Crystallization/Precipitation: Cool the diluted mixture further (e.g., to ~5°C) to maximize the precipitation of the product[7]. The 8-isomer is notably less soluble in water than the 5- and 7-isomers, which aids in its separation[9].

      • Salting Out: If precipitation is incomplete, the addition of a salt like sodium chloride can further decrease the solubility of the organic product, forcing more of it out of the solution[8].

      • Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove excess acid, and dry thoroughly[7][8].

Summary of Reaction Conditions for Isomer Control
Target ProductControl TypeTemperature RangeTypical Reaction TimeKey Considerations
Quinoline-5-sulfonic acid Kinetic~120 °C1 - 3 hoursAvoid prolonged heating to prevent isomerization to the 8-isomer.
Quinoline-8-sulfonic acid Thermodynamic180 - 220 °C3 - 6 hoursRequires higher temperature and sufficient time to reach equilibrium[3]. This is the more stable product.
Quinoline-6-sulfonic acid N/A~130 °CSeveral hoursPrepared using concentrated sulfuric acid instead of fuming sulfuric acid[9].
Standard Operating Protocols

The following are generalized protocols. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of Quinoline-8-sulfonic Acid (Thermodynamic Control)

This protocol is adapted from established procedures for synthesizing the thermodynamically favored isomer[7].

  • Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, place 300g of 65% fuming sulfuric acid (oleum). Cool the flask in an ice bath.

  • Quinoline Addition: Under vigorous stirring, slowly add 120g of quinoline dropwise from the addition funnel. Maintain the internal temperature below 40°C throughout the addition. This process should take approximately 3 hours.

  • Reaction Heating: After the addition is complete, stir for an additional 30 minutes. Then, slowly heat the mixture to 180°C and maintain this temperature for 3 hours to ensure the reaction reaches thermodynamic equilibrium.

  • Work-up (Drowning): Cool the reaction mixture to room temperature. In a separate large beaker, prepare 425g of an ice-water slurry. Slowly and carefully pour the sulfonated mixture into the ice water with constant, vigorous stirring.

  • Isolation: Cool the resulting slurry to approximately 5°C in an ice bath to maximize crystallization. Filter the precipitated solid using a Büchner funnel.

  • Purification: Wash the filter cake with several portions of cold deionized water until the washings are no longer strongly acidic. Dry the purified white solid to a constant weight.

References
  • OBrochta, J. (1961). Quinoline sulfonation process. U.S. Patent No. 2,999,094. Washington, DC: U.S.
  • Preparation and Properties of Quinoline. (n.d.). Name of the Publisher/University. Retrieved from a university course material slide deck. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]

  • McCasland, G. E. (1946). THE PREPARATION OF 8-QUINOLINESULFONIC ACID. Journal of Organic Chemistry, 11(3), 277-280. [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 75. [Link]

  • Preparation method of 8-hydroxyquinoline. (n.d.). Patsnap. [Link]

  • of sulfonylation of quinoline amides. (n.d.). ResearchGate. [Link]

  • Quinoline. (n.d.). Wikipedia. [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]

  • 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. (n.d.). MDPI. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]

  • Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]

  • jOeCHEM. (2020, October 27). Kinetic vs Thermodynamic Control--Conjugated Systems [Video]. YouTube. [Link]

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Technical Support Center: Troubleshooting Common Side Reactions and Byproducts in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development engaged in the synthesis of quinoline and its derivatives. Quinoline scaffolds are central to numerous pharmaceuticals, making their efficient synthesis a critical aspect of medicinal chemistry.[1][2] However, the classic methods for quinoline synthesis, while effective, are often accompanied by characteristic side reactions and byproduct formations that can complicate product isolation, reduce yields, and introduce impurities.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common quinoline synthesis reactions. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve these issues, leading to more successful and efficient synthetic outcomes.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are some overarching strategies to minimize byproduct formation in quinoline synthesis?

A1: Several general strategies can be broadly applied to improve the outcome of various quinoline syntheses. Careful control of the reaction temperature is paramount, as excessive heat often accelerates undesirable side reactions.[3] The selection of an appropriate catalyst is also crucial; milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[4] Furthermore, ensuring the high purity of starting materials is a foundational step, as impurities can participate in unintended reaction pathways.[4]

Q2: How can I effectively monitor the progress of my quinoline synthesis?

A2: Thin-layer chromatography (TLC) is a straightforward and highly effective technique for monitoring reaction progress.[5] By spotting the reaction mixture alongside the starting materials on a TLC plate over time, you can visually track the consumption of reactants and the formation of the desired product.[5] This allows for the timely quenching of the reaction to prevent the formation of degradation products.

Q3: What are the most common techniques for purifying quinoline derivatives from reaction byproducts?

A3: Standard organic chemistry purification techniques are typically employed. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography.[4][6] In some instances, the basic nature of the quinoline ring can be exploited. Formation of a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated by neutralization.[4][7]

Troubleshooting Guides for Specific Syntheses

Skraup Synthesis

The Skraup synthesis is a classic and powerful method for preparing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[8] However, it is notoriously exothermic and prone to the formation of tarry byproducts.[3][8]

Issue 1: The reaction is extremely vigorous and difficult to control.

  • Cause: The Skraup synthesis is inherently highly exothermic.[3][8] This is primarily due to the acid-catalyzed dehydration of glycerol to acrolein and the subsequent condensation and cyclization reactions.[1][9]

  • Troubleshooting:

    • Use of a Moderator: The addition of a moderating agent is the most effective way to control the reaction's vigor. Ferrous sulfate (FeSO₄) is widely used and is thought to act as an oxygen carrier, which extends the reaction over a longer period.[3][7][8] Boric acid can also be employed to achieve a smoother reaction.[8]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent the formation of localized hotspots.[3] Ensure that reagents are mixed in the correct order; sulfuric acid should be added after the ferrous sulfate.[7]

    • Gradual Heating: Apply heat gently to initiate the reaction. Once the exothermic phase begins, remove the heat source and allow the reaction to proceed under its own heat.[3][7]

Issue 2: Significant formation of a black, tarry substance complicates product isolation and lowers the yield.

  • Cause: Tar formation is a common side reaction resulting from the harsh acidic and oxidizing conditions, which lead to the polymerization of acrolein and other reactive intermediates.[3][7]

  • Troubleshooting:

    • Moderator: As with controlling the exotherm, ferrous sulfate can help reduce charring.[3]

    • Optimized Temperature: Avoid excessively high temperatures. Gentle heating to initiate the reaction followed by controlled reflux is key.[3]

    • Purification Strategy: The crude product is often a "black polymeric goo."[8] A common and effective purification method is steam distillation, which separates the volatile quinoline derivative from the non-volatile tar.[3][10] This is typically followed by extraction of the distillate.[7]

Workflow for a Moderated Skraup Synthesis

Skraup_Workflow start Combine Aniline, Glycerol, Nitrobenzene, and FeSO₄ add_acid Slowly add conc. H₂SO₄ with cooling and stirring start->add_acid initiate_reaction Gently heat to initiate add_acid->initiate_reaction exotherm Remove heat source during exotherm initiate_reaction->exotherm reflux Reflux for several hours after exotherm subsides exotherm->reflux workup Cool and pour into cold water reflux->workup neutralize Neutralize with base (e.g., NaOH) workup->neutralize purify Purify via steam distillation neutralize->purify end Isolated Quinoline purify->end

Caption: A generalized workflow for a moderated Skraup synthesis.

Doebner-von Miller Synthesis

This synthesis involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ, to produce quinolines.[11] A major challenge is the acid-catalyzed polymerization of the carbonyl substrate.[5]

Issue 1: Low yield due to the formation of a large amount of polymeric material or tar.

  • Cause: The α,β-unsaturated aldehyde or ketone is prone to acid-catalyzed polymerization, which is a significant competing side reaction.[3][10]

  • Troubleshooting:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of this reactive species, thus minimizing polymerization.[10]

    • In Situ Generation: Generating the α,β-unsaturated carbonyl compound in the reaction mixture, for instance, through an aldol condensation (the Beyer method), can suppress polymerization by keeping its concentration low.[10][11]

    • Biphasic Reaction Medium: Using a two-phase system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the acid catalyst and thus decreasing polymerization.[5][10]

    • Optimized Acid Catalyst: Experiment with different acid catalysts and concentrations. A milder Lewis acid might be beneficial in some cases.[10]

Issue 2: Formation of unexpected byproducts.

  • Cause: Besides polymerization, other side reactions can occur. The intermediate imine can be reduced, leading to a saturated amine byproduct.[12] Additionally, if the desired product is a quinoline-4-carboxylic acid (from the Doebner variation), it can undergo decarboxylation at elevated temperatures.[12]

  • Troubleshooting:

    • Temperature Control: Maintain the lowest effective temperature to prevent side reactions like decarboxylation.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative or reductive side reactions.

    • Thorough Characterization: If an unexpected product is isolated, comprehensive characterization using techniques like NMR, mass spectrometry, and, if possible, X-ray crystallography is crucial for its identification.[10]

Troubleshooting Decision Tree for Doebner-von Miller Synthesis

DVM_Troubleshooting start Low Yield in Doebner-von Miller? tar Significant Tar/Polymer Formation? start->tar Yes byproducts Unexpected Byproducts Observed? start->byproducts No slow_addition Implement Slow Addition of Carbonyl Compound tar->slow_addition Yes biphasic Use Biphasic Solvent System (e.g., water/toluene) tar->biphasic Yes in_situ Generate Carbonyl In Situ (Beyer Method) tar->in_situ Yes temp_control Lower Reaction Temperature byproducts->temp_control Yes inert_atm Run Under Inert Atmosphere byproducts->inert_atm Yes characterize Isolate and Characterize Byproduct (NMR, MS) byproducts->characterize Yes end Improved Yield and Purity slow_addition->end biphasic->end in_situ->end temp_control->end inert_atm->end characterize->end

Caption: Decision tree for addressing common issues in Doebner-von Miller synthesis.

Friedländer Synthesis

The Friedländer synthesis is a versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[13][14][15] While generally high-yielding, it can present challenges with regioselectivity and self-condensation side reactions.

Issue 1: Poor regioselectivity when using an unsymmetrical ketone.

  • Cause: An unsymmetrical ketone can react on either side of the carbonyl group, leading to a mixture of regioisomeric quinoline products that can be difficult to separate.[7]

  • Troubleshooting:

    • Steric Hindrance: Increasing the steric bulk on one side of the β-diketone can favor cyclization at the less sterically hindered position.[3]

    • Catalyst and Solvent Choice: The choice of catalyst and solvent can influence the ratio of regioisomers. For example, using an ionic liquid as the reaction medium or specific amine catalysts has been shown to improve regioselectivity.[5][15]

    • Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone has been used to direct the reaction.[5][15]

Issue 2: Self-condensation of the ketone or aldehyde starting materials.

  • Cause: Under the basic or acidic conditions often employed, the carbonyl compounds can undergo self-aldol condensation, which competes with the desired Friedländer condensation.[4]

  • Troubleshooting:

    • Use of Imines: To avoid self-condensation of the ketone under basic conditions, the imine analogue of the o-aminoaryl ketone can be used as a starting material.[15]

    • Milder Conditions: Employing milder reaction conditions, such as catalyst-free synthesis in water or using gold catalysts, can minimize these side reactions.[5][15]

    • Stoichiometry Control: Careful control of the stoichiometry of the reactants can help to favor the cross-condensation over self-condensation.

Factors Influencing Regioselectivity in Friedländer and Combes Syntheses
FactorInfluence on RegioselectivityExample
Substrate Sterics Increased steric bulk on one side of the ketone/diketone favors cyclization at the less hindered position.[3]A bulky R group on a β-diketone can direct the formation of 2-substituted quinolines.[16]
Aniline Substituents Electron-donating or -withdrawing groups on the aniline influence the nucleophilicity of the ortho positions, directing cyclization.[3]Methoxy-substituted anilines may favor one regioisomer over another in the Combes synthesis.[16]
Acid Catalyst The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[3]Different acids can lead to varying product ratios in the Combes synthesis.[17]
Reaction Medium The use of ionic liquids has been shown to improve regioselectivity in the Friedländer synthesis.[5][15]
Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[16][17] Similar to the Friedländer synthesis, regioselectivity can be a concern, and the harsh acidic conditions can sometimes lead to byproducts.

Issue 1: Formation of the undesired regioisomer.

  • Cause: Similar to the Friedländer synthesis, unsymmetrical anilines or β-diketones can lead to the formation of a mixture of regioisomers. The cyclization step is rate-determining, and its direction is influenced by both steric and electronic factors.[16]

  • Troubleshooting:

    • Substituent Effects: Steric effects of substituents on the β-diketone often play a more significant role than those on the aniline in directing the cyclization.[16] Electron-donating groups on the aniline can influence the nucleophilicity of the ring and direct the cyclization.[3]

    • Catalyst Selection: The strength and type of acid catalyst can impact the product ratio. Experimenting with different acids like sulfuric acid, polyphosphoric acid (PPA), or p-toluenesulfonic acid may improve the selectivity for the desired isomer.[3][17]

Issue 2: Low yield with strongly deactivated anilines.

  • Cause: Aniline derivatives with strong electron-withdrawing groups (e.g., -NO₂) are less nucleophilic, which can hinder the initial condensation with the β-diketone and the subsequent electrophilic aromatic cyclization.[17]

  • Troubleshooting:

    • Harsher Conditions: While generally to be avoided, in this specific case, stronger acid catalysts or higher reaction temperatures may be necessary to drive the reaction to completion.

    • Alternative Synthesis: If the Combes synthesis proves ineffective, an alternative quinoline synthesis that is more tolerant of electron-deficient anilines may be a better choice.

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and incorporates the use of ferrous sulfate to moderate the reaction's exothermicity.[7]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place aniline, nitrobenzene, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and anhydrous glycerol.[7]

  • Acid Addition: With vigorous stirring and external cooling (e.g., an ice bath), slowly and carefully add concentrated sulfuric acid to the mixture. Maintain the temperature below a manageable level.[3]

  • Reaction Initiation: After the acid addition is complete, gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source. The exothermic nature of the reaction should sustain the reflux.[3][7]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to maintain a steady reflux for an additional 3-5 hours to ensure the reaction goes to completion.[7]

  • Work-up: Allow the mixture to cool completely. Carefully pour the reaction mixture into a large volume of cold water.

  • Neutralization: Make the acidic solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution with cooling.

  • Purification: Steam distill the basic mixture. The quinoline will co-distill with the water. Collect the milky distillate. Separate the oily quinoline layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent. The crude quinoline can be further purified by vacuum distillation.[7]

Protocol 2: Friedländer Synthesis of a Substituted Quinoline

This is a general protocol for an acid- or base-catalyzed Friedländer synthesis.[3]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone or aldehyde and the ketone containing an α-methylene group in a suitable solvent (e.g., ethanol).[3][6]

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).[3]

  • Reaction: Heat the mixture under reflux for several hours. Monitor the reaction's progress by TLC.[3][6]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.[3][6]

  • Purification: If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[5][6]

References

  • Quinoline Synthesis Optimization: A Technical Support Center - Benchchem. (URL: )
  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis - Benchchem. (URL: )
  • Preventing side product formation in the synthesis of quinoline deriv
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • byproduct formation in the Doebner-von Miller reaction - Benchchem. (URL: )
  • Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide - Benchchem. (URL: )
  • Friedländer synthesis - Wikipedia. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Semantic Scholar. (URL: [Link])

  • The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

  • Identification of common byproducts in quinoline synthesis - Benchchem. (URL: )
  • Friedlander quinoline synthesis - Química Organica.org. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])

  • Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds - Benchchem. (URL: )
  • Combes Quinoline Synthesis. (URL: )
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (URL: [Link])

  • Preparation and Properties of Quinoline. (URL: [Link])

  • Quinoline - Wikipedia. (URL: [Link])

  • Combes quinoline synthesis - Wikipedia. (URL: [Link])

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace. (URL: [Link])

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (URL: [Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (URL: [Link])

  • The Skraup Synthesis of Quinolines - ResearchGate. (URL: [Link])

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways | Request PDF - ResearchGate. (URL: [Link])

  • Doebner–Miller reaction - Wikipedia. (URL: [Link])

  • 24 questions with answers in QUINOLINES | Science topic - ResearchGate. (URL: [Link])

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH. (URL: [Link])

  • Skraup reaction - Wikipedia. (URL: [Link])

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])

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Technical Support Center: Optimizing Quinoline Sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of quinoline sulfonic acids. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and improve the yield and purity of quinoline sulfonation reactions. As Senior Application Scientists, we have structured this guide to move from foundational principles to practical, in-the-lab solutions.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Quinoline Sulfonation

This section addresses the core chemical principles governing the sulfonation of quinoline, providing the necessary background to make informed experimental decisions.

Q1: Why is the direct synthesis of Quinoline-4-sulfonic acid so challenging?

A: Direct electrophilic sulfonation of quinoline to achieve the 4-sulfonic acid isomer is highly unfavorable due to the electronic properties of the quinoline ring system. Under the strongly acidic conditions required for sulfonation (e.g., fuming sulfuric acid), the nitrogen atom in the pyridine ring becomes protonated. This protonation creates a positively charged quinolinium ion, which strongly deactivates the pyridine ring (positions 2, 3, and 4) towards attack by electrophiles like SO₃.[1] Consequently, electrophilic substitution preferentially occurs on the less deactivated benzene ring, primarily at the C-5 and C-8 positions.[2][3] Nucleophilic substitution, conversely, is favored at the C-2 and C-4 positions.[2]

Q2: What are the typical products and their distribution in a direct quinoline sulfonation reaction?

A: The reaction of quinoline with fuming sulfuric acid (oleum) typically yields a mixture of isomers, with the distribution being highly dependent on the reaction conditions.

  • At lower temperatures (e.g., 90-130°C): Quinoline-8-sulfonic acid is often the major product.[3]

  • At higher temperatures (e.g., 220-300°C): The reaction yields a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid.[2] Some sources also indicate the formation of quinoline-6-sulfonic acid under certain conditions.[4] The formation of different isomers is governed by a balance of kinetic and thermodynamic control, as well as steric factors.

Q3: What are the key reaction parameters that influence yield and isomer selectivity?

A: Several parameters must be carefully controlled to optimize the synthesis:

  • Temperature: This is one of the most critical factors. As noted above, temperature dictates the major isomer formed. Higher temperatures can also lead to polysulfonation and decomposition, reducing the overall yield.[5]

  • Sulfonating Agent: The strength and type of sulfonating agent are crucial. Fuming sulfuric acid (oleum) with a high concentration of SO₃ (e.g., 50-65%) is often used for efficient sulfonation.[5] The concentration of SO₃ can influence which positions on the ring are accessible for substitution.[1]

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion. However, excessively long reaction times, especially at high temperatures, can promote the formation of unwanted byproducts and degradation. Residence times of 1-6 hours are often cited in continuous processes.[5]

  • Ratio of Reactants: An excess of the sulfonating agent is typically required to drive the reaction forward, especially given the relative insolubility of the intermediate quinoline sulfate.[5] A weight ratio of at least 2:1 oleum to quinoline is recommended.[5]

Q4: What is the general mechanism for the electrophilic sulfonation of quinoline?

A: The reaction proceeds via a standard electrophilic aromatic substitution mechanism, which can be broken down into key steps:

  • Formation of the Electrophile: In fuming sulfuric acid, sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, acts as the active electrophile.[6]

  • Protonation of Quinoline: The basic nitrogen atom of quinoline is protonated by the strong acid, forming the quinolinium ion.[1]

  • Electrophilic Attack: The electron-rich benzene ring of the quinolinium ion attacks the SO₃ electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex).[6]

  • Deprotonation: A weak base in the mixture (like HSO₄⁻) removes a proton from the carbon atom where the sulfonic acid group has attached, restoring the aromaticity of the ring system and yielding the final product.[6]

Section 2: Troubleshooting Guide - Common Issues & Field-Proven Solutions

This section provides a question-and-answer formatted guide to address specific problems encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient Reaction Temperature/Time: The activation energy for sulfonation is high.[2] 2. Inadequate Sulfonating Agent: The concentration of free SO₃ in the oleum may be too low.[5] 3. Poor Mixing: The reaction mixture can be viscous, leading to localized concentration gradients.1. Optimize Temperature & Time: Gradually increase the reaction temperature, monitoring for product formation via TLC or HPLC. Ensure the reaction is held at the target temperature for an adequate duration (e.g., 1-6 hours).[5] 2. Use High-Strength Oleum: Employ oleum with a higher percentage of SO₃ (e.g., 50-65%) to ensure a sufficient concentration of the electrophile.[5] 3. Ensure Vigorous Agitation: Use robust mechanical stirring throughout the reaction to maintain homogeneity.
Product Degradation / Charring 1. Excessive Temperature: Quinoline and its derivatives can decompose at very high temperatures. 2. Reaction Hotspots: Uncontrolled exothermic reactions can lead to localized overheating.[7]1. Precise Temperature Control: Use an oil bath or heating mantle with a reliable temperature controller. Avoid direct, intense heating with a flame. 2. Controlled Reagent Addition: Add the quinoline to the oleum slowly and in a controlled manner, preferably with external cooling, to manage the initial exotherm.
Complex Mixture of Isomers 1. Suboptimal Temperature: The reaction temperature may be in a range that produces multiple isomers without favoring one.[2][3] 2. Thermodynamic vs. Kinetic Control: Different isomers may be favored under different conditions (e.g., 8-sulfonic acid is often the kinetic product, while the 5-sulfonic acid can be favored under thermodynamic control at higher temperatures).1. Targeted Temperature Selection: For quinoline-8-sulfonic acid, maintain the temperature between 120-180°C.[5] For a mixture containing the 5-isomer, higher temperatures around 220°C may be required.[2] 2. Isomer Separation: If a mixture is unavoidable, focus on purification. Quinoline-8-sulfonic acid is sparingly soluble in water and can often be selectively crystallized from the diluted reaction mixture.[4]
Difficult Product Isolation 1. High Solubility in Acid: The sulfonic acid products remain dissolved in the excess sulfuric acid.[5] 2. Formation of Emulsions: During workup and neutralization, emulsions can form, complicating extraction.1. Controlled Precipitation: After the reaction, cool the mixture and carefully pour it into several volumes of cold water or onto ice. This drastically reduces the solubility of quinoline-8-sulfonic acid, causing it to precipitate.[4][5] 2. Crystallization: Allow the diluted mixture to stand at a reduced temperature (e.g., 20-30°C) for several hours to maximize crystal formation before filtration.[5]
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues in quinoline sulfonation.

G start Low Yield or Purity of Quinoline Sulfonic Acid cause1 Incomplete Reaction? start->cause1 cause2 Product Degradation? start->cause2 cause3 Poor Isomer Selectivity? start->cause3 cause4 Inefficient Isolation? start->cause4 sol1 Increase Temp/Time Use Stronger Oleum cause1->sol1 sol2 Precise Temp Control Slow Reagent Addition cause2->sol2 sol3 Optimize Temperature for Desired Isomer cause3->sol3 sol4 Controlled Precipitation in Cold Water/Ice cause4->sol4

Sources

Technical Support Center: Resolving Regioselectivity Issues in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) concerning the critical challenge of regioselectivity in the Friedländer synthesis of quinolines. Our focus is to deliver not just protocols, but the underlying mechanistic principles to empower you to make informed decisions in your experimental design.

Introduction: The Challenge of Regioselectivity

The Friedländer synthesis, a cornerstone reaction for constructing the quinoline scaffold, involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing an α-methylene group.[1][2][3][4] While elegant in its simplicity, a significant challenge arises when an unsymmetrical ketone is used: the potential formation of two distinct regioisomers. This lack of regioselectivity complicates purification, reduces the yield of the desired product, and can be a critical bottleneck in a synthetic campaign.

This guide will walk you through the causes of poor regioselectivity and provide a suite of catalyst- and condition-based strategies to direct the reaction toward a single, desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of poor regioselectivity in the Friedländer synthesis?

A1: The issue of poor regioselectivity is rooted in the use of an unsymmetrical ketone, which presents two different enolizable α-methylene positions.[5] The initial condensation step with the 2-aminoaryl aldehyde or ketone can proceed via two different enolate or enamine intermediates, leading directly to a mixture of quinoline products. The final product ratio is a reflection of the kinetic and thermodynamic parameters governing the formation of these competing intermediates.

Q2: My reaction with an unsymmetrical ketone is producing a nearly 1:1 mixture of regioisomers. What is the first thing I should change?

A2: The first and most impactful parameter to adjust is the catalyst. Standard acid or base catalysis (e.g., KOH, p-TsOH) often provides little to no regiocontrol.[6][7] Shifting to a more specialized catalytic system is the most effective initial step. For instance, employing an amine catalyst like pyrrolidine can dramatically favor the formation of the kinetic enamine, leading to a higher proportion of the less substituted product.[6]

Q3: How does the choice of acid versus base catalysis influence which regioisomer is formed?

A3: The catalyst choice dictates the reaction mechanism and the nature of the key intermediate.

  • Base Catalysis: In the presence of a base, an enolate is formed. The regioselectivity is determined by the relative stability of the two possible enolates. Often, this leads to the thermodynamically more stable, more substituted enolate, resulting in the more substituted quinoline product.

  • Acid Catalysis: Under acidic conditions, the reaction can proceed through an enol or an enamine intermediate. With simple acid catalysts, the thermodynamically more stable (more substituted) enol is often favored.[8] However, specific amine organocatalysts under acidic or neutral conditions can favor the kinetic (less substituted) enamine intermediate, providing a powerful tool for regiocontrol.[6]

Q4: Are there strategies beyond catalyst selection to control regioselectivity?

A4: Yes. While catalyst choice is paramount, other strategies can be employed:

  • Substrate Control: Introducing a directing group or a phosphoryl group on the α-carbon of the ketone can physically or electronically block one reaction pathway, forcing the reaction to proceed with high regioselectivity.[1]

  • Reaction Conditions: Parameters like temperature and the rate of reactant addition can influence the kinetic versus thermodynamic balance.[5][6] For example, slow addition of the ketone can sometimes favor the kinetic product.[5]

  • Solvent Systems: The use of specialized solvents, such as ionic liquids, has been shown to promote high regiospecificity by influencing the stability of the reaction intermediates through specific interactions.[1][6]

Troubleshooting Guide: From Problem to Solution

This section addresses common experimental issues and provides actionable solutions grounded in mechanistic understanding.

Problem 1: Poor Regioselectivity with Standard Catalysts
  • Symptom: Your reaction between a 2-aminoaryl ketone and an unsymmetrical ketone (e.g., 2-butanone) yields a difficult-to-separate mixture of the 2-ethylquinoline and 2,3-dimethylquinoline isomers.

  • Causality: Standard acid or base catalysts are not selective in promoting the formation of one enolate/enol intermediate over the other. The reaction proceeds through both pathways at comparable rates, leading to a product mixture.

  • Solution 1: Amine-Catalyzed Regioselective Synthesis (Kinetic Control)

    • Principle: Employ a cyclic secondary amine catalyst, such as pyrrolidine, to direct the reaction via the less substituted (kinetic) enamine intermediate. This approach is highly effective for synthesizing 2-substituted quinolines.

    • Protocol: See Experimental Protocol 1 .

  • Solution 2: Ionic Liquid-Mediated Synthesis (Thermodynamic Control)

    • Principle: Utilize an ionic liquid (IL) like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim]BF₄) as the reaction medium. Certain ILs can stabilize one enolate intermediate over the other, leading to high regiospecificity, often favoring the more substituted product.[6] This also simplifies catalyst and byproduct removal.[6]

    • Protocol: See Experimental Protocol 2 .

Problem 2: Side Reactions Reducing Yield
  • Symptom: Besides a mixture of regioisomers, you observe significant byproducts, and the overall yield of quinolines is low. TLC or GC-MS analysis suggests products from the self-condensation of your ketone starting material.

  • Causality: The reaction conditions, especially the use of strong bases, can promote competing side reactions like the aldol self-condensation of the ketone.[5][7]

  • Solution: Switch to Milder, More Selective Catalysts

    • Principle: Move away from harsh conditions and explore milder catalysts that can promote the Friedländer condensation while minimizing side reactions. Modern catalysts offer high efficiency under gentler conditions.

    • Recommendations:

      • Iodine (I₂): Molecular iodine is an effective and mild Lewis acid catalyst for this transformation, often used under solvent-free conditions.[1][2][9]

      • Metal Catalysts: Catalytic amounts of gold, silver, or copper catalysts can enable the reaction to proceed under much milder conditions, improving yields and selectivity.[1][10] For example, CuBTC, a metal-organic framework, has shown high activity under solvent-free conditions.[10]

      • Solid Acid Catalysts: Using recyclable solid acid catalysts like Nafion can provide an environmentally friendly option and simplify workup.[2]

Data Summary: Catalyst Impact on Regioselectivity

The choice of catalyst has a profound and predictable effect on the regiochemical outcome of the Friedländer synthesis. The table below summarizes the regioselectivity observed for the reaction between 2-aminobenzaldehyde and 2-butanone under various catalytic systems.

Catalyst SystemPredominant IsomerRatio (2-ethyl : 2,3-dimethyl)Control TypeReference
KOH (Base)ThermodynamicVaries, often poor selectivityThermodynamic[11]
p-TsOH (Acid)ThermodynamicVaries, often poor selectivityThermodynamic[1]
Pyrrolidine Kinetic85:15Kinetic[6]
Piperidine Kinetic70:30Kinetic[6]
[bmim]BF₄ (IL)ThermodynamicHighly selective for 2,3-dimethylThermodynamic[6]
**Iodine (I₂) **VariesGood selectivity reportedLewis Acidic[2]

Visualizing Reaction Pathways

The regiochemical outcome of the Friedländer synthesis is determined by the initial condensation step. The following diagram illustrates the two competing pathways when using an unsymmetrical ketone.

Friedlander_Regioselectivity cluster_start Starting Materials cluster_pathways Intermediate Formation cluster_products Products SMs 2-Aminoaryl Ketone + Unsymmetrical Ketone Kinetic Kinetic Intermediate (Less Substituted Enolate/Enamine) SMs->Kinetic  Path A (Favored by Amine Catalysts) Thermo Thermodynamic Intermediate (More Substituted Enolate/Enamine) SMs->Thermo  Path B (Favored by Strong Acid/Base) Product_K Regioisomer 1 (e.g., 2-Substituted Quinoline) Kinetic->Product_K Cyclization Product_T Regioisomer 2 (e.g., 2,3-Disubstituted Quinoline) Thermo->Product_T Cyclization

Caption: Competing pathways in Friedländer synthesis with unsymmetrical ketones.

Experimental Protocols

Experimental Protocol 1: Pyrrolidine-Catalyzed Synthesis of 2-Ethylquinoline (Kinetic Control)

This protocol details an amine-catalyzed approach to favor the formation of the kinetic product.

Protocol_1 start Start step1 1. Combine Reactants - 2-Aminobenzaldehyde (1.0 eq) - 2-Butanone (1.5 eq) - Pyrrolidine (0.2 eq) - Toluene (solvent) start->step1 step2 2. Heat Reaction - Heat to reflux (approx. 110 °C) - Use Dean-Stark trap to remove water step1->step2 step3 3. Monitor Progress - Monitor by TLC or GC-MS until starting material is consumed step2->step3 step4 4. Workup - Cool to room temperature - Remove solvent under reduced pressure step3->step4 step5 5. Purification - Purify the residue by column chromatography on silica gel step4->step5 end End step5->end

Caption: Workflow for amine-catalyzed regioselective Friedländer synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-aminobenzaldehyde (1.0 mmol), 2-butanone (1.5 mmol), pyrrolidine (0.2 mmol), and toluene (10 mL).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically after 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired 2-ethylquinoline.[6]

Experimental Protocol 2: Ionic Liquid-Promoted Synthesis of 2,3-Dimethylquinoline (Thermodynamic Control)

This protocol uses an ionic liquid to favor the formation of the thermodynamically more stable product.

Step-by-Step Methodology:

  • In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol) and 2-butanone (1.2 mmol) in the ionic liquid [bmim]BF₄ (2 mL).[6]

  • Stir the mixture at 120 °C.

  • Monitor the reaction's progress by TLC (dissolving a small aliquot in ethyl acetate for spotting).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product from the ionic liquid using an organic solvent such as ethyl acetate (3 x 10 mL). The ionic liquid phase can often be recovered and reused after drying under vacuum.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2,3-dimethylquinoline.[6]

Conclusion

Controlling regioselectivity in the Friedländer quinoline synthesis is an achievable goal through the rational selection of catalysts and reaction conditions. By understanding the underlying mechanistic dichotomy between kinetic and thermodynamic control, researchers can effectively steer the reaction toward the desired isomer. The transition from classical, non-selective catalysts to modern, highly-selective systems such as amine organocatalysts and functional media like ionic liquids has transformed this century-old reaction into a precise and powerful tool for modern synthetic chemistry.

References

  • BenchChem. (2025). Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
  • Alfa Chemistry. (2026). Friedländer Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
  • Various Authors. (2011-2025). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Blazek, J. et al. (2015). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions. Available from: [Link]

  • Wikipedia. Friedländer synthesis. Available from: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Christoffers, J. et al. (2008). Regioselectivity of Friedländer Quinoline Syntheses. Scilit. Available from: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. Available from: [Link]

  • Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Available from: [Link]

Sources

Stability and degradation issues of Quinoline-4-sulfonic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Quinoline-4-sulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of this compound solutions.

Q1: What are the recommended storage conditions for this compound solutions?

A1: To ensure the long-term stability of your this compound solutions, they should be stored in a cool, dark place. Based on stability studies of related aromatic sulfonic acids, storage at low temperatures (4°C or -20°C) is recommended to minimize degradation.[1] For solid this compound, it is important to store it in a well-ventilated, dry place, as it may be moisture-sensitive.[2]

Q2: How does pH affect the stability of this compound in an aqueous solution?

A2: The pH of a solution can significantly impact the stability of many chemical compounds, including those with quinoline and sulfonic acid groups.[3][4] While specific data for this compound is limited, for related aromatic sulfonic acids, acidic conditions (pH 2.5-3) have been shown to improve stability in aqueous solutions.[1] Extreme pH levels, both acidic and basic, can catalyze degradation pathways such as hydrolysis for some molecules.[4] It is advisable to buffer your solution to a pH that is optimal for your specific application and to perform stability studies if you plan to work outside of a neutral pH range for extended periods.

Q3: Is this compound sensitive to light?

A3: Quinoline derivatives can be susceptible to photodegradation.[5] Therefore, it is crucial to protect solutions of this compound from light, especially UV light.[5] Always store solutions in amber vials or wrap containers in aluminum foil to prevent light-induced degradation.[5] When conducting experiments, minimize the exposure of the solution to ambient light.

Q4: What are some common signs of degradation in a this compound solution?

A4: Visual signs of degradation can include a change in color or the formation of a precipitate. However, degradation can also occur without any visible changes. The most reliable way to detect degradation is through analytical techniques such as HPLC, LC-MS, or spectroscopy, which can reveal the presence of impurities or a decrease in the concentration of the parent compound over time.[6]

II. Troubleshooting Guide: Stability and Degradation Issues

This section provides a more detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during your experiments with this compound.

Problem 1: My this compound solution has changed color (e.g., turned yellow or brown) upon storage.

Q: What could be causing the color change in my solution?

A: A change in the color of your this compound solution is a strong indicator of chemical degradation. This can be caused by several factors, including:

  • Oxidation: The quinoline ring system can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Photodegradation: As mentioned in the FAQs, quinoline derivatives can be light-sensitive.[5] Exposure to light, particularly UV radiation, can initiate photochemical reactions that result in colored degradation products.

  • pH-mediated Degradation: Although sulfonic acids are generally stable, the quinoline moiety might undergo degradation at non-optimal pH values, leading to ring-opening or other structural changes that can produce colored compounds.

Troubleshooting Workflow:

To identify the cause of the color change and prevent it in the future, follow these steps:

  • Analytical Confirmation:

    • Analyze the discolored solution using HPLC or LC-MS to identify and quantify any degradation products.[6] Compare the chromatogram to that of a freshly prepared solution.

    • Use UV-Vis spectroscopy to check for changes in the absorption spectrum, which can indicate structural modifications.[6]

  • Isolate the Cause:

    • Photostability Check: Prepare a fresh solution and divide it into two aliquots. Store one in a light-protected container (e.g., wrapped in aluminum foil) and expose the other to ambient light or a photostability chamber.[7] Monitor both for color changes over time.

    • Thermal Stability Check: Prepare a fresh solution and divide it into aliquots stored at different temperatures (e.g., room temperature, 4°C, and an elevated temperature like 40°C), all protected from light. Observe for any color changes.

    • pH Effect: Prepare fresh solutions in buffers of different pH values relevant to your experimental conditions. Store these solutions under identical temperature and light conditions and monitor for discoloration.

  • Preventative Measures:

    • Light Protection: Always store solutions in amber glass containers or wrap clear containers with aluminum foil.[5]

    • Inert Atmosphere: If oxidation is suspected, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Optimized Storage Temperature: Based on your stability tests, store the solution at the lowest practical temperature that does not cause precipitation. For many aromatic sulfonic acids, lower temperatures enhance stability.[1]

Problem 2: I am observing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after working with a this compound solution.

Q: What are the potential sources of these extra peaks?

A: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products or impurities. The degradation of the quinoline ring is a likely source. Potential degradation pathways for the quinoline moiety, based on studies of related compounds, include:

  • Hydroxylation: The initial step in the degradation of quinoline often involves hydroxylation of the ring system, for example, to form 2-hydroxyquinoline derivatives.[8]

  • Ring Opening: Under more strenuous conditions, such as in the presence of strong oxidizing agents or certain microbial activity, the heterocyclic or benzene ring of the quinoline structure can be cleaved.[9][10]

  • Desulfonation: While the sulfonic acid group is generally stable, under harsh conditions such as high temperatures in aqueous media, desulfonation of aromatic sulfonic acids can occur.[11]

Experimental Protocol for Investigating Degradation Products:

  • Forced Degradation Study: To understand the potential degradation products, you can perform a forced degradation study. This involves exposing a solution of this compound to various stress conditions:

    • Acidic and Basic Hydrolysis: Incubate the solution in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the solution with an oxidizing agent, such as hydrogen peroxide.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C) in the dark.

    • Photodegradation: Expose the solution to a light source as per ICH Q1B guidelines.[12]

  • Analysis of Stressed Samples:

    • Analyze the samples from the forced degradation study using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

    • Use LC-MS/MS to identify the mass of the degradation products, which can help in elucidating their structures.[13]

  • Comparison: Compare the peaks observed in your experimental samples to those generated during the forced degradation study to identify the likely degradation pathway occurring under your specific conditions.

Logical Relationship Diagram for Troubleshooting Unexpected Peaks:

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Problem 3: I am experiencing poor solubility or precipitation of this compound in my aqueous solution.

Q: How can I improve the solubility of this compound?

A: While sulfonic acids are generally water-soluble, the quinoline backbone is more hydrophobic. Solubility issues can arise depending on the concentration, pH, and ionic strength of the solution.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[14][15] this compound has both a basic nitrogen on the quinoline ring and an acidic sulfonic acid group. Adjusting the pH can alter the ionization state and, consequently, the solubility. Experiment with slight adjustments to the pH of your solution to find the point of maximum solubility.

  • Co-solvents: If working with purely aqueous solutions is not a strict requirement, the addition of a small amount of a water-miscible organic co-solvent (e.g., DMSO, ethanol, or PEG) can sometimes improve solubility. However, ensure the co-solvent is compatible with your experimental system.[5]

  • Temperature: Gently warming the solution can increase the solubility of many compounds.[5] However, be mindful of potential thermal degradation, as discussed in the previous section.

  • Concentration: You may be attempting to prepare a solution that is above the solubility limit of this compound under your specific conditions. Try preparing a more dilute solution.

Recommended Protocol for Optimizing Solubility:

  • Determine Intrinsic Solubility: Start by attempting to dissolve a small, known amount of this compound in pure water to get a baseline understanding of its solubility.

  • pH Titration for Solubility: Prepare a saturated solution and divide it into aliquots. Adjust the pH of each aliquot incrementally (e.g., from pH 3 to 9) and observe for any changes in the amount of dissolved solid. This can help identify the pH range of optimal solubility.

  • Test Co-solvents: If necessary, prepare small test solutions with varying percentages of a co-solvent (e.g., 1%, 5%, 10% DMSO in water) to see if this improves solubility without negatively impacting your experiment.

  • Gentle Heating and Sonication: For solutions that are slow to dissolve, gentle warming in a water bath (e.g., to 37°C) combined with sonication can be effective.[5] Always check for any signs of degradation after heating.

Summary of Stability-Influencing Factors and Recommendations:

FactorPotential IssueRecommendation
Temperature Thermal DegradationStore at low temperatures (4°C or -20°C). Avoid prolonged exposure to high temperatures.
Light PhotodegradationStore in amber containers or wrap with aluminum foil. Minimize light exposure during experiments.
pH Acid/Base Catalyzed Degradation, Poor SolubilityBuffer solutions to a stable pH. For storage, slightly acidic conditions (pH 2.5-3) may be beneficial.[1]
Oxygen OxidationFor long-term storage or sensitive applications, consider de-gassing the solvent and storing under an inert atmosphere.

III. References

  • Ghosh, T., & Jana, S. (2022). Degradation of quinone-based flow battery electrolytes: Effect of functional groups on the reaction mechanism. ChemRxiv. [Link]

  • Carvajal-Lara, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.

  • Wang, J., et al. (2021). Sulfate radical-assisted photocatalytic degradation of quinoline with WO3/CuFe2O4/Cu Z-scheme system: Comparison of persulfate and sulfite activation. Chemical Engineering Journal, 420, 127652.

  • He, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4195.

  • Carvajal-Lara, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Bai, Y., et al. (2010). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. PubMed. [Link]

  • Carvajal-Lara, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Schmidt, S., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

  • GHS. (2018). Safety Data Sheet: Sulphonic Acid, 90%.

  • Vasseur, E., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. PubMed. [Link]

  • Sun, G., et al. (2001). Microbial Metabolism of Quinoline by Comamonas sp. ResearchGate. [Link]

  • Anderson, J. M., et al. (2014). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. [Link]

  • Al-Hamdani, Y. A. J., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Asif, M., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC - PubMed Central. [Link]

  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.

  • Grant, D. J., & Al-Najjar, T. R. (1976). Degradation of quinoline by a soil bacterium. PubMed. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Asif, M., et al. (2019). Synthesis, Characterization, and Antileishmanial Activity of Certain Quinoline-4-carboxylic Acids. ResearchGate. [Link]

  • Caron Scientific. (n.d.). Rapid & Repeatable Photostability Results in an ICH Q1B Option II Chamber.

  • Giamberini, M., et al. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. [Link]

  • Lee, K. G., & Shibamoto, T. (2010). Formation of Volatile Chemicals From Thermal Degradation of Less Volatile Coffee Components: Quinic Acid, Caffeic Acid, and Chlorogenic Acid. PubMed. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Methylquinoline-6-sulfonic Acid in Materials Science.

  • Separation Science. (2024). Analytical Techniques In Stability Testing.

  • Postigo, C., et al. (2000). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix. PubMed. [Link]

  • Ranu, B. C., et al. (2009). Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach, a Recyclable and Water Tolerant-Acidic Catalyst for One-Pot Friedlander Quinoline Synthesis. ACS Publications. [Link]

  • Wagh, P. P., & Sonar, J. P. (2018). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. JETIR. [Link]

  • Zubkov, V. O., et al. (n.d.). The use of analytical methods for quality control of promising active pharmaceutical ingredients. SciSpace.

  • BenchChem. (n.d.). Enhancing the stability of 2-(Furan-2-yl)quinoline-4-carboxylate solutions.

  • Melero, J. A., et al. (2007). Sulfonic acid-functionalized silica through quantitative oxidation of thiol groups. Chemical Communications. [Link]

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Troubleshooting guide for using Quinoline-4-sulfonic acid as a catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Quinoline-4-sulfonic acid and related sulfonic acid catalysts. This document is intended for researchers, chemists, and process development professionals leveraging the power of solid acid catalysis in organic synthesis. Here, we address common challenges encountered during experimentation, providing field-proven insights and actionable solutions to optimize your reactions, enhance yields, and ensure catalyst longevity.

Section 1: Troubleshooting Common Reaction Issues

This section is formatted as a direct Q&A to address the most pressing issues that can arise during a catalytic run.

Q1: My reaction yield is unexpectedly low or the reaction has stalled. What are the primary causes?

Low conversion is a frequent challenge in acid-catalyzed reactions. The issue can typically be traced back to the catalyst's activity, the reaction conditions, or the purity of the reagents.

Possible Causes & Step-by-Step Solutions:

  • Catalyst Deactivation by Poisoning: The Brønsted acid sites of sulfonic acids are highly susceptible to neutralization.

    • Diagnosis: Basic impurities, such as residual amines or nitrogen-containing heterocycles in your starting materials or solvents, are potent poisons for acid catalysts.[1] Metal salts (e.g., Na+, K+) can also deactivate the catalyst through cation exchange with the active protons.[1]

    • Solution:

      • Purify Starting Materials: Ensure all reactants and solvents are free from basic residues. Consider passing them through a plug of neutral alumina or silica gel.

      • Inert Atmosphere: If using substrates sensitive to air, ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can generate catalyst-inhibiting species.

  • Inhibition by Water: Ketalization, esterification, and condensation reactions produce water as a byproduct. This water can inhibit catalyst activity and unfavorably shift the reaction equilibrium.[1]

    • Diagnosis: If your reaction rate slows progressively over time, water inhibition is a likely culprit. This is particularly true for solid acid catalysts with hydrophilic surfaces.[2]

    • Solution:

      • Use a Dean-Stark Trap: For reactions run at sufficient temperatures, azeotropic removal of water is highly effective.

      • Add a Dehydrating Agent: Incorporate molecular sieves (ensure they are activated and compatible with your reaction) to sequester water in situ.

      • Consider a Hydrophobic Catalyst: For reactions known to produce significant water, using a solid acid catalyst functionalized with a hydrophobic layer can protect the active sites.[2]

  • Suboptimal Reaction Conditions: Temperature and solvent choice are critical.

    • Diagnosis: The reaction may be too slow at the current temperature, or reactants may have poor solubility. Traditional methods for reactions like the Friedländer synthesis often required high temperatures, which can degrade materials.[3][4]

    • Solution:

      • Temperature Optimization: Incrementally increase the temperature (e.g., in 10 °C steps) while monitoring the reaction by TLC or LC-MS.

      • Solvent Screening: If solubility is an issue, switch to a more suitable solvent. For instance, polar solvents like ethanol or DMF can be effective.[3] In some cases, solvent-free conditions can be highly successful.[5]

  • Competing Side Reactions: In many multi-component reactions, side reactions can consume starting materials.

    • Diagnosis: In the Friedländer synthesis, the most common side reaction is the base-catalyzed self-condensation (aldol reaction) of the ketone reactant.[4] For Hantzsch dihydropyridine synthesis, the formation of arylidene byproducts can occur.[6]

    • Solution:

      • Adjust Catalyst: The choice of catalyst is crucial. A milder, more selective catalyst may be needed.

      • Modify Reagents: To avoid aldol side reactions, consider using an imine analog of the o-aniline starting material.[5]

Q2: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

This is a classic problem in reactions like the Friedländer synthesis when using unsymmetrical ketones, which can form two different enolate intermediates.[7]

Controlling Regioselectivity in Friedländer Annulation:

StrategyMechanism of ActionRecommended Protocol
Amine Catalysis Cyclic secondary amines (e.g., pyrrolidine) favor the formation of the less substituted (kinetic) enamine, leading to the 2-substituted quinoline.[7]Add the unsymmetrical ketone dropwise to a solution of the 2-aminoaryl aldehyde and 0.2 equivalents of pyrrolidine in toluene at 100 °C.[7]
Ionic Liquids (ILs) Certain ILs can act as both the solvent and promoter, directing the reaction toward a single isomer without an additional catalyst.[5][7]Conduct the reaction using an appropriate ionic liquid as the medium, which has been shown to favor the formation of a single product.[5][7][8]
Parameter Control Slow addition of the ketone maintains a low concentration, favoring the kinetic product. Higher temperatures may favor the thermodynamic product.[7]For the kinetic product, ensure slow, controlled addition of the ketone. For the thermodynamic product, consider higher reaction temperatures.
Directed Synthesis Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can force the reaction down a specific pathway.[5]Synthesize a ketone with a directing group at the desired position of enolization prior to the condensation reaction.

Section 2: Catalyst Handling, Deactivation, and Regeneration

Proper handling and maintenance of your this compound catalyst are paramount for reproducibility and cost-effectiveness.

Q3: My solid acid catalyst has lost activity after several runs. What is the deactivation mechanism and can it be regenerated?

Catalyst deactivation is inevitable but often reversible. The primary mechanisms are leaching, fouling, and poisoning.

Troubleshooting Catalyst Deactivation

start Catalyst Inactive cause1 Leaching of -SO3H Groups start->cause1 Is catalyst used in water at high temp? cause2 Fouling / Coking start->cause2 Was reaction run at high temp? cause3 Poisoning (Bases/Ions) start->cause3 Were starting materials impure? solution1 Diagnosis: Elemental analysis (S content). Cause: Harsh hydrothermal conditions, weak S-C bond. cause1->solution1 solution2 Regeneration: Calcination/heating under air to burn off coke deposits. cause2->solution2 solution3 Regeneration: Wash with strong acid (e.g., dilute H2SO4) to reverse ion exchange. Wash with non-polar solvent to remove organic poisons. cause3->solution3 cluster_0 Ideal Catalytic Cycle cluster_1 Troubleshooting Points reactants Reactants (A + B) complex complex reactants->complex Adsorption on active site catalyst Catalyst (Q-SO3H) catalyst->reactants Catalyst Regeneration (Proton returned) product Product (C) complex->product Reaction & Desorption poison Poison (Base) poison->catalyst Neutralizes Active Site coke Fouling (Coke) coke->catalyst Blocks Active Site water Excess H2O water->complex Inhibits Reaction/ Shifts Equilibrium

Caption: The ideal catalytic cycle versus common deactivation pathways.

References

  • Scholz, D., Kröcher, O., & Vogel, F. (2018). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. ChemSusChem, 11(13), 2189–2201. Available at: [Link]

  • Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. (2020). New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Eriksen, K. M., Kvisle, S., & Fehrmann, R. (1995). Deactivation and Compound Formation in Sulfuric-Acid Catalysts and Model Systems.
  • Strategies for Catalyst Recovery and Regeneration. (n.d.). Solubility of Things. Retrieved January 22, 2026, from [Link]

  • Scirè, S., & Crisafulli, C. (2022). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. MDPI. Available at: [Link]

  • Lónyi, F., & Valyon, J. (2020). Effect of surface acidity on the catalytic activity and deactivation of supported sulfonic acids during dehydration of methanol to DME. New Journal of Chemistry, 44(37), 16085-16095. Available at: [Link]

  • Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Available at: [Link]

  • Marco-Contelles, J. (2004). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2018). PMC. National Center for Biotechnology Information. Available at: [Link]

  • de la Serna, P., et al. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. KITopen. Available at: [Link]

  • Gilman, J. W. (2001). Method for reactivating catalysts and a method for recycling supercritical fluids used to reactivate the catalysts. Google Patents.
  • Wang, Z., et al. (2021). Novel Magnetically-Recoverable Solid Acid Catalysts with a Hydrophobic Layer in Protecting the Active Sites from Water Poisoning. MDPI. Available at: [Link]

  • Singh, K., & Singh, J. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Recovery/Reuse of Heterogeneous Supported Spent Catalysts. (2021). IRIS. Available at: [Link]

  • This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Catalyst poisoning. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2011). ResearchGate. Available at: [Link]

  • Al-Subaie, F. M. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency?. (2025). X-Engineer. Retrieved January 22, 2026, from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Retrieved January 22, 2026, from [Link]

Sources

Steam distillation for the purification of quinoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing steam distillation for the purification of quinoline from reaction mixtures. It is designed to move beyond a simple procedural outline, offering insights into the principles of the technique and practical solutions to common challenges.

Foundational Principles: Why Steam Distillation for Quinoline?

Steam distillation is a powerful separation technique particularly suited for temperature-sensitive, high-boiling point organic compounds that are immiscible or sparingly soluble in water, such as quinoline.[1][2] The core principle lies in Dalton's Law of Partial Pressures. When two immiscible liquids, like water and quinoline, are heated together, the total vapor pressure of the system is the sum of their individual vapor pressures.[1] Distillation occurs when this combined vapor pressure equals the atmospheric pressure.[1]

This allows for the volatilization of quinoline at a temperature significantly below its normal boiling point of 237 °C, thereby preventing potential thermal decomposition.[1][3][4] This is crucial as many organic compounds can degrade at elevated temperatures.[1]

Key Physicochemical Properties of Quinoline:
PropertyValue
Molar Mass129.16 g/mol [4]
Boiling Point237 °C (at 760 mmHg)[3][4]
Melting Point-15 °C[4][5]
Water SolubilitySlightly soluble in cold water, readily soluble in hot water[4]
AppearanceColorless hygroscopic liquid that turns yellow to brown upon exposure to light and air[4][6]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed for the purification of quinoline following a Skraup synthesis, a common method for its preparation.[3][5][7]

Materials and Equipment:
  • Crude quinoline reaction mixture

  • Steam generator (or a large flask for generating steam)

  • Distillation flask (large enough to accommodate the reaction mixture and prevent foaming)

  • Claisen adapter

  • Condenser

  • Receiving flask

  • Separatory funnel

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Heating mantle or steam bath

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Step-by-Step Methodology:
  • Neutralization: Carefully neutralize the acidic reaction mixture by slowly adding a concentrated sodium hydroxide solution. This step is crucial to liberate the free quinoline base from its salt form. The mixture will become hot; allow it to cool before proceeding.

  • Apparatus Assembly: Assemble the steam distillation apparatus as depicted in the diagram below. Ensure all joints are securely clamped. The distilling flask should be large enough to prevent the reaction mixture from foaming over into the condenser.[8] A Claisen adapter is highly recommended to provide an extra buffer against foaming.[8]

  • Steam Introduction: Introduce steam into the distillation flask. The steam can be generated externally and passed through the mixture or generated in-situ by heating water in the distillation flask.[8] The rate of steam should be sufficient to cause a steady distillation rate.

  • Collection of Distillate: Collect the milky-white distillate, which is an emulsion of quinoline and water, in the receiving flask. Continue the distillation until the distillate runs clear, indicating that all the quinoline has been carried over.

  • Separation of Quinoline: Transfer the collected distillate to a separatory funnel. The quinoline will form a denser, oily layer at the bottom.[6] Separate the lower quinoline layer from the upper aqueous layer.

  • Extraction of Aqueous Layer: To maximize recovery, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved quinoline. Combine the organic extracts with the previously separated quinoline.

  • Drying and Final Purification: Dry the combined quinoline and organic extracts over an anhydrous drying agent like sodium sulfate. Decant or filter the dried quinoline. For highly pure quinoline, a final simple or vacuum distillation of the dried liquid is recommended.[9]

Experimental Workflow Diagram:

SteamDistillationWorkflow cluster_prep Preparation cluster_distillation Distillation cluster_workup Workup & Purification ReactionMixture Crude Reaction Mixture Neutralization Neutralize with NaOH ReactionMixture->Neutralization SteamDistillation Steam Distillation Neutralization->SteamDistillation DistillateCollection Collect Milky Distillate SteamDistillation->DistillateCollection Separation Separatory Funnel DistillateCollection->Separation Extraction Extract Aqueous Layer Separation->Extraction Drying Dry with Anhydrous Agent Extraction->Drying FinalPurification Final Distillation (Optional) Drying->FinalPurification PureQuinoline Pure Quinoline FinalPurification->PureQuinoline

Sources

Technical Support Center: Navigating the Challenges of Large-Scale Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of quinoline derivatives. This comprehensive guide is designed for researchers, scientists, and drug development professionals to address the common and often complex challenges encountered when transitioning quinoline synthesis from the laboratory bench to large-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical, field-proven insights.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Common Issues

This section directly addresses the most pressing issues that arise during the large-scale synthesis of quinolines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Runaway Reactions and Poor Thermocontrol in Skraup Synthesis

Q: My Skraup synthesis is highly exothermic and difficult to control at a larger scale, leading to safety concerns and product degradation. How can I mitigate this?

A: The Skraup synthesis is notoriously exothermic, a characteristic that is significantly amplified during scale-up.[1][2] The primary cause is the reaction of an aniline with glycerol and an oxidizing agent in the presence of concentrated sulfuric acid, which generates a substantial amount of heat.[3][4] Inadequate heat dissipation in large reactors can lead to a dangerous runaway reaction.

Troubleshooting Strategies:

  • Incorporate a Moderator: The use of a moderator is crucial for taming the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly employed moderator that makes the reaction less violent and smoother.[1][5] Boric acid can also be utilized for this purpose.[6]

  • Controlled Reagent Addition: Instead of adding all reagents at once, a semi-batch approach is recommended for large-scale synthesis. The concentrated sulfuric acid should be added slowly and in a controlled manner with efficient cooling.[1] Similarly, the glycerol or α,β-unsaturated carbonyl component should be added gradually to a preheated acidic solution of the aniline.[5]

  • Optimize Agitation: Efficient mixing is critical for uniform heat distribution and preventing the formation of localized hot spots. Transitioning from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller is essential for large vessels.[2]

  • Jacketed Reactor System: Employing a jacketed reactor with a reliable temperature control unit is non-negotiable for large-scale production. This allows for precise management of the reaction temperature by circulating a heating or cooling fluid.[2]

Issue 2: Significant Yield Drop and Impurity Formation Upon Scale-Up

Q: I achieved a high yield for my quinoline synthesis at the 10-gram scale, but the yield plummeted and new impurities appeared when I moved to a 1-kilogram scale. What are the likely causes and how can I address them?

A: A decrease in yield and the emergence of new impurities during scale-up are common challenges in chemical synthesis.[2] These issues often stem from mass and heat transfer limitations that are less pronounced at the lab scale.[2]

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Action
Inefficient Mixing In large reactors, inadequate agitation leads to localized areas of high reactant concentration and "hot spots," promoting side reactions and byproduct formation.[2]Implement overhead mechanical stirring with an impeller designed for the specific reactor geometry (e.g., pitched-blade turbine, anchor).[2]
Poor Heat Transfer The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Uncontrolled exotherms can degrade reactants, intermediates, and the final product.[2]Utilize a jacketed reactor with a temperature control unit and monitor the internal temperature with a calibrated probe. For highly exothermic reactions, consider a semi-batch approach with controlled addition of one reactant.[2]
Sub-optimal Concentration The ideal reactant concentration on a small scale may not be optimal for a larger batch due to changes in solubility, viscosity, and heat transfer.[2]Experiment with slight adjustments to the solvent volume. While higher concentrations can increase reaction rates, they may exacerbate mixing and heat transfer issues.[2]
Raw Material Inconsistency The purity of starting materials has a more pronounced impact on the outcome of large-scale reactions.[2]Perform rigorous quality control checks on incoming batches of raw materials to ensure consistency and purity.[2]
Work-up Inefficiencies Extraction and phase separation procedures that are effective at a small scale may not be as efficient when scaled up.Optimize the work-up procedure for the larger scale. For instance, a single, well-executed phase split is often more efficient than multiple small extractions.[2]
Issue 3: Tar Formation in Skraup and Polymerization in Doebner-von Miller Syntheses

Q: I am consistently isolating a thick, intractable tar in my Skraup synthesis, and a gummy, polymeric material in my Doebner-von Miller reaction. How can I minimize these side reactions?

A: Tar and polymer formation are frequent problems in these classical quinoline syntheses, primarily due to the harsh acidic conditions and the reactive nature of the intermediates.

Mitigation Strategies:

  • Skraup Synthesis: Tar formation is often a result of the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[6]

    • Use a Moderator: As mentioned previously, ferrous sulfate can control the reaction rate and significantly reduce charring and tar formation.[1]

    • Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[1]

  • Doebner-von Miller Synthesis: The primary cause of low yields is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.[7]

    • Biphasic Reaction Medium: A highly effective strategy is to use a biphasic system. Sequestering the carbonyl compound in an organic phase (e.g., toluene) can dramatically reduce its self-polymerization in the acidic aqueous phase.[2]

    • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[1]

Issue 4: Lack of Regioselectivity in Friedländer and Combes Syntheses

Q: My Friedländer and Combes syntheses with unsymmetrical ketones and β-diketones, respectively, are producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A: Regioselectivity is a well-documented challenge in these syntheses when using unsymmetrical starting materials.[8][9] The outcome is influenced by a combination of electronic effects, steric hindrance, and reaction conditions.[8]

Controlling Regioselectivity:

  • Friedländer Synthesis:

    • Directing Groups: The introduction of a directing group, such as a phosphonate group, at one of the α-carbons of the ketone can provide excellent control over the regioselectivity of the annulation.[3]

  • Combes Synthesis:

    • Steric Hindrance: The steric bulk of substituents on both the aniline and the β-diketone can influence the rate-determining electrophilic aromatic annulation step.[10] Utilizing less sterically hindered starting materials, if possible, can favor the formation of a specific isomer.[11]

    • Reaction Conditions: The choice of acid catalyst can influence the regiochemical outcome. While sulfuric acid is common, other acids or catalytic systems may offer improved selectivity.

Part 2: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key quinoline synthesis and purification protocols, designed for large-scale applications.

Protocol 1: Large-Scale Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established procedures and incorporates a moderator to control the exothermic reaction.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • Reaction Setup: In a suitably sized, well-ventilated fume hood, equip a jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a calibrated temperature probe, and a dropping funnel.

  • Charging Reactants: To the reactor, add aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol. Begin stirring to ensure a homogeneous mixture.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel with constant, vigorous stirring. Maintain the internal temperature below a set point by circulating a coolant through the reactor jacket.

  • Reaction Initiation: Once the acid addition is complete, gently heat the mixture to initiate the reaction. Monitor the internal temperature closely.

  • Exotherm Control: As the exothermic reaction begins, cease external heating. If the reaction becomes too vigorous, use the jacketed cooling system to maintain control. Allow the reaction to proceed under reflux.

  • Work-up: After the reaction is complete (monitored by a suitable in-process control like HPLC or TLC), cool the reaction mixture. Carefully pour the mixture onto crushed ice or into a large volume of cold water.

  • Neutralization and Isolation: Make the solution strongly alkaline with a concentrated sodium hydroxide solution. The crude quinoline will separate as an oil.

  • Purification: Isolate the crude quinoline by steam distillation.[6] Collect the distillate until it is no longer milky. Separate the organic layer of the distillate. The aqueous layer can be extracted with a suitable organic solvent to recover any dissolved product. Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.[11]

Workflow for Troubleshooting Yield Drop in Scale-Up

The following diagram illustrates a logical workflow for diagnosing and resolving issues related to decreased yield during the scale-up of quinoline synthesis.

G start Significant Yield Drop Observed on Scale-Up mass_transfer Evaluate Mass Transfer (Mixing Efficiency) start->mass_transfer heat_transfer Evaluate Heat Transfer (Thermocontrol) start->heat_transfer kinetics Re-evaluate Reaction Kinetics & Concentration start->kinetics materials Assess Raw Material Quality & Purity start->materials mass_transfer_sol Implement Overhead Stirring with Appropriate Impeller mass_transfer->mass_transfer_sol heat_transfer_sol Use Jacketed Reactor with TCU & Semi-Batch Addition heat_transfer->heat_transfer_sol kinetics_sol Re-optimize Solvent Volume & Monitor with IPCs (HPLC/TLC) kinetics->kinetics_sol materials_sol Implement Strict QC on Incoming Materials materials->materials_sol end Optimized & Scalable Quinoline Synthesis Process mass_transfer_sol->end heat_transfer_sol->end kinetics_sol->end materials_sol->end

Caption: Troubleshooting workflow for yield loss during scale-up.

Part 3: Advanced Topics in Large-Scale Quinoline Synthesis

This section delves into more nuanced aspects of quinoline synthesis that are critical for industrial-scale production.

Catalyst Deactivation and Recycling

In many modern quinoline syntheses, catalysts are employed to improve efficiency and selectivity. However, on a large scale, catalyst deactivation and the economic viability of recycling become significant concerns.

Q: My heterogeneous catalyst shows excellent activity in initial runs but its performance degrades upon recycling. What are the common causes of deactivation and how can I address them?

A: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling, and sintering.[12]

  • Poisoning: This occurs when impurities in the feedstock or byproducts of the reaction strongly adsorb to the active sites of the catalyst, rendering them inactive.

  • Fouling: The deposition of carbonaceous materials (coke) or polymeric residues on the catalyst surface can block access to the active sites.

  • Sintering: At high reaction temperatures, the small metal crystallites of a supported catalyst can agglomerate into larger particles, reducing the active surface area.[12]

Strategies for Mitigation:

  • Feedstock Purification: Ensure that all reactants and solvents are of high purity to minimize the introduction of catalyst poisons.

  • Optimized Reaction Conditions: Operating at the lowest effective temperature can help to reduce the rates of sintering and coking.

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For example, coke can often be removed by controlled oxidation.

Purification Strategies for Large-Scale Production

The choice of purification method is critical for achieving the desired product quality and is highly dependent on the scale of the operation.

Q: Column chromatography was effective for purifying my quinoline derivative in the lab, but it is not practical for multi-kilogram batches. What are the most scalable purification techniques?

A: While chromatography is an excellent tool for high-purity, small-scale separations, it is often not economically viable for large-scale production.[13]

Scalable Purification Options:

Technique Description Best Suited For
Recrystallization The crude solid product is dissolved in a hot solvent and allowed to cool, causing the desired compound to crystallize out, leaving impurities behind in the solution. This is a highly effective and economical method for purifying solid quinoline derivatives.[11]Solid, crystalline quinoline derivatives.
Distillation For liquid quinoline derivatives, vacuum distillation is a robust and scalable method for separating the product from non-volatile impurities or compounds with significantly different boiling points.[11][13]Liquid quinoline derivatives with sufficient thermal stability.
Acid-Base Extraction As basic compounds, quinolines can be selectively extracted from a mixture of neutral and acidic compounds. The crude product is dissolved in an organic solvent and washed with an acidic aqueous solution. The quinoline derivative partitions into the aqueous phase as its salt. The aqueous phase is then separated, basified, and the purified quinoline is extracted back into an organic solvent.[6]Initial purification of crude reaction mixtures containing non-basic impurities.
Salt Formation & Crystallization The formation of salts, such as hydrochlorides or picrates, can facilitate purification through crystallization. The highly pure salt can then be neutralized to regenerate the free base.[11][14]Achieving very high purity for both solid and liquid quinolines.
Logical Flow for Purification Method Selection

The following diagram outlines the decision-making process for selecting an appropriate large-scale purification strategy for a synthesized quinoline derivative.

G start Crude Quinoline Derivative is_solid Is the Product a Solid at Room Temperature? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_solid->distillation No (Liquid) purity_check1 Purity Acceptable? recrystallization->purity_check1 purity_check2 Purity Acceptable? distillation->purity_check2 end High-Purity Quinoline Derivative purity_check1->end Yes acid_base Consider Acid-Base Extraction or Salt Formation & Crystallization for Further Purification purity_check1->acid_base No purity_check2->end Yes purity_check2->acid_base No acid_base->end

Caption: Decision tree for large-scale quinoline purification.

References

  • Benchchem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
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Validation & Comparative

A Comparative Guide to Quinoline-4-sulfonic Acid and p-Toluenesulfonic Acid in Organic Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Catalyst Selection and Performance

In the landscape of acid catalysis, the selection of the appropriate catalyst is paramount to achieving desired reaction outcomes, including high yields, selectivity, and favorable kinetics. Among the plethora of available acid catalysts, sulfonic acids stand out for their strong Brønsted acidity and versatility. This guide provides an in-depth comparison of two such catalysts: the well-established p-toluenesulfonic acid (PTSA) and the less-explored quinoline-4-sulfonic acid. While PTSA is a ubiquitous and well-characterized catalyst, this guide will also delve into the potential advantages and unique properties that the quinoline moiety might impart to a sulfonic acid catalyst.

Introduction to the Catalysts: Structural and Physicochemical Properties

A fundamental understanding of the structural and electronic properties of each catalyst is crucial for predicting their behavior in a reaction.

p-Toluenesulfonic Acid (PTSA) , with the chemical formula CH₃C₆H₄SO₃H, is a white, solid organic compound that is readily soluble in polar solvents such as water, alcohols, and ethers. Its solid nature makes it significantly easier and safer to handle compared to many corrosive liquid mineral acids. PTSA is a strong organic acid, with a pKa of approximately -2.8, making it an effective catalyst for a wide array of organic transformations.[1] It is typically available as a stable monohydrate (PTSA·H₂O).

This compound , with the chemical formula C₉H₇NO₃S, is a heterocyclic aromatic sulfonic acid.[2] The presence of the quinoline ring, a fused benzene and pyridine ring system, introduces unique electronic and steric features. The nitrogen atom in the quinoline ring can act as a Lewis base, potentially influencing the catalyst's interaction with substrates and intermediates. The aromatic system of the quinoline ring can also engage in π-stacking interactions.

PropertyThis compound p-Toluenesulfonic Acid (PTSA)
Molecular Formula C₉H₇NO₃SC₇H₈O₃S
Molar Mass 209.22 g/mol [3]172.20 g/mol
Appearance SolidWhite crystalline solid
pKa Not widely reported, expected to be a strong acid~ -2.8[1]
Solubility Soluble in polar solventsSoluble in water, alcohols, and other polar organic solvents
Key Structural Feature Quinoline ring fused to the sulfonic acid-bearing ringToluene ring with a sulfonic acid group

Catalytic Performance in Organic Reactions: A Comparative Analysis

While direct, side-by-side experimental comparisons of this compound and PTSA are scarce in the literature, we can analyze the well-documented performance of PTSA and extrapolate the potential behavior of this compound based on its structure.

Synthesis of Quinoxaline Derivatives: A Case Study

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[4] Their synthesis often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, a reaction frequently catalyzed by acids.

Performance of p-Toluenesulfonic Acid (PTSA):

PTSA has been demonstrated to be a highly efficient catalyst for the synthesis of quinoxaline derivatives. In a study by Shi et al. (2008), the reaction of 1,2-diamines and 1,2-dicarbonyl compounds was carried out under solvent-free conditions at room temperature using a catalytic amount of PTSA.[5] This method resulted in excellent yields (typically >90%) in very short reaction times (1-5 minutes).[4] For instance, the reaction of o-phenylenediamine with benzil in the presence of 10 mol% PTSA afforded a 90% yield of 2,3-diphenylquinoxaline in just 5 minutes.[5]

Hypothesized Performance of this compound:

Based on its structure, this compound is expected to be a strong Brønsted acid and should effectively catalyze the condensation reaction. The nitrogen atom in the quinoline ring could potentially play a dual role. It might act as a proton shuttle, facilitating proton transfer steps in the reaction mechanism. Conversely, it could also coordinate with certain substrates or intermediates, possibly influencing the stereoselectivity or regioselectivity of the reaction in specific cases. However, the bulkier quinoline ring might introduce steric hindrance, which could be a disadvantage compared to the less sterically demanding PTSA.

To provide a concrete comparison, a hypothetical experimental protocol is outlined below.

Esterification and Acylation Reactions

Esterification and acylation are fundamental transformations in organic synthesis, often requiring acid catalysis to proceed at a reasonable rate.[6][7]

Performance of p-Toluenesulfonic Acid (PTSA):

PTSA is a widely used catalyst for Fischer esterification, the reaction of a carboxylic acid with an alcohol.[8] Its efficacy is attributed to its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[8] Similarly, in the acylation of phenols and alcohols, PTSA can activate the acylating agent. The advantages of using PTSA in these reactions include its ease of handling, high catalytic activity, and relatively mild reaction conditions.

Hypothesized Performance of this compound:

This compound, as a strong acid, is anticipated to be an effective catalyst for esterification and acylation reactions. The key difference would again lie in the influence of the quinoline moiety. The nitrogen atom could potentially interact with the substrates, and the larger aromatic system might offer different solubility characteristics, which could be advantageous in certain solvent systems. The potential for the quinoline nitrogen to be protonated could also modulate the overall acidity and catalytic activity of the molecule.

Mechanistic Considerations

The catalytic cycle for acid-catalyzed reactions like quinoxaline synthesis and esterification generally involves the protonation of a carbonyl group to enhance its electrophilicity, followed by nucleophilic attack.

Quinoxaline Synthesis Mechanism cluster_0 Catalytic Cycle Diketone Diketone Protonated_Diketone Protonated_Diketone Diketone->Protonated_Diketone + H+ (Catalyst) Intermediate_1 Intermediate_1 Protonated_Diketone->Intermediate_1 + Diamine Diamine Diamine Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - H2O Quinoxaline Quinoxaline Intermediate_2->Quinoxaline - H+ (Regeneration) Catalyst_Regen H+ H2O H2O Catalyst_H H+

Caption: Generalized mechanism for acid-catalyzed quinoxaline synthesis.

In the context of this compound, the nitrogen atom could potentially participate in this cycle, for instance, by stabilizing intermediates through hydrogen bonding or by acting as a temporary proton acceptor/donor. This could lead to a different kinetic profile compared to PTSA.

Experimental Protocols

To facilitate a direct comparison, the following detailed experimental protocols are provided.

Protocol for the Synthesis of 2,3-Diphenylquinoxaline

Materials:

  • o-Phenylenediamine

  • Benzil

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • This compound

  • Ethanol (for recrystallization)

  • Mortar and pestle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Melting point apparatus

Procedure:

  • Reaction Setup: In two separate mortars, place o-phenylenediamine (1.0 mmol, 108 mg) and benzil (1.0 mmol, 210 mg).

  • Catalyst Addition: To the first mortar, add PTSA (0.1 mmol, 19 mg, 10 mol%). To the second mortar, add this compound (0.1 mmol, 21 mg, 10 mol%).

  • Reaction: Grind each mixture separately with a pestle at room temperature for 5 minutes.

  • Monitoring: Monitor the progress of each reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Upon completion, add 10 mL of cold water to each mortar and triturate the solid.

  • Isolation: Filter the solid product, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.

  • Analysis: Determine the yield, melting point, and characterize the product by ¹H and ¹³C NMR spectroscopy.

Experimental_Workflow Start Reactants: o-Phenylenediamine Benzil Catalyst_A Add PTSA Start->Catalyst_A Catalyst_B Add this compound Start->Catalyst_B Grinding Grind at RT Catalyst_A->Grinding Catalyst_B->Grinding TLC_Monitoring Monitor by TLC Grinding->TLC_Monitoring Workup Quench with Water TLC_Monitoring->Workup Isolation Filter and Dry Workup->Isolation Purification Recrystallize Isolation->Purification Analysis Yield, MP, NMR Purification->Analysis

Caption: Workflow for the comparative synthesis of 2,3-diphenylquinoxaline.

Conclusion and Future Outlook

p-Toluenesulfonic acid is a robust, efficient, and versatile catalyst for a multitude of organic reactions. Its well-established performance, commercial availability, and ease of handling make it a first-choice catalyst for many applications.

This compound, while less studied, presents an intriguing alternative. Its unique structure, featuring a quinoline moiety, suggests the potential for novel catalytic activity and selectivity. The nitrogen atom and the extended aromatic system could impart properties that are not present in simple arylsulfonic acids like PTSA.

References

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A Senior Application Scientist's Guide to Quinoline Derivatives for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of various quinoline derivatives for the sensitive and selective detection of metal ions. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemistry, compares performance based on experimental data, and provides detailed protocols to empower your research.

Introduction: The Versatility of the Quinoline Scaffold in Metal Ion Sensing

Quinoline, a heterocyclic aromatic compound, has emerged as a privileged structure in the design of chemosensors for metal ion detection.[1][2][3] Its rigid planar structure, inherent fluorescence, and the presence of nitrogen and potentially other donor atoms make it an excellent platform for creating molecules that can selectively bind to metal ions.[1][2][4][5] This binding event can be engineered to produce a measurable optical signal, such as a change in fluorescence intensity or color, allowing for the qualitative and quantitative determination of the target ion.[4][6]

The true power of quinoline-based sensors lies in their tunability. By strategically modifying the quinoline core with different functional groups, we can modulate their photophysical properties and, more importantly, their affinity and selectivity for specific metal ions.[3] This guide will explore several classes of these derivatives, from the foundational 8-hydroxyquinolines to more complex Schiff bases and thiazole conjugates, providing a comparative analysis of their efficacy in detecting key metal ions.

Sensing Mechanisms: How Quinoline Derivatives Signal the Presence of Metal Ions

The ability of a quinoline derivative to signal the presence of a metal ion is governed by several photophysical processes. Understanding these mechanisms is crucial for selecting or designing the appropriate sensor for a given application. The most common signaling pathways include:

  • Chelation-Enhanced Fluorescence (CHEF): In the free sensor molecule, non-radiative decay pathways, such as intramolecular rotation or vibration, can quench fluorescence, resulting in low emission. Upon binding to a metal ion, a rigid complex is formed, which restricts these non-radiative processes and leads to a significant enhancement of fluorescence intensity.[6] This "turn-on" response is a hallmark of many quinoline-based sensors.

  • Photoinduced Electron Transfer (PET): In a PET sensor, the quinoline fluorophore is linked to a metal ion receptor that also has a non-bonding electron pair. In the absence of the target metal ion, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the metal ion binds to the receptor, the energy level of the non-bonding electron pair is lowered, inhibiting the PET process and restoring fluorescence.[6][7]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some quinoline derivatives, particularly those with hydroxyl groups, can undergo ESIPT. The presence of a metal ion can modulate this process, leading to a change in the emission wavelength and a ratiometric response.

  • Aggregation-Induced Emission (AIE): Certain quinoline-based probes can be designed to be non-emissive in solution but become highly fluorescent upon aggregation. The binding of a metal ion can induce this aggregation, leading to a strong "turn-on" fluorescence signal.[8]

cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Photoinduced Electron Transfer (PET) Free Sensor (Low Fluorescence) Free Sensor (Low Fluorescence) Rigid Complex (High Fluorescence) Rigid Complex (High Fluorescence) Free Sensor (Low Fluorescence)->Rigid Complex (High Fluorescence) + Metal Ion Metal Ion Metal Ion Fluorophore-Receptor (Quenched) Fluorophore-Receptor (Quenched) Complex (Fluorescence Restored) Complex (Fluorescence Restored) Fluorophore-Receptor (Quenched)->Complex (Fluorescence Restored) + Metal Ion Metal Ion_PET Metal Ion

Caption: Common signaling mechanisms in quinoline-based fluorescent sensors.

Comparative Efficacy of Quinoline Derivatives for Metal Ion Detection

The performance of a quinoline-based sensor is evaluated based on several key parameters: selectivity, sensitivity (often expressed as the limit of detection or LOD), response time, and the nature of the response (e.g., "turn-on" or "turn-off"). The following tables summarize the performance of various quinoline derivatives for the detection of iron, copper, zinc, and cadmium ions.

Iron (Fe²⁺/Fe³⁺) Detection

Iron is a crucial element in many biological processes, but its dysregulation is associated with various diseases.[9][10] Consequently, the development of selective probes for Fe²⁺ and Fe³⁺ is of significant interest.

Sensor DerivativeTarget IonLimit of Detection (LOD)Key Performance MetricsReference
Quinoline Schiff BaseFe³⁺Not SpecifiedColorimetric and fluorescent enhancement.[7][7]
Quinoline Thiazole (QPT & QBT)Fe³⁺, Fe²⁺Not SpecifiedFluorescence quenching; immediate color change.[9][11][9][11]
5-chloromethyl-8-hydroxyquinolineFe²⁺0.04 ± 0.10 ppmColorimetric change from yellow to green.[10][10]
TQAFe³⁺0.16841 µMHigh selectivity and sensitivity.[1][2][1][2]
Sensor 1 (Quinoline Derivative)Fe³⁺8.67 x 10⁻⁵ MFluorescence quenching; good linearity.[12][12]
Copper (Cu²⁺) Detection

Copper is another essential trace element, and its detection is important for environmental and biological monitoring.[9]

Sensor DerivativeTarget IonLimit of Detection (LOD)Key Performance MetricsReference
Quinoline-based ProbeCu²⁺1.03 µMFluorescence enhancement and colorimetric differentiation of Cu⁺/Cu²⁺.[13][14][13][14][15]
Quinoline Thiazole (QPT & QBT)Cu²⁺Not SpecifiedFluorescence quenching.[9][9][11]
8-hydroxy-2-methyl quinoline derivativeCu²⁺Not Specified"Turn-off" fluorescence response.[16][16]
Zinc (Zn²⁺) and Cadmium (Cd²⁺) Detection

Zinc is the second most abundant transition metal in humans, playing vital roles in numerous enzymatic and signaling pathways.[17] Cadmium, on the other hand, is a toxic heavy metal.

Sensor DerivativeTarget IonLimit of Detection (LOD)Key Performance MetricsReference
XYQZn²⁺0.53 µM"Turn-on" fluorescence via CHEF.[18][18]
8-HQC-2PAZn²⁺, Cd²⁺3.8 x 10⁻⁸ M (Zn²⁺), 3.7 x 10⁻⁹ M (Cd²⁺)Dual-channel detection: "turn-on" for Zn²⁺, red-shift for Cd²⁺.[19][19]
Quinoline-based Supramolecular GelZn²⁺Not SpecifiedRatiometric sensing in solution and gel state.[20][20]
QP2Zn²⁺17.7 nM"Turn-on" fluorescence via AIE and ESIPT inhibition.[8][8]
DDTQCd²⁺126 nMSignificant fluorescence enhancement.[4]

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of a quinoline-based sensor and its application in metal ion detection. These are based on common methodologies found in the cited literature.

Synthesis of a Quinoline Schiff Base Sensor

This protocol describes the synthesis of a simple Schiff base derivative of 8-hydroxyquinoline, a common starting point for creating more complex sensors.

Rationale: The Schiff base condensation reaction is a straightforward and efficient method for introducing a metal-coordinating imine group and another functional moiety to the quinoline scaffold. The choice of the aldehyde or amine reactant is critical for tuning the selectivity of the final sensor.

8-Aminoquinoline 8-Aminoquinoline Reaction (Ethanol, Reflux) Reaction (Ethanol, Reflux) 8-Aminoquinoline->Reaction (Ethanol, Reflux) Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reaction (Ethanol, Reflux) Crude Product Crude Product Reaction (Ethanol, Reflux)->Crude Product Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Pure Sensor Pure Sensor Purification (Column Chromatography)->Pure Sensor

Caption: General workflow for the synthesis of a quinoline Schiff base sensor.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve equimolar amounts of 8-aminoquinoline and the desired substituted aldehyde (e.g., salicylaldehyde for a simple CHEF sensor) in absolute ethanol in a round-bottom flask.

  • Reaction: Add a catalytic amount of acetic acid to the mixture. Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).[4]

  • Characterization: Confirm the structure and purity of the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR.

Metal Ion Detection Using a Quinoline-Based Fluorescent Sensor

This protocol outlines the general procedure for evaluating the performance of a synthesized quinoline sensor for the detection of a target metal ion.

Rationale: This systematic approach ensures the rigorous evaluation of the sensor's key performance characteristics, including its selectivity and sensitivity. The use of a buffered aqueous solution mimics physiological or environmental conditions.

Prepare Sensor Stock Solution Prepare Sensor Stock Solution Selectivity Screening Selectivity Screening Prepare Sensor Stock Solution->Selectivity Screening Titration Experiment Titration Experiment Prepare Sensor Stock Solution->Titration Experiment Prepare Metal Ion Stock Solutions Prepare Metal Ion Stock Solutions Prepare Metal Ion Stock Solutions->Selectivity Screening Prepare Metal Ion Stock Solutions->Titration Experiment Selectivity Screening->Titration Experiment Identified Target Ion Data Analysis Data Analysis Titration Experiment->Data Analysis Determine LOD & Binding Constant Determine LOD & Binding Constant Data Analysis->Determine LOD & Binding Constant

Caption: Experimental workflow for validating a quinoline-based fluorescent sensor.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the quinoline sensor (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile.

    • Prepare stock solutions (e.g., 10 mM) of various metal perchlorates or chlorides in deionized water.

  • Instrumentation Setup:

    • Use a fluorescence spectrophotometer. Set the excitation and emission slit widths (e.g., 5 nm).

    • Determine the optimal excitation wavelength by recording the absorption spectrum of the sensor and selecting the wavelength of maximum absorption.

  • Selectivity Experiment:

    • In a series of cuvettes, add the sensor solution to a buffered aqueous solution (e.g., HEPES buffer, pH 7.4) to a final concentration of, for example, 10 µM.

    • To each cuvette, add a different metal ion solution to a final concentration of, for example, 100 µM (a 10-fold excess).

    • Record the fluorescence emission spectrum for each sample. A significant change in fluorescence intensity only in the presence of the target ion indicates high selectivity.

  • Titration Experiment:

    • To a cuvette containing the sensor in the buffered solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • From the titration data, calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve.

    • Determine the binding stoichiometry using a Job's plot and calculate the binding constant from the titration data using appropriate models (e.g., Benesi-Hildebrand).

Conclusion and Future Perspectives

Quinoline and its derivatives continue to be a cornerstone in the development of chemosensors for metal ion detection.[4][21] Their synthetic accessibility, coupled with their tunable photophysical and coordination properties, allows for the rational design of highly sensitive and selective probes.[3][21] Future research in this field will likely focus on the development of sensors with enhanced water solubility for in vivo applications, ratiometric probes that offer built-in self-calibration, and multi-analyte sensors capable of detecting several metal ions simultaneously.[21] The integration of quinoline-based sensors into practical devices, such as test strips and portable fluorometers, will further broaden their impact in environmental monitoring, clinical diagnostics, and drug discovery.[8][13]

References

  • Farhi, A., et al. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 18(12). Available at: [Link]

  • Li, X., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356. Available at: [Link]

  • Li, B., et al. (2017). A novel colorimetric fluorescence sensor for Fe3+ based on quinoline Schiff base. Luminescence, 32(8), 1567-1573. Available at: [Link]

  • Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. ScholarWorks@Gachon. Available at: [Link]

  • Quinoline based dual fluorescence chemosensor for the detection of Zn2+ and Cd2+ ions. (2025). Journal of Molecular Structure, 1317, 138493.
  • Shyamsivappan, S., et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27352-27363. Available at: [Link]

  • Shyamsivappan, S., et al. (2020). Novel Quinoline-Based Thiazole Derivatives for Selective Detection of Fe3+, Fe2+, and Cu2+ Ions. ACS Omega, 5(42), 27352-27363. Available at: [Link]

  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]

  • Farhi, A., et al. (2019). Quinoline based fluorescent probe for selective detection and real-time monitoring of Copper ions- A differential colorimetric approach. Photochemical and Photobiological Sciences, 18(12). Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 27(19), 6289. Available at: [Link]

  • Gate, F., et al. (2020). Electronic spectroscopic characterization of the formation of iron(III) metal complexes: The 8-HydroxyQuinoline as ligand case study. Journal of Inorganic Biochemistry, 203, 110864. Available at: [Link]

  • Wang, Y., et al. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Gels, 8(11), 724. Available at: [Link]

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. Available at: [Link]

  • A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and 'turn-on' fluorometric detection of Zn2+ ion. RSC Advances. Available at: [Link]

  • Elsherif, K. M., et al. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. Available at: [Link]

  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Universiti Kebangsaan Malaysia. Available at: [Link]

  • Das, A., et al. (2020). A quinazolin-based Schiff-base chemosensor for colorimetric detection of Ni2+ and Zn2+ ions and 'turn-on' fluorometric detection of Zn2+ ion. RSC Advances, 10(60), 36569-36577. Available at: [Link]

  • Farhi, A., et al. (2019). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions - a differential colorimetric approach. Photochemical & Photobiological Sciences, 18(12).
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  • Kumar, R., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(5), 578-591. Available at: [Link]

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  • 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Available at: [Link]

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A Comparative Guide to Catalysts in Friedländer Quinoline Synthesis: From Traditional Reagents to Advanced Nanomaterials

Author: BenchChem Technical Support Team. Date: February 2026

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, remains a highly relevant and versatile method for the construction of the quinoline scaffold.[1][2][3] This biologically significant moiety is a key component in a vast array of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents, as well as in materials science applications.[3][4] The reaction, in its essence, is a condensation and cyclization of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, directly yielding a substituted quinoline.[1][2][5]

The efficiency, selectivity, and environmental footprint of the Friedländer synthesis are critically dependent on the choice of catalyst.[6] Historically, the reaction was performed under harsh conditions, often requiring high temperatures and strong acids or bases.[1][3] However, the field has evolved significantly, with a diverse arsenal of catalysts now available to the modern chemist. This guide provides a comparative analysis of various catalytic systems, from classical Lewis and Brønsted acids to cutting-edge nanocatalysts and green alternatives. We will delve into their mechanisms, performance, and practical applications, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal catalyst for their specific needs.

The Catalytic Mechanism: A Tale of Two Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is often influenced by the chosen catalyst and reaction conditions.[7]

  • The Aldol-First Pathway: This route commences with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene carbonyl partner. The resulting aldol adduct then undergoes dehydration to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization via imine formation and a final dehydration step yield the quinoline product.

  • The Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base between the amino group of the 2-aminoaryl carbonyl and the carbonyl group of the reaction partner. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway1 Aldol-First Pathway cluster_pathway2 Schiff Base-First Pathway cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Aldol Condensation Schiff Base Schiff Base 2-Aminoaryl Ketone->Schiff Base Schiff Base Formation α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Aldol Adduct α-Methylene Ketone->Schiff Base α,β-Unsaturated Intermediate α,β-Unsaturated Intermediate Aldol Adduct->α,β-Unsaturated Intermediate Dehydration Quinoline Quinoline α,β-Unsaturated Intermediate->Quinoline Intramolecular Cyclization & Dehydration Cyclized Intermediate Cyclized Intermediate Schiff Base->Cyclized Intermediate Intramolecular Aldol Condensation Cyclized Intermediate->Quinoline Dehydration Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_recovery Catalyst Recovery & Reuse Reactants 2-aminoaryl ketone α-methylene ketone Mixing Mix & Heat (Solvent-free) Reactants->Mixing Catalyst Fe3O4@SiO2/ZnCl2 Catalyst->Mixing Cooling Cool to RT Mixing->Cooling Magnetic Separation Add Solvent & Apply External Magnet Cooling->Magnetic Separation Decantation Decant Supernatant Magnetic Separation->Decantation Product in Solution Washing Wash Catalyst (e.g., with Ethanol) Magnetic Separation->Washing Catalyst Purification Purify Product (e.g., Crystallization) Decantation->Purification Drying Dry Catalyst Washing->Drying Reuse Reuse Catalyst Drying->Reuse

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods Utilizing Quinoline-4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring a Novel Ion-Pairing Reagent for Enhanced Selectivity

In the landscape of pharmaceutical analysis, the robust separation and quantification of basic drug compounds is a persistent challenge. While traditional reversed-phase high-performance liquid chromatography (RP-HPLC) is a workhorse of the industry, its efficacy is often limited for polar, ionizable analytes that exhibit poor retention on non-polar stationary phases. Ion-pair chromatography (IPC) addresses this by introducing a reagent to the mobile phase that forms a neutral, hydrophobic complex with the charged analyte, thereby enhancing its retention and enabling high-resolution separation.[1][2][3]

Commonly, linear alkyl sulfonates, such as octanesulfonic acid, are employed for the analysis of basic compounds.[4][5] However, the unique structural attributes of aromatic sulfonic acids present an opportunity for alternative selectivity. This guide introduces Quinoline-4-sulfonic acid as a candidate for a novel ion-pairing reagent. Its rigid, aromatic quinoline structure, combined with the strong acidic sulfonate group, offers the potential for unique retention mechanisms, including π-π interactions with aromatic analytes, which are not available with conventional alkyl sulfonate reagents.

This document provides a comprehensive framework for the development and validation of an ion-pair RP-HPLC method using this compound. As a self-validating system, every protocol herein is grounded in the principles of scientific integrity and regulatory compliance, drawing from the authoritative guidelines of the International Council for Harmonisation (ICH)[6], the United States Pharmacopeia (USP)[7], and the U.S. Food and Drug Administration (FDA). We will present a detailed, albeit illustrative, validation plan for a this compound method and objectively compare its projected performance against three established analytical alternatives:

  • IP-RP-HPLC with a Conventional Reagent: A validated method using the widely accepted 1-Octanesulfonic acid.

  • Spectrophotometry: A validated method using a structurally related aromatic sulfonate (1,2-Naphthoquinone-4-sulfonate) as a chromogenic reagent.

  • Capillary Electrophoresis (CE): A powerful, alternative separation technique offering high efficiency and a different selectivity profile.

This guide is intended for researchers, analytical scientists, and drug development professionals seeking to expand their analytical toolkit and make informed, data-driven decisions in method selection and validation.

Pillar 1: A Framework for Validating an IP-RP-HPLC Method with this compound

The Causality Behind the Choice: Mechanism and Rationale

The core principle of ion-pair chromatography is the formation of a neutral complex between an ionized analyte and an oppositely charged "ion-pairing" reagent. For a basic drug (Analyte-NH3+), the negatively charged sulfonate group of this compound (QSA-SO3-) forms an ion pair in the mobile phase. This complex, now electrically neutral and with increased hydrophobicity from the quinoline moiety, partitions more effectively onto the non-polar C18 stationary phase, leading to increased retention.

The choice of QSA is deliberate. Unlike a simple alkyl chain, the aromatic quinoline ring can engage in π-π stacking interactions with analytes that also contain aromatic rings (a common feature in many pharmaceutical compounds). This secondary interaction mechanism can provide a unique selectivity profile, potentially resolving analytes that co-elute when using traditional alkyl sulfonate pairing agents.

G cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) Analyte Basic Analyte (e.g., R-NH3+) (Polar, Poorly Retained) IonPair Neutral Ion-Pair Complex [R-NH3+...-O3S-QSA] (Hydrophobic) Analyte->IonPair Forms Complex StationaryPhase Non-Polar C18 Surface Analyte->StationaryPhase Weak Interaction (Elutes Early) QSA This compound (QSA-SO3-) (Ion-Pair Reagent) QSA->IonPair IonPair->StationaryPhase Partitioning & Secondary π-π Interactions

Figure 1: Mechanism of ion-pair chromatography using this compound.

Proposed Experimental Protocol: Validation of a QSA-HPLC Method for Propranolol HCl

This protocol outlines the validation of a hypothetical method for the quantification of Propranolol HCl, a basic beta-blocker with an aromatic naphthalene ring system, making it an ideal candidate for this methodology.

1. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate buffer (pH 3.0) containing 10 mM this compound (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of Propranolol HCl reference standard in a 25 mL volumetric flask with mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 10 - 150 µg/mL).

3. Validation Parameters (as per ICH Q2(R1) Guidelines[8]):

  • Specificity: Analyze a blank (mobile phase), a placebo solution, and a standard solution spiked into the placebo matrix. Assess for any interfering peaks at the retention time of Propranolol.

  • Linearity: Analyze five concentrations across the range of 10-150 µg/mL in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope.

  • Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking known amounts of Propranolol HCl into a placebo mixture. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution at 100% of the target concentration (e.g., 100 µg/mL) on the same day. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the %RSD for the combined data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

  • Robustness: Intentionally vary method parameters one at a time, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). Evaluate the effect on retention time and peak area.

Illustrative Validation Data: QSA-HPLC Method

The following tables represent a realistic, illustrative data set for the proposed method validation.

Table 1: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
10 115,234 1.2%
50 578,991 0.8%
100 1,155,832 0.5%
125 1,445,010 0.6%
150 1,739,543 0.4%
Correlation Coefficient (R²) 0.9997

| Regression Equation | y = 11542x + 1250 | |

Table 2: Accuracy and Precision

Parameter Level Results Acceptance Criteria
Accuracy 80% (80 µg/mL) Mean Recovery: 99.5% 98.0 - 102.0%
100% (100 µg/mL) Mean Recovery: 100.3% 98.0 - 102.0%
120% (120 µg/mL) Mean Recovery: 100.8% 98.0 - 102.0%
Precision Repeatability (n=6) %RSD = 0.7% ≤ 2.0%

| | Intermediate (n=12) | %RSD = 1.1% | ≤ 2.0% |

Table 3: LOD, LOQ, and Robustness Summary

Parameter Result
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

| Robustness | All varied parameters resulted in %RSD < 2.0% for peak area and retention time shifts within acceptable limits. |

Pillar 2: Comparative Analysis with Alternative Methods

A critical component of method development is understanding how a new procedure performs against established alternatives.

Method 1: IP-RP-HPLC with 1-Octanesulfonic Acid

This method represents the industry standard for ion-pairing of basic compounds. A validated method for the simultaneous determination of atenolol and indapamide serves as our comparator.[4]

Experimental Protocol:

  • Analytes: Atenolol and Indapamide.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 0.1% w/v 1-Octanesulfonic acid sodium salt in water : Methanol (55:45 v/v), pH adjusted to 2.8 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm.

Performance Data:

Table 4: Performance Comparison - Ion-Pairing Reagents

Parameter Illustrative QSA Method (Propranolol) Validated Octanesulfonic Acid Method (Atenolol)[4] Commentary
Linearity Range 10 - 150 µg/mL 1 - 250 µg/mL Both methods demonstrate excellent linearity over a wide range.
Correlation (R²) 0.9997 > 0.999 Both are highly linear and suitable for quantitative analysis.
Accuracy (Recovery) 99.5% - 100.8% 100.48% Both methods show high accuracy, meeting typical pharmaceutical criteria.
Selectivity Potential for enhanced selectivity for aromatic analytes via π-π interactions. Standard hydrophobic interactions. May not resolve structurally similar aromatic compounds. The key advantage of QSA lies in its potential for alternative selectivity.

| Equilibration Time | Potentially longer due to strong adsorption of the aromatic ring.[3] | Generally faster equilibration than aromatic reagents.[3] | A practical consideration; dedicated columns for ion-pair methods are recommended. |

Method 2: Spectrophotometric Determination with an Aromatic Sulfonate

Spectrophotometry offers a simpler, lower-cost alternative to HPLC, though often with less specificity. Here, we compare it with a validated method for Chloramphenicol using 1,2-Naphthoquinone-4-sulfonate (NQS), a reagent functionally similar to QSA in that it requires a reaction to produce a chromophore.[9][10]

Experimental Protocol:

  • Analyte: Chloramphenicol (after reduction of its nitro group to an amine).

  • Reagent: 1,2-Naphthoquinone-4-sulfonate (NQS).

  • Principle: Condensation reaction between the amine group of the reduced analyte and NQS in an alkaline medium to form an orange-red colored product.

  • Detection: UV-Vis Spectrophotometer at 480 nm.

  • Step-by-Step Workflow:

G start Start step1 Reduce Nitro Group of Chloramphenicol to Amine (e.g., with Zn/HCl) start->step1 step2 Add NQS Reagent and Alkaline Buffer (e.g., NaHCO3) step1->step2 step3 Incubate at specified temperature and time (e.g., 50°C for 15 min) step2->step3 step4 Cool to Room Temp & Dilute to Final Volume step3->step4 step5 Measure Absorbance at 480 nm step4->step5 end End step5->end

Figure 2: Workflow for Spectrophotometric Determination of Chloramphenicol using NQS.

Performance Data:

Table 5: Performance Comparison - HPLC vs. Spectrophotometry

Parameter Illustrative QSA-HPLC Method Validated NQS Spectrophotometric Method[9] Commentary
Specificity High; separates analyte from impurities and excipients based on retention time. Lower; relies on a chemical reaction. Prone to interference from any other primary/secondary amines in the sample. HPLC is inherently more specific and is a stability-indicating method.
Linearity Range 10 - 150 µg/mL 0.8 - 14 µg/mL The spectrophotometric method is more sensitive but has a narrower linear range.
LOD / LOQ 0.5 / 1.5 µg/mL 0.124 / 0.473 µg/mL The derivatization reaction leads to a lower detection limit.
Throughput Lower; typical run times are 5-15 minutes per sample. Higher; multiple samples can be prepared in parallel. Spectrophotometry is faster for batch analysis if specificity is not a concern.

| Cost & Complexity | High; requires expensive equipment and skilled operators. | Low; requires a basic spectrophotometer. | A significant advantage for resource-limited settings. |

Method 3: Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. It offers a fundamentally different separation mechanism compared to HPLC and is known for its speed and minimal consumption of reagents and samples.[7][11]

Experimental Protocol (General for Basic Drugs):

  • Instrument: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica, e.g., 50 cm effective length, 75 µm i.d.

  • Background Electrolyte (BGE): Low pH buffer, e.g., 50 mM phosphate buffer at pH 2.5. At this pH, basic drugs are positively charged, and the electroosmotic flow is suppressed, allowing for rapid migration towards the cathode.

  • Voltage: 20-30 kV.

  • Detection: UV, typically at a low wavelength (e.g., 200-220 nm) for sensitivity.

Performance Data & Comparison:

Table 6: Performance Comparison - HPLC vs. Capillary Electrophoresis

Parameter Illustrative QSA-HPLC Method Typical Validated CE Method[7][12] Commentary
Efficiency (Plates) High (typically 10,000-20,000 plates/column) Very High (often >100,000 plates/capillary) CE offers superior peak efficiency, leading to very sharp peaks and high resolution.
Analysis Time 5-15 minutes 2-10 minutes CE methods are generally faster.
Reagent Consumption High (mL/min of mobile phase) Extremely Low (µL/injection, a few mL of BGE per day) CE is a "greener" technique with significantly lower solvent usage and waste generation.
Robustness Generally high. Less sensitive to minor matrix changes. Can be sensitive to matrix components affecting conductivity and flow.[13] HPLC methods are often considered more rugged for routine QC.
Cost per Sample Higher due to solvent usage and column replacement. Lower due to minimal reagent use and long capillary lifetime. CE is highly cost-effective for high-throughput analysis.

| Separation Principle | Partitioning between mobile and stationary phases. | Differential migration in an electric field based on charge-to-size ratio. | The orthogonal separation mechanism makes CE an excellent complementary technique to HPLC. |

Summary and Authoritative Grounding

The validation of an analytical method is a mandatory process to ensure that the procedure is fit for its intended purpose.[14] This guide has provided a comprehensive framework for validating a novel IP-RP-HPLC method using this compound, grounded in the principles outlined by major regulatory bodies.[8][15][16][17]

G cluster_Method Method Characteristics cluster_Application Application Type Determines Required Tests Title Analytical Method Validation Workflow (ICH Q2(R1)) Specificity Specificity/ Selectivity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness Assay Assay (Quantitation of Active Ingredient) Assay->Specificity Assay->Linearity Assay->Range Assay->Accuracy Assay->Precision Assay->Robustness Impurity Impurity Test (Quantitative) Impurity->Specificity Impurity->Linearity Impurity->Range Impurity->Accuracy Impurity->Precision Impurity->LOQ Impurity->Robustness ID Identification Test ID->Specificity

Figure 3: Key validation parameters as dictated by the analytical procedure's intended use.

Concluding Recommendations:

  • This compound (QSA) in HPLC: Presents a promising, novel ion-pairing reagent. Its primary advantage lies in the potential for alternative selectivity for aromatic basic compounds, which may be invaluable for resolving challenging co-elutions encountered with standard alkyl sulfonates. The validation framework provided here offers a clear path to its implementation.

  • IP-HPLC with Alkyl Sulfonates: Remains the robust, well-understood industry standard. It is the recommended starting point for most basic analytes unless specific selectivity challenges arise.

  • Spectrophotometry: A cost-effective and rapid technique suitable for high-throughput screening or routine analysis where the sample matrix is simple and specificity is not a primary concern. Its higher sensitivity may be advantageous for certain applications.

  • Capillary Electrophoresis: An excellent orthogonal technique to HPLC. Its high efficiency, speed, and low operating cost make it ideal for impurity profiling and as a complementary method to confirm HPLC results.

The choice of an analytical method is a balance of performance, cost, speed, and the specific scientific question being addressed. By understanding the principles and performance characteristics of each of these validated methods, researchers can confidently select and implement the most appropriate tool for their analytical challenges.

References

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A Comparative Analysis of Quinoline Synthesis: Doebner vs. Pfitzinger Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide array of therapeutic agents. Its synthesis has been a subject of extensive research, leading to the development of numerous named reactions. Among these, the Doebner and Pfitzinger reactions have emerged as classical yet relevant methods for the preparation of quinoline-4-carboxylic acids, crucial intermediates in the synthesis of complex molecular architectures. This guide provides a comprehensive comparative analysis of these two methods, delving into their mechanisms, substrate scope, practical execution, and relative merits and limitations to aid the discerning researcher in selecting the optimal synthetic strategy.

At a Glance: Doebner vs. Pfitzinger

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl compound (with α-methylene)
Product 2-Substituted quinoline-4-carboxylic acidsSubstituted quinoline-4-carboxylic acids
Catalyst/Conditions Typically acid-catalyzed (Brønsted or Lewis)Strong base (e.g., KOH)
Key Intermediates Schiff base, Michael adduct, DihydroquinolineKeto-acid, Enamine
Primary Advantage Wide availability of diverse anilines and aldehydesGenerally good yields and cleaner reactions
Primary Limitation Low yields with electron-deficient anilines, potential for side reactionsLimited availability of substituted isatins

The Doebner Reaction: A Three-Component Convergence

First reported by Oscar Doebner in 1887, this reaction is a three-component condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1] The reaction is generally acid-catalyzed and offers a straightforward route to 2-substituted quinoline-4-carboxylic acids.

Mechanistic Insights

The mechanism of the Doebner reaction is believed to proceed through several key steps.[1] Initially, the aniline and aldehyde condense to form a Schiff base (N-arylimine). Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, or a related condensation, is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1] The imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process.[1]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase - H2O Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H2O Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Proposed mechanism of the Doebner reaction.

Substrate Scope and Limitations

The Doebner reaction is applicable to a wide range of anilines and aldehydes, including both aromatic and aliphatic variants.[1] However, a significant drawback is the often-observed low yields when using anilines bearing electron-withdrawing groups, which exhibit lower nucleophilicity and reactivity.[1] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which has shown improved yields for these challenging substrates.[2] The reaction can also be exothermic and may require careful temperature control.[3]

The Pfitzinger Reaction: A Robust Route from Isatins

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[4][5] This method is renowned for its reliability and generally good yields.

Mechanistic Insights

The reaction proceeds through a well-defined series of steps.[4] First, the amide bond of isatin is hydrolyzed by a strong base, such as potassium hydroxide, to open the five-membered ring and form a keto-acid intermediate.[4][6] This intermediate then reacts with the carbonyl compound to form an imine, which subsequently tautomerizes to the more stable enamine.[6] The enamine then undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[6]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Base (e.g., KOH) Base->KetoAcid KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

General workflow of the Pfitzinger reaction.

Substrate Scope and Limitations

The Pfitzinger reaction is known for its versatility in accommodating various ketones and aldehydes as the carbonyl component.[7] This allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids. However, the primary limitation of this method lies in the availability of substituted isatins. While isatin itself is readily available, the synthesis of substituted isatins can be a multi-step process, which may limit the diversity of quinolines that can be easily accessed through this route. Furthermore, the reaction is sensitive to the nature of the carbonyl compound, and sterically hindered ketones may react poorly.

Head-to-Head Comparison: Performance and Practicality

ParameterDoebner ReactionPfitzinger Reaction
Substrate Availability Excellent; vast commercial availability of anilines and aldehydes.Good for carbonyls; limited for substituted isatins.
Yields Variable; can be low with deactivated anilines. Modified procedures offer improvement.Generally moderate to high (e.g., up to 80% reported).[2]
Reaction Conditions Acidic; can be harsh and may not be suitable for acid-sensitive functional groups.Basic; generally milder conditions.
Workup Can be challenging due to the use of strong acids and potential for tar formation.Generally straightforward precipitation and filtration.
Versatility High, due to the three-component nature allowing for diverse combinations.High in terms of the carbonyl component, but limited by isatin availability.

Experimental Protocols

Modified Doebner Hydrogen-Transfer Reaction for 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid

This protocol is adapted from a modern, higher-yielding variation of the Doebner reaction.[2]

Materials:

  • 6-(Trifluoromethoxy)aniline

  • Benzaldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 6-(trifluoromethoxy)aniline (10.2 mmol) and benzaldehyde (11.4 mmol) in acetonitrile (5.7 mL), add BF₃·THF (2.84 mmol) at room temperature.

  • Heat the mixture to 65 °C and stir for 10 minutes.[2]

  • Slowly add a solution of pyruvic acid (5.68 mmol) in acetonitrile (9.5 mL) to the reaction mixture over 3 hours while maintaining the temperature at 65 °C.[2]

  • After the addition is complete, continue to heat the mixture at 65 °C for an additional 21 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by inverse extraction, solidification, and filtration.

Pfitzinger Synthesis of 2-Methylquinoline-4-carboxylic Acid

This is a classic protocol for the Pfitzinger reaction.

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl) or Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).

  • Add isatin (0.07 mol) to the solution and stir.

  • Gradually add acetone (0.15 mol) to the reaction mixture.

  • Reflux the mixture at approximately 79°C with continuous stirring for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid or dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-methylquinoline-4-carboxylic acid.

Conclusion and Recommendations

Both the Doebner and Pfitzinger reactions are valuable tools in the synthetic chemist's arsenal for the construction of the quinoline core. The choice between the two methods will largely depend on the specific target molecule and the availability of starting materials.

The Doebner reaction is often the method of choice when a wide variety of substituents are desired on the benzene ring of the quinoline system, given the vast commercial availability of substituted anilines. However, researchers should be prepared to optimize reaction conditions, particularly when dealing with electron-deficient anilines, and may consider employing modern modifications such as the Doebner hydrogen-transfer reaction to achieve higher yields.

The Pfitzinger reaction, on the other hand, is a more reliable and often higher-yielding method for the synthesis of quinoline-4-carboxylic acids, especially when the desired substitution pattern on the benzene ring is accessible through a readily available isatin derivative. Its simpler workup procedure also makes it an attractive option for larger-scale syntheses.

Ultimately, a thorough understanding of the mechanistic nuances and practical considerations of both the Doebner and Pfitzinger reactions will empower researchers to make informed decisions and efficiently access the diverse and medicinally important class of quinoline compounds.

References

  • Ishikawa, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13035–13046. [Link]

  • Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 233-250.
  • ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I. D., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • ResearchGate (2025). The Pfitzinger Reaction. (Review). [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

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The Ascent of Metal-Free Catalysis: A Comparative Guide to Modern Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a wide array of pharmaceuticals, including anti-inflammatory agents, antitumor drugs, and the renowned antimalarial quinine.[1][2][3] For over a century, the synthesis of these vital heterocycles has been dominated by classic named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2] However, many of these traditional methods are hampered by harsh reaction conditions, the use of toxic reagents, and often, low efficiency.[1][2][3] The drive towards greener, more sustainable chemical processes has spurred significant research into alternative catalytic systems, with a particular focus on moving away from transition-metal-based catalysts.

This guide provides a comprehensive comparison of the performance of emerging metal-free catalysts in quinoline synthesis against their traditional metal-catalyzed counterparts. We will delve into the mechanistic underpinnings of these systems, present comparative experimental data, and provide detailed protocols for key methodologies, offering researchers, scientists, and drug development professionals a practical resource for navigating the evolving landscape of quinoline synthesis.

The Enduring Legacy and Limitations of Metal Catalysts

Transition metal catalysts, particularly those based on palladium, copper, gold, and iron, have been instrumental in advancing quinoline synthesis by enabling milder reaction conditions and broader substrate scopes compared to classical methods.[4][5][6] These catalysts often operate through pathways involving C-H activation, oxidative cyclization, and dehydrogenative coupling.[7][8] For instance, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a versatile route to substituted quinolines with high yields.[9] Similarly, single-atom iron catalysts have demonstrated exceptional performance in acceptorless dehydrogenative coupling for quinoline synthesis.[9]

However, the reliance on transition metals is not without its drawbacks. These include:

  • Toxicity and Biocompatibility: Residual metal impurities in the final quinoline products are a significant concern in pharmaceutical applications, necessitating stringent purification processes.

  • Cost and Availability: Many transition metals, especially precious metals like palladium and rhodium, are expensive and have limited availability, impacting the overall cost-effectiveness of the synthesis.[7]

  • Environmental Impact: The mining and disposal of heavy metals contribute to environmental pollution.

These limitations have created a compelling case for the development of metal-free catalytic systems that can offer comparable or even superior performance without the associated disadvantages.

The Rise of Metal-Free Catalysts: A Performance Comparison

In recent years, a diverse array of metal-free catalysts has emerged, demonstrating remarkable efficacy in quinoline synthesis.[10][11] These catalysts are often cheaper, less toxic, and more environmentally benign than their metal-based counterparts. This section compares the performance of prominent classes of metal-free catalysts with established metal-catalyzed systems.

Iodine-Based Catalysis: A Versatile and Cost-Effective Approach

Molecular iodine has proven to be a highly efficient and versatile catalyst for various organic transformations, including quinoline synthesis.[12] It can act as a mild Lewis acid and a catalyst for oxidative cyclization reactions. Iodine-catalyzed syntheses of quinolines often proceed under mild conditions with good to excellent yields.[13][14]

One notable example is the iodine-catalyzed three-component reaction of anilines, aldehydes, and alkynes, which provides a straightforward route to polysubstituted quinolines. The reaction is believed to proceed through an initial formation of an enamine, followed by an aza-Diels-Alder reaction and subsequent aromatization.

Brønsted Acid Catalysis: A Powerful Tool for Cyclization

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH) and trifluoromethanesulfonic acid (TfOH), are effective catalysts for the Friedländer annulation and related cyclization reactions for quinoline synthesis.[1][15][16][17] They activate the carbonyl group, facilitating the initial condensation between the 2-aminoaryl ketone/aldehyde and the active methylene compound.

Recent advancements have demonstrated the utility of solid Brønsted acids like Chitosan-SO3H, which offer the advantages of easy recovery and reusability.[1] Furthermore, Brønsted acid-catalyzed metal- and solvent-free cyclization reactions of N-alkyl anilines with alkynes or alkenes under an oxygen atmosphere have been developed, providing an environmentally friendly pathway to quinoline derivatives.[15][17]

Carbon-Based Materials: Heterogeneous Catalysis for Sustainable Synthesis

Functionalized carbon materials, such as graphitic carbon nitride (g-C3N4), are emerging as promising heterogeneous catalysts for quinoline synthesis.[18] By introducing Brønsted acid sites (e.g., -SO3H groups) onto the surface of g-C3N4, researchers have created highly active and recyclable catalysts for the Friedländer synthesis.[18] These materials offer the benefits of heterogeneous catalysis, including ease of separation from the reaction mixture and potential for continuous flow processes.

Performance Data Summary

The following table summarizes the performance of representative metal-free and metal-catalyzed systems for quinoline synthesis, providing a direct comparison of their efficacy under various reaction conditions.

Catalyst SystemReaction TypeSubstratesConditionsYield (%)Reference
Metal-Free Catalysts
I2 (20 mol%)Oxidative Annulation2-Styrylanilines, 2-MethylbenzothiazolesDMSO, 120 °C, 12 h75-92[19]
p-TsOH (10 mol%)Friedländer Annulation2-Aminoaryl ketones, Carbonyl compoundsEtOH, refluxup to 95[1]
Chitosan-SO3HFriedländer Annulation2-Aminoaryl ketones, Carbonyl compoundsRefluxVery good[1]
g-C3N4-CO-(CH2)3-SO3HFriedländer Synthesis2-Aminoacetophenone, Ethyl acetoacetate100 °C, 4 h>95[18]
Metal Catalysts
Pd(OAc)2/Collidine/Brønsted acidAerobic Oxidative AromatizationAliphatic alcohols, AnilinesO2, 120 °CHigh[9]
Single-atom IronAcceptorless Dehydrogenative CouplingAmino alcohols, Ketones/Alcohols130 °CHigh[9]
Cu(II) complexDehydrogenative FunctionalizationBenzylic alcohols, Ketones110 °CGood[9]
Co(OAc)2·4H2ODehydrogenative Cyclization2-Aminoaryl alcohols, Ketones/Nitriles95 °CGood[9]

Experimental Protocols

To provide a practical context for the discussed catalytic systems, this section outlines detailed, step-by-step methodologies for a representative metal-free and a metal-catalyzed quinoline synthesis.

Protocol 1: Iodine-Catalyzed Synthesis of 2,4-Disubstituted Quinolines

This protocol is adapted from the work of Geng et al. and describes a synergistic I2/amine promoted formal [4 + 2] cycloaddition.[9]

Materials:

  • Methyl ketone (1.0 mmol)

  • Arylamine (1.2 mmol)

  • Arylacetaldehyde (1.5 mmol)

  • Iodine (I2) (20 mol%)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the methyl ketone (1.0 mmol), arylamine (1.2 mmol), arylacetaldehyde (1.5 mmol), and iodine (20 mol%).

  • Add DMSO (2.0 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of Na2S2O3 to quench the excess iodine.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-acyl-3-arylquinoline.

Protocol 2: Palladium-Catalyzed Aerobic Oxidative Synthesis of Quinolines

This protocol is based on the method developed by Li et al. for the aerobic oxidative aromatization of aliphatic alcohols and anilines.[9]

Materials:

  • Aliphatic alcohol (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (5 mol%)

  • 2,4,6-Collidine (20 mol%)

  • Brønsted acid (e.g., acetic acid, 1.0 equiv)

  • Toluene (2.0 mL)

  • Schlenk tube

  • Oxygen balloon

Procedure:

  • To a Schlenk tube, add the aliphatic alcohol (1.0 mmol), aniline (1.2 mmol), Pd(OAc)2 (5 mol%), 2,4,6-collidine (20 mol%), and Brønsted acid (1.0 equiv).

  • Add toluene (2.0 mL) to the tube.

  • Evacuate and backfill the tube with oxygen from a balloon three times.

  • Stir the reaction mixture at 120 °C for 24 hours under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted quinoline.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the Friedländer annulation (a common pathway for both metal-free and metal-catalyzed systems) and a general experimental workflow.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone I1 Enamine/Aldol Adduct R1->I1 Condensation R2 Active Methylene Compound R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization I3 Dehydrated Intermediate I2->I3 Dehydration P Quinoline Derivative I3->P Aromatization Experimental_Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Heat and Stir under Optimized Conditions reactants->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup extraction Extract Product with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Characterize Final Product purification->product

Caption: General experimental workflow for quinoline synthesis.

Conclusion and Future Perspectives

The development of metal-free catalysts for quinoline synthesis represents a significant advancement towards more sustainable and cost-effective chemical manufacturing. As demonstrated, catalysts based on iodine, Brønsted acids, and functionalized carbon materials can achieve performance comparable, and in some cases superior, to traditional metal-based systems. The advantages of lower toxicity, reduced cost, and milder reaction conditions make these metal-free alternatives particularly attractive for applications in the pharmaceutical industry.

While significant progress has been made, future research should focus on expanding the substrate scope of these metal-free catalysts, further improving their efficiency, and developing catalytic systems that operate under even milder and more environmentally benign conditions, such as at room temperature and in aqueous media. The continued exploration of novel metal-free catalytic strategies will undoubtedly pave the way for a new generation of greener and more efficient methods for the synthesis of quinolines and other important heterocyclic compounds.

References

  • Butcher, T. W., & Hassan, S. Z. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link] [1][2][3]2. Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link] [9]3. Harry, N. A., et al. (2020). Recent advances and prospects in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry, 18(44), 8996-9015. [Link] [10][11]4. Ahmed, W., et al. (2017). Brønsted acid-catalyzed metal- and solvent-free quinoline synthesis from N-alkyl anilines and alkynes or alkenes. Green Chemistry, 20(1), 157-161. [Link] [15][17]5. Biao, C., et al. (2026). Metal-free quinoline synthesis via Brønsted acid-promoted cyclization of ene-ynamides. Organic & Biomolecular Chemistry. [Link] [16]6. Krishna, B., & Roy, S. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 23686. [Link] [18]7. Liao, M.-L., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules, 28(4), 1729. [Link] [19]8. Martínez, R., Ramón, D. J., & Yus, M. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. [Link] [20]9. Liao, M.-L., et al. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(10), 4051. [Link] [7]10. O'Connor, C. J., et al. (2019). Iodine catalyzed reduction of quinolines under mild reaction conditions. Chemical Communications, 55(56), 8146-8149. [Link] [13]11. Sharma, P., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Medicinal Chemistry, 20(10), 921-937. [Link] [4]12. Frontiers in Chemistry. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link] [8]13. Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link] [12]14. ResearchGate. (n.d.). Synthesis of quinoline derivatives catalyzed by other metals. [Link] [5]15. Maji, B. (2020). Mechanochemical Synthesis of Functionalized Quinolines by Iodine Mediated Oxidative Annulation. Chemistry – An Asian Journal, 15(5), 577-580. [Link] [14]16. ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

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A Senior Scientist's Guide to Evaluating the Chelating Efficiency of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

In the landscape of medicinal chemistry, 8-hydroxyquinoline (8HQ) stands out as a "privileged scaffold." This small, planar, and lipophilic molecule is the cornerstone of numerous therapeutic agents due to its remarkable ability to chelate metal ions.[1][2][3] An imbalance in metal ion homeostasis is a key pathological factor in a range of debilitating conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as various cancers.[1][4][5][6][7][8] The therapeutic potential of 8HQ and its derivatives is intrinsically linked to their capacity to bind these metal ions, thereby restoring balance and mitigating downstream pathological events.[1]

The chelating action of 8HQ is elegant in its simplicity. It acts as a bidentate ligand, meaning it forms two bonds to a central metal ion. This coordination occurs through the deprotonated hydroxyl group at position 8 and the nitrogen atom within the quinoline ring, creating a highly stable five-membered ring structure.[1][9] It is this specific arrangement that confers the chelating ability, a property unique to 8HQ among the seven possible monohydroxyquinoline isomers.[1][4][10]

This guide provides an in-depth comparison of the chelating efficiencies of prominent 8HQ derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causality behind experimental choices and robust, validated protocols for evaluation.

The Heart of a Chelator: Understanding Structure-Activity Relationships (SAR)

The efficacy of an 8HQ derivative is not accidental; it is a direct consequence of its chemical structure. Modifying the 8HQ core at specific positions can profoundly alter its physicochemical properties, including lipophilicity, pKa, and steric profile, which in turn dictates its metal-binding affinity and selectivity.

  • Substitutions at C5 and C7: These are the most common positions for modification. The addition of halogens, such as in the well-known derivative Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), significantly increases lipophilicity, which can enhance its ability to cross the blood-brain barrier.[1][10] These substitutions also modulate the electronic environment of the chelating motif.

  • Electronic Effects: The acidity of the phenolic proton (pKa of the -OH group) and the basicity of the quinoline nitrogen are critical for chelation. Attaching electron-withdrawing groups (e.g., nitro group at C5 in Nitroxoline) can lower the pKa, potentially influencing the stability of the resulting metal complex under physiological pH.[2][11] Conversely, electron-donating groups can increase the electron density on the coordinating atoms, which may enhance the stability of the chelate.

  • Steric Hindrance: Bulky functional groups placed near the N, O-chelating "bite" can physically obstruct the formation of the metal complex.[2][11] This is a crucial consideration in drug design, as it can be used to fine-tune selectivity for certain metal ions with specific coordination geometries.

  • Mannich Bases: The introduction of Mannich bases, typically at the C7 position, can add tertiary amine groups.[2] These modifications can serve multiple purposes: they can act as an additional metal coordination site, improve aqueous solubility, and alter the overall pharmacological profile of the molecule.[2][11]

Caption: Core 8-hydroxyquinoline structure and key positions (C5, C7) for chemical modification to modulate metal chelating efficiency.

Comparative Analysis of Key 8-Hydroxyquinoline Derivatives

The true measure of a chelator lies in its performance. The following table summarizes the properties of several noteworthy 8HQ derivatives, providing a snapshot of how structural modifications translate into functional differences. The stability of a metal complex is quantified by its stability constant (log K), where a higher value indicates a stronger, more stable complex.[9][12]

DerivativeStructureTarget Metal IonsStability Constants (log K)Key Applications & Insights
8-Hydroxyquinoline Parent CompoundFe³⁺, Cu²⁺, Zn²⁺, Al³⁺Cu(II): log K₁=12.1, log K₂=11.1Foundational scaffold; demonstrates broad-spectrum metal chelation.[1]
Clioquinol 5-chloro-7-iodo-8-hydroxyquinolineCu²⁺, Zn²⁺, Fe³⁺Data varies by studyAntineurodegenerative.[1][10] Its lipophilicity allows it to cross the blood-brain barrier. It has been studied in clinical trials for Alzheimer's disease.[1][13]
Nitroxoline 8-hydroxy-5-nitroquinolineFe²⁺, Zn²⁺Not specified in resultsAntibacterial and anticancer agent. The electron-withdrawing nitro group modifies its biological activity.[13]
M30 5-((methyl(prop-2-ynyl)amino)methyl)quinolin-8-olFe³⁺, Cu²⁺Not specified in resultsA multi-target compound designed for neuroprotection, combining an iron-chelating 8HQ moiety with a propargylamine group that inhibits monoamine oxidase (MAO).[1][5][10]
VK-28 5-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-olNot specified in resultsNot specified in resultsA potent antineurodegenerative agent.[1][5][10] The side chain enhances its pharmacological properties.

Experimental Protocols: Quantifying Chelating Efficiency

Objective comparison requires robust and reproducible experimental methods. The protocols described below are foundational for assessing the metal-binding capabilities of 8HQ derivatives.

Protocol 1: UV-Visible Spectrophotometry (Fe²⁺ Chelation Assay)

This method is a workhorse for screening chelating agents due to its simplicity, speed, and cost-effectiveness.[14]

Causality & Principle: The assay operates on the principle of competition. Ferrozine is a chromogenic reagent that forms a stable, intensely magenta-colored complex with ferrous iron (Fe²⁺), with a maximum absorbance at 562 nm.[15] When an 8HQ derivative with a higher affinity for Fe²⁺ is introduced, it will sequester the iron, preventing the formation of the Fe²⁺-ferrozine complex. This results in a dose-dependent decrease in absorbance at 562 nm, which is directly proportional to the chelating efficiency of the test compound.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of the 8HQ derivative in an appropriate solvent (e.g., DMSO or ethanol).

    • FeCl₂ Solution: Prepare a 2 mM solution of ferrous chloride (FeCl₂) in deionized water. Prepare this solution fresh before each experiment to prevent oxidation of Fe²⁺ to Fe³⁺.

    • Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.

    • Reference Standard: Prepare a stock solution of a known chelator, such as EDTA (Ethylenediaminetetraacetic acid), for use as a positive control.[16]

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of the 8HQ derivative at various concentrations (e.g., serial dilutions from the stock solution). For the control wells, add 40 µL of the solvent.

    • Initiate the chelation reaction by adding 20 µL of the 2 mM FeCl₂ solution to each well.

    • Mix gently and incubate at room temperature for 10 minutes to allow the test compound to chelate the iron.

    • Add 40 µL of the 5 mM ferrozine solution to each well to bind any remaining free Fe²⁺.

    • Incubate for an additional 10 minutes at room temperature for color development.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 562 nm using a microplate reader.

    • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

Self-Validation: The inclusion of a blank (no iron), a control (iron and ferrozine, no chelator), and a positive control (e.g., EDTA) in each assay plate is critical. The results for the positive control should fall within a consistent, predetermined range, ensuring the validity and reproducibility of the experiment.

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare 8HQ Derivative (Test Compound) D Add 8HQ Derivative to 96-well plate A->D B Prepare FeCl₂ Solution (Iron Source) E Add FeCl₂ Incubate 10 min B->E C Prepare Ferrozine (Indicator) F Add Ferrozine Incubate 10 min C->F D->E Chelation occurs E->F Indicator binds free Fe²⁺ G Measure Absorbance at 562 nm F->G H Calculate Chelating % vs. Control G->H

Caption: Workflow for the UV-Visible spectrophotometric ferrozine assay to determine Fe²⁺ chelating efficiency.

Protocol 2: Potentiometric Titration for Stability Constant Determination

For a more fundamental and quantitative assessment, potentiometric titration is the gold-standard method to determine the stability constants (log K) of metal complexes.

Causality & Principle: This method relies on monitoring the change in hydrogen ion concentration (pH) upon the formation of a metal-ligand complex. When an 8HQ derivative binds to a metal ion, protons from the phenolic hydroxyl group are displaced into the solution, causing a drop in pH. By titrating this system with a standardized strong base (e.g., NaOH) and precisely measuring the pH after each addition, a titration curve is generated. The shape of this curve contains the necessary information to calculate the pKa values of the ligand and the stepwise formation constants of the metal complexes.[12]

Conceptual Workflow:

  • System Preparation: A solution containing the 8HQ derivative and a known concentration of the metal salt (e.g., CuSO₄, ZnCl₂) is prepared in a thermostated vessel.

  • Calibration: A high-precision pH electrode is calibrated using standard buffers.

  • Titration: A standardized solution of NaOH is added incrementally to the reaction vessel using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis: The resulting titration data (pH vs. volume of titrant) is processed using specialized software (e.g., HYPERQUAD) to solve a series of mass-balance equations, yielding the stability constants (log β) for the metal-ligand species formed in solution.

Therapeutic Implications: From Chelation to Clinical Application

The ability of 8HQ derivatives to modulate metal ion concentrations is the basis for their therapeutic application in various disease contexts.

  • Neurodegenerative Diseases: The "metal hypothesis" of Alzheimer's disease posits that dysregulated copper, zinc, and iron contribute to the aggregation of amyloid-beta (Aβ) peptides and the generation of reactive oxygen species (ROS), leading to oxidative stress and neuronal death.[1][6][8] 8HQ derivatives like Clioquinol can cross the blood-brain barrier, chelate these excess metals, and promote the dissolution of Aβ plaques, thereby restoring metal homeostasis and protecting neurons.[1][17][18]

  • Anticancer Strategies: Cancer cells have a high demand for metals like iron and copper, which are essential cofactors for enzymes involved in DNA replication, energy metabolism, and angiogenesis.[1][10] 8HQ derivatives can function as "ionophores," transporting metal ions into cancer cells where they can generate high levels of ROS, inducing apoptosis. Additionally, they can inhibit critical metalloenzymes, such as ribonucleotide reductase, effectively starving the cancer cells of essential resources.[2][10]

cluster_pathology Alzheimer's Disease Pathology cluster_intervention Therapeutic Intervention Metal Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Plaque Aβ Plaque Aggregation Metal->Plaque Promotes Abeta Amyloid-Beta (Aβ) Monomers Abeta->Plaque ROS Oxidative Stress (ROS Production) Death Neuronal Damage & Cell Death ROS->Death Plaque->ROS HQ 8-HQ Derivative (e.g., Clioquinol) HQ->Metal Chelates & Redistributes HQ->Plaque Disaggregates

Caption: Intervention of an 8-HQ derivative in the metal-mediated pathology of Alzheimer's disease.

Conclusion

The 8-hydroxyquinoline scaffold represents a highly versatile platform for the development of novel therapeutics targeting diseases of metal dyshomeostasis. The chelating efficiency of its derivatives is not a monolithic property but a finely tunable characteristic governed by precise structure-activity relationships. A thorough evaluation using standardized, quantitative methods, such as spectrophotometric assays and potentiometric titrations, is paramount for the rational design of next-generation chelators. By understanding the interplay between chemical structure, metal-binding affinity, and biological activity, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]

  • Gbelcová, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Dovepress. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. [Link]

  • Literature Review: 2.1 8-Hydroxyquinoline and Its Derivatives. (n.d.). Scribd. [Link]

  • Gbelcová, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. [Link]

  • Ashmead, H. D. (2014). Analytical Methods for Organometallic Chelation Testing. ResearchGate. [Link]

  • Analytical Methods for Quantifying Chelation Percentage. (n.d.). Scribd. [Link]

  • Erat, M. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. [Link]

  • Kratochvilova, V., et al. (2024). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. PMC. [Link]

  • 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. (2013). YouTube. [Link]

  • Suwanjang, W., et al. (2016). Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose. PMC. [Link]

  • Prachayasittikul, V., et al. (2021). 8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Redalyc. [Link]

  • Fernandes, C., et al. (2023). New 8-hydroxyquinoline derivatives as promising therapeutic approaches targeting neurodegeneration. Scientific Letters. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. R Discovery. [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]

  • Wang, S., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link]

  • Bartolomeu, P. F., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Bentham Science. [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage. [Link]

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Aromatic Sulfonic Acids as Catalysts in the Biginelli Reaction: A Comparative Overview

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_1>

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of aromatic sulfonic acids as catalysts for the Biginelli reaction, a cornerstone of heterocyclic chemistry. Moving beyond a simple recitation of protocols, we will explore the mechanistic role of these catalysts, present comparative experimental data, and offer a validated, step-by-step procedure for practical application.

Introduction: The Enduring Relevance of the Biginelli Reaction

First reported by Italian chemist Pietro Biginelli in 1893, the Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2] The reaction typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] The resulting DHPM scaffold is of immense pharmacological importance, forming the core of numerous bioactive compounds, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2]

The classical Biginelli reaction, however, often suffers from harsh conditions, long reaction times, and low yields.[3] This has spurred extensive research into catalysts that can improve reaction efficiency and align with the principles of green chemistry.[1] Aromatic sulfonic acids, a class of strong Brønsted acids, have emerged as highly effective, economical, and environmentally benign catalysts for this transformation.

Mechanistic Insight: The Role of the Aromatic Sulfonic Acid Catalyst

The catalytic cycle of the Biginelli reaction hinges on the activation of reactants and stabilization of intermediates by an acid catalyst. The currently accepted mechanism, primarily driven by Brønsted acids like aromatic sulfonic acids, proceeds through an N-acyliminium ion intermediate.[4][5]

The catalyst (H+) plays a crucial role in two key steps:

  • Iminium Ion Formation: The acid protonates the aldehyde's carbonyl oxygen, rendering it highly electrophilic. Urea then attacks the activated carbonyl, and subsequent dehydration, also acid-catalyzed, generates a reactive N-acyliminium ion.

  • Cyclization and Dehydration: The enol form of the β-ketoester performs a nucleophilic attack on the iminium ion. The final ring-closing step involves an intramolecular condensation between a urea nitrogen and a ketone carbonyl, followed by a final dehydration to yield the stable DHPM product.

Biginelli_Mechanism Fig. 1: Catalytic Role of H+ in the Biginelli Reaction cluster_cycle Catalytic Cycle cluster_products Product Aldehyde Ar-CHO Step1 1. Aldehyde Activation Aldehyde->Step1 Urea H2N(C=O)NH2 Urea->Step1 Ketoester β-Ketoester Step3 3. C-C Bond Formation Ketoester->Step3 Nucleophilic Attack Step2 2. Iminium Ion Formation Step2->Step3 Step4 4. Cyclization & Dehydration DHPM DHPM Step4->DHPM Catalyst_Out H+ Step4->Catalyst_Out Regeneration Catalyst_In H+ Catalyst_In->Step1 Protonation

Caption: Fig. 1: Catalytic Role of H+ in the Biginelli Reaction.

A Comparative Analysis of Aromatic Sulfonic Acid Catalysts

Several aromatic sulfonic acids have been successfully employed as catalysts for the Biginelli reaction. Their effectiveness varies based on their acidity, steric hindrance, and the specific reaction conditions. Below is a comparative overview based on published experimental data.

CatalystAbbr.Catalyst Loading (mol%)ConditionsTime (h)Yield (%)Reference(s)
p-Toluenesulfonic acid monohydratep-TsOH10 - 20Ethanol, Reflux2 - 485 - 95[6]
p-Dodecylbenzenesulfonic acidDBSA5Solvent-free, 80 °C1.5 - 2.590 - 96[3]
(1S)-(+)-10-Camphorsulfonic acidCSA20Solvent-free, 80 °C1 - 288 - 95[7]
p-Aminobenzenesulfonic acid-10Solvent-free, 100 °C0.5 - 189 - 97[8][9]
Sulfonated Carbon (solid acid)SCM~0.1 g per 4 mmolSolvent-free, 140 °C0.5 - 185 - 92[10]

Analysis and Field Insights:

  • p-Toluenesulfonic acid (p-TsOH): As a readily available, inexpensive, and solid catalyst, p-TsOH is often the first choice. It provides excellent yields in refluxing ethanol, a common and relatively green solvent.[6] Its primary advantage is its reliability and the vast amount of literature supporting its use.[11][12]

  • Dodecylbenzenesulfonic acid (DBSA): DBSA acts as a surfactant-type Brønsted acid catalyst. Its long alkyl chain can create micelles, potentially increasing the effective concentration of reactants and accelerating the reaction, especially under solvent-free conditions.[3] This often allows for lower catalyst loading and high yields.

  • Camphorsulfonic acid (CSA): CSA is a chiral catalyst, though in this application, its primary role is as a strong Brønsted acid. It is highly effective under solvent-free conditions, often leading to shorter reaction times.[7] Its bulk may influence selectivity in more complex substrates.

  • p-Aminobenzenesulfonic acid: This catalyst is interesting as it contains both an acidic sulfonic acid group and a basic amino group. It has demonstrated remarkable efficiency under solvent-free conditions, suggesting a potential bifunctional catalytic mechanism.[8]

  • Solid-Supported Sulfonic Acids: Catalysts like sulfonated carbon represent a significant advancement towards sustainable chemistry.[10] They provide the benefits of strong acid catalysis while allowing for simple recovery by filtration and reuse over multiple cycles with minimal loss of activity.[10] This addresses a key drawback of homogeneous catalysts like p-TsOH, which can be difficult to separate from the reaction mixture.

Validated Experimental Protocol: p-TsOH-Catalyzed Synthesis of a Model DHPM

This protocol describes the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, a classic Biginelli product, using p-TsOH as the catalyst. This method is adapted from established, high-yield procedures.[6]

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38 mg)

  • Ethanol (95%), 10 mL

  • Crushed ice

  • Cold water

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beaker

Biginelli_Workflow Fig. 2: Experimental Workflow for p-TsOH Catalyzed Biginelli Reaction A 1. Combine Reactants - Benzaldehyde - Ethyl Acetoacetate - Urea - p-TsOH - Ethanol B 2. Reaction Setup Attach reflux condenser and begin stirring. A->B C 3. Heating Heat mixture to reflux (approx. 80°C) for 3h. B->C D 4. Cooling & Precipitation Cool to room temp. Pour onto crushed ice. C->D E 5. Isolation Collect solid product by vacuum filtration. D->E F 6. Washing & Drying Wash with cold water. Dry the product. E->F G 7. Analysis - Melting Point - NMR, IR Spectroscopy F->G

Caption: Fig. 2: Experimental Workflow for p-TsOH Catalyzed Biginelli Reaction.

Procedure:

  • Reactant Charging: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and p-TsOH·H₂O (0.2 mmol).

  • Solvent Addition: Add 10 mL of 95% ethanol to the flask.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Work-up: After the reaction is complete, allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (~50 g) while stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with several portions of cold water. Recrystallization from ethanol can be performed if higher purity is required. Dry the purified product. The expected yield is typically >90%.

Conclusion

Aromatic sulfonic acids, particularly p-TsOH, stand out as robust, efficient, and cost-effective catalysts for the Biginelli reaction. They offer significant improvements over classical, uncatalyzed methods, providing high yields in shorter reaction times under relatively mild conditions. The development of solid-supported sulfonic acids further enhances their appeal, introducing ease of separation and recyclability, which are critical for industrial and environmentally conscious applications. For any laboratory engaged in the synthesis of heterocyclic compounds, aromatic sulfonic acids represent a powerful and versatile tool for accessing the medicinally vital dihydropyrimidinone scaffold.

References

  • Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science.

  • Moghaddas, M., et al. (2012). Sulfonated Carbon Catalyzed Biginelli Reaction for One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and -thiones. Chinese Journal of Catalysis, 33, 706–710.

  • Nagarapu, L., et al. (2014). Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. Journal of Taibah University for Science.

  • Jin, T., Zhang, S., & Li, T. (2002). p-TOLUENESULFONIC ACID-CATALYZED EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINES: IMPROVED HIGH YIELDING PROTOCOL FOR THE BIGINELLI REACTION. Synthetic Communications, 32(12), 1847–1851.

  • Ramineni, S., et al. (2016). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones using camphor sulfonic acid as a catalyst under solvent-free conditions. Der Pharma Chemica, 8(2), 375-379.

  • Nikpassand, M., et al. (2009). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. SciELO South Africa.

  • Wikipedia contributors. (n.d.). Biginelli reaction. In Wikipedia.

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.

  • J&K Scientific LLC. (2021). Biginelli Reaction.

  • Gündoğan, Z., et al. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Quinoline-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of Quinoline-4-sulfonic Acid. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management. By understanding the chemical principles behind these protocols, you can ensure the safety of your laboratory personnel and maintain environmental stewardship.

Hazard Profile and Immediate Safety Precautions

This compound is a corrosive chemical that demands careful handling. According to its GHS classification, it causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation[1]. The sulfonic acid group confers strong acidic properties, while the quinoline moiety presents its own set of bio-toxicological concerns, including potential mutagenicity and carcinogenicity associated with the parent quinoline structure[2][3]. Therefore, adherence to stringent safety protocols is not merely procedural—it is essential.

Before initiating any handling or disposal-related activity, the appropriate Personal Protective Equipment (PPE) must be worn. The rationale for each piece of equipment is critical to ensuring comprehensive protection.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact. Sulfonic acids can cause severe chemical burns[4][5].
Eye Protection Safety goggles and a full-face shieldProtects against splashes of liquids or fine dust particles, which can cause irreversible eye damage[1][4][6].
Body Protection Chemical-resistant lab coat or apronProtects skin and personal clothing from contamination during handling and transfer operations[4].
Respiratory Protection Use within a certified chemical fume hoodTo avoid the inhalation of dust or aerosols, which can irritate the respiratory tract[1][4].

The Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a disciplined approach to waste segregation and containment. These principles prevent unintended chemical reactions and ensure that waste is handled by the appropriate disposal stream.

  • Waste Segregation is Non-Negotiable : this compound waste must never be mixed with other chemical waste streams, particularly strong oxidizing agents or bases, with which it can react violently or exothermically[7]. A dedicated, clearly labeled waste container is mandatory[4].

  • Labeling for Clarity and Safety : The waste container must be labeled with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., Corrosive)[4][8]. This ensures anyone handling the container is immediately aware of its contents and the associated dangers.

  • Container Compatibility : Waste must be stored in containers made of compatible materials. Given its acidic nature, high-density polyethylene (HDPE) or other corrosion-resistant containers are appropriate. Avoid metal containers[6][9]. The container must have a tightly fitting cap to prevent leaks and the release of vapors[9].

Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the this compound waste. The following decision workflow provides a logical pathway for proper management.

G cluster_start Waste Generation cluster_form Identify Waste Form cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol start This compound Waste Generated is_solid Solid Waste? (e.g., contaminated labware, pure compound) start->is_solid collect_solid Collect in a labeled, leak-proof solid waste container. is_solid->collect_solid  Yes is_dilute Is solution dilute (<5%) and in an aqueous, non-hazardous solvent? is_solid->is_dilute  No (Liquid) seal_solid Seal container and store in designated hazardous waste area. collect_solid->seal_solid ehs_solid Arrange for EHS Pickup seal_solid->ehs_solid collect_conc Collect in a labeled, compatible (HDPE) liquid waste container. is_dilute->collect_conc  No (Concentrated) neutralize Neutralize under controlled conditions (See Protocol 3.2). is_dilute->neutralize  Yes ehs_liquid Arrange for EHS Pickup collect_conc->ehs_liquid check_ph Verify pH is between 6.0 and 8.0. neutralize->check_ph sewer Dispose via sanitary sewer (pending local EHS approval). check_ph->sewer

Caption: Decision workflow for this compound disposal.

Protocol 3.1: Solid Waste Disposal

This includes unused pure compound and contaminated disposable labware (e.g., weighing paper, pipette tips, gloves).

  • Collection : Carefully place all solid waste into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Avoid generating dust[5][8].

  • Labeling : Ensure the container is clearly labeled as "Hazardous Waste: Solid this compound".

  • Storage : Seal the container and store it in a designated satellite accumulation area for hazardous waste, away from incompatible materials.

  • Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department[8].

Protocol 3.2: Liquid Waste Disposal (Aqueous Solutions)

Disposal of liquid waste requires careful consideration of the concentration.

For Concentrated or Non-Aqueous Solutions:

  • Collection : Pour the waste directly into a dedicated, compatible (e.g., HDPE) hazardous waste container[9].

  • Labeling and Storage : Label the container clearly and store it in the designated hazardous waste area.

  • Disposal : This waste stream must be collected by your institution's EHS department for incineration or other specialized treatment[5][10][11]. Do not attempt to neutralize concentrated solutions directly in the lab without a specific, risk-assessed protocol.

For Dilute (<5%) Aqueous Solutions: Neutralization may be a viable pre-treatment step if permitted by your institution's EHS guidelines. This process converts the corrosive acid into a neutral salt, which may be suitable for drain disposal.

  • Dilution : Ensure the solution is already dilute. If starting with a more concentrated solution, slowly add the acid to a large volume of cold water to dilute it to below 5%[9]. Never add water to acid.

  • Controlled Neutralization : In a chemical fume hood, place the container of dilute acid in a secondary container (e.g., an ice bath) to manage heat generation.

  • Add Base : Slowly and with constant stirring, add a weak base such as sodium bicarbonate or a 1M solution of sodium hydroxide.

  • Monitor pH : Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH : Continue adding base until the pH is stable within a neutral range (typically 6.0-8.0).

  • Final Disposal : Once neutralized, consult your local EHS regulations. Some institutions may permit the disposal of small quantities of neutralized salt solutions down the sanitary sewer with copious amounts of water[9]. However, you must always confirm this is an acceptable practice at your facility.

Spill and Emergency Response

Immediate and correct action is vital in the event of a spill.

  • Alert and Evacuate : Alert personnel in the immediate area and restrict access[8].

  • Ventilate : Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running[8].

  • Contain and Absorb : For a solid spill, gently cover the material to prevent dust from becoming airborne. For a liquid spill, cover it with an inert, non-combustible absorbent material like vermiculite or sand[8].

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8][12].

  • Decontaminate : Wipe the spill area with a damp cloth, disposing of the cloth as hazardous waste. Follow with a thorough cleaning using soap and water[8][12].

  • Seek Medical Attention : If there is any skin or eye contact, flush the affected area with water for at least 15 minutes and seek immediate medical attention[6][10].

Final Logistical Steps: Decontamination and EHS Coordination

  • Empty Container Disposal : An "empty" container may still contain hazardous residue. Triple-rinse the container with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous liquid waste[8]. Once decontaminated, deface the original label and dispose of the container according to your institution's policies, which may allow for disposal as regular trash or recycling[8][11].

  • EHS Coordination : The ultimate disposal of collected hazardous waste is the responsibility of your institution's EHS department or a licensed contractor[5]. They have the expertise and infrastructure to handle the final destruction of the chemical in an environmentally sound manner, typically through high-temperature incineration[11][13]. Always follow your institution's specific procedures for requesting a hazardous waste pickup[8].

References

  • Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
  • This compound | C9H7NO3S | CID 4462285. PubChem - NIH. [Link]

  • Chemical Waste Disposal Guidelines. Unknown Source.
  • SULPHONIC ACID, 90% Safety D
  • Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide. Benchchem.
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Isoquinoline-5-sulfonic acid Safety D
  • Quinoline-8-sulfonic acid Safety D
  • Quinoline Safety D
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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A Senior Application Scientist's Guide to Handling Quinoline-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of Quinoline-4-sulfonic Acid. As a corrosive solid with the potential to cause severe skin burns, eye damage, and respiratory irritation, a comprehensive understanding and strict adherence to safety procedures are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Assessment: Understanding the Risks

This compound (C₉H₇NO₃S) is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H314: Causes severe skin burns and eye damage .[1][2] This is the principal hazard. The acidic nature of the sulfonic acid group can cause rapid tissue damage upon contact.

  • H335: May cause respiratory irritation .[1][2] As a fine solid, the compound can be easily aerosolized, and inhalation of dust can irritate the mucous membranes and respiratory tract.

  • H302: Harmful if swallowed .[1] Ingestion can lead to severe damage to the gastrointestinal tract.[3]

Given these hazards, all handling procedures must be designed to eliminate any possibility of direct contact with the substance in its solid or solution form.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of preference but a critical control measure dictated by the chemical's properties. A multi-layered approach is necessary to protect against the identified hazards.

Equipment Specification Purpose & Rationale Protection Level
Eye/Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect from splashes and dust.[3][4] A face shield worn over goggles is mandatory to protect the entire face from splashes, especially when handling solutions or larger quantities.[5][6]Primary & Secondary
Hand Protection Chemical-resistant gloves (e.g., Butyl or Neoprene rubber).Standard laboratory nitrile gloves may not offer sufficient protection against prolonged contact with acidic compounds. Butyl or Neoprene rubber gloves provide superior resistance.[7] Always inspect gloves for integrity before use and dispose of them immediately after handling.[4]Primary
Body Protection Chemical-resistant laboratory coat and a rubber or PVC apron.A lab coat protects personal clothing and skin from minor spills.[8] When handling significant quantities or during procedures with a high splash risk, a chemical-resistant apron provides an additional impermeable barrier.[9]Primary & Secondary
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills. Pants should always be worn over the top of footwear to prevent chemicals from entering.[5]Primary
Respiratory Protection N95 Particulate Respirator or work within a certified chemical fume hood.To prevent inhalation of airborne dust, an N95 respirator is the minimum requirement when handling the solid outside of a fume hood.[8] All weighing and solution preparation should ideally be performed within a chemical fume hood to contain dust and vapors.[3][10]Primary

Operational Workflow for Safe Handling

This step-by-step workflow ensures that safety is integrated into every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (Gloves, Goggles, Shield, Coat) prep_area->don_ppe weigh 3. Weigh Solid in Hood (Minimize Dust Generation) don_ppe->weigh dissolve 4. Prepare Solution (Add Acid to Solvent Slowly) weigh->dissolve decon 5. Decontaminate (Glassware & Surfaces) dissolve->decon dispose_waste 6. Segregate Waste (Label Hazardous Waste Container) decon->dispose_waste doff_ppe 7. Doff PPE (Remove Gloves Last) dispose_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Procedural Steps:
  • Preparation:

    • Designate a work area, preferably a certified chemical fume hood.[8][10]

    • Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.[11]

    • Verify that an emergency eyewash station and safety shower are unobstructed and functional.[3]

    • Don all required PPE as specified in the table above.

  • Handling:

    • When weighing the solid, use a draft shield or conduct the operation within a fume hood to prevent dust from becoming airborne.[6]

    • When preparing solutions, always add the this compound slowly to the solvent. Never add solvent to the acid, as this can cause a violent exothermic reaction and splashing.

    • Handle all containers with care to avoid dropping or splashing.

  • Cleanup:

    • Decontaminate all non-disposable equipment and work surfaces thoroughly after use.

    • Dispose of all contaminated disposable items, including gloves and weigh boats, in a designated hazardous waste container.[8][11]

    • Remove PPE carefully, avoiding contact with contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after removing PPE.[12][13]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Small Spill (Solid): Gently cover the spill with an inert absorbent material to avoid creating dust.[11] Carefully sweep the material into a designated hazardous waste container. Decontaminate the area with soap and water.

  • Small Spill (Liquid): Restrict access to the area.[11] Cover the spill with an inert, non-combustible absorbent material.[11] Collect the contaminated material into a sealed, labeled hazardous waste container.

Waste Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams.[14] All solid and liquid waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Container Management: Waste containers should be kept closed except when adding waste. Store them in a designated, secure satellite accumulation area away from incompatible materials.[11]

  • Empty Containers: "Empty" containers that previously held this compound must be treated as hazardous waste. They should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[11]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[3][11]

References

  • This compound | C9H7NO3S | CID 4462285 . PubChem, National Institutes of Health. [Link]

  • Technical Supplement: Personal Protective Equipment (PPE) for Sulfuric Acid. (2019-01-18).
  • QUINOLINE-8-SULFONIC ACID . Career Henan Chemical Co. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority. [Link]

  • This compound (C9H7NO3S) . PubChemLite. [Link]

  • Safety Data Sheet: quinoline . Chemos GmbH & Co.KG. (2019-04-11). [Link]

  • Quinoline-6-sulfonic acid | C9H7NO3S | CID 316975 . PubChem, National Institutes of Health. [Link]

  • Anti-acid work clothing Type 3 and Type 6 . PROS Wear. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing . CDC Archive. [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs . University of Rhode Island. [Link]

Sources

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